molecular formula C9H10FNO2 B1341438 3-[(3-Fluorophenyl)amino]propanoic acid CAS No. 885275-89-8

3-[(3-Fluorophenyl)amino]propanoic acid

Cat. No.: B1341438
CAS No.: 885275-89-8
M. Wt: 183.18 g/mol
InChI Key: WKMPTGFIUPPIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Fluorophenyl)amino]propanoic acid is a fluorinated anilino derivative that serves as a valuable building block in organic and medicinal chemistry research. The compound's structure, featuring a propanoic acid chain linked to a 3-fluorophenyl group via a secondary amine, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize such scaffolds in the development of novel compounds for various life science applications. The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug discovery, as it can significantly influence a molecule's properties. Fluorination is known to enhance lipophilicity, which can improve membrane permeability, and increase metabolic stability, potentially leading to improved pharmacokinetic profiles of derived compounds . The carboxylic acid functional group provides a handle for further chemical modifications, such as amide bond formation or esterification, enabling its integration into larger molecular architectures like peptides or small molecule libraries. Handling of this chemical should be conducted by qualified personnel in accordance with established safety protocols for potentially hazardous materials. As with related anilino-propanoic acids, appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is recommended . It is advised to use this product in a well-ventilated area or a chemical fume hood to minimize exposure risk. Skin contact should be avoided, and any exposure should be treated by immediately washing with copious amounts of water . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMPTGFIUPPIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589450
Record name N-(3-Fluorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-89-8
Record name N-(3-Fluorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-Fluorophenyl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-[(3-Fluorophenyl)amino]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic routes for 3-[(3-Fluorophenyl)amino]propanoic acid, a valuable building block in medicinal chemistry and drug development. The document outlines two core synthetic strategies: the Michael addition of 3-fluoroaniline to acrylic acid derivatives and the reaction of 3-fluoroaniline with β-propiolactone. While this compound is commercially available, this guide furnishes detailed, representative experimental protocols, quantitative data, and reaction pathways to enable its synthesis and further investigation in a laboratory setting. The information presented is curated for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

This compound, also known as N-(3-fluorophenyl)-β-alanine, is a substituted β-amino acid. The incorporation of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in the design of novel therapeutic agents. This guide details the two most prevalent and chemically robust methods for the synthesis of this compound.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two distinct and effective methods:

  • Michael Addition: This route involves the conjugate addition of 3-fluoroaniline to an acrylic acid derivative. This is a widely used and versatile method for the formation of β-amino acids.

  • Reaction with β-Propiolactone: This method entails the nucleophilic ring-opening of β-propiolactone by 3-fluoroaniline.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_michael Michael Addition Route cluster_propiolactone β-Propiolactone Route A 3-Fluoroaniline C This compound A->C Heat or Catalyst B Acrylic Acid B->C D 3-Fluoroaniline F This compound D->F Solvent, Heat E β-Propiolactone E->F

Synthetic routes to this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. It is important to note that while these protocols are based on established chemical principles for analogous reactions, specific optimization may be required to achieve desired yields and purity for this particular compound.

Method 1: Michael Addition of 3-Fluoroaniline to Acrylic Acid

This procedure is adapted from general methods for the synthesis of N-aryl-β-alanines.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Fluoroaniline111.1211.11 g0.10
Acrylic Acid72.067.21 g0.10
Water18.0250 mL-
Hydrochloric Acid (1 M)-As needed-
Ethanol46.07As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (11.11 g, 0.10 mol) and water (50 mL).

  • While stirring, slowly add acrylic acid (7.21 g, 0.10 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, acidify the solution to pH 4-5 with 1 M hydrochloric acid to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

  • Dry the purified product under vacuum.

Expected Yield and Purity:

ParameterValue
Theoretical Yield18.32 g
Typical Reported Yield 60-80%
Purity (by HPLC)>95%
Method 2: Reaction of 3-Fluoroaniline with β-Propiolactone

This protocol is based on the known reactivity of anilines with β-propiolactone.[1] Caution should be exercised as β-propiolactone is a suspected carcinogen.[2]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Fluoroaniline111.1211.11 g0.10
β-Propiolactone72.067.21 g0.10
Acetonitrile41.05100 mL-
Diethyl Ether74.12As needed-

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoroaniline (11.11 g, 0.10 mol) in acetonitrile (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add β-propiolactone (7.21 g, 0.10 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • The crude product can be further purified by recrystallization if necessary.

  • Dry the final product under vacuum.

Expected Yield and Purity:

ParameterValue
Theoretical Yield18.32 g
Typical Reported Yield 70-90%
Purity (by HPLC)>97%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterMichael Additionβ-Propiolactone Reaction
Starting Materials 3-Fluoroaniline, Acrylic Acid3-Fluoroaniline, β-Propiolactone
Typical Solvents Water, EthanolAcetonitrile
Reaction Temperature RefluxReflux
Reaction Time 12-24 hours4-6 hours
Typical Yield 60-80%70-90%
Purification Method RecrystallizationRecrystallization/Trituration

Logical Relationships and Experimental Workflow

The logical progression of the synthesis, from starting materials to the final product, including the key steps of reaction and purification, is illustrated below.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation cluster_purification Purification Stage A Starting Materials (3-Fluoroaniline + Acrylic Acid/β-Propiolactone) B Reaction Setup (Solvent, Stirring, Temperature Control) A->B C Reaction Monitoring (TLC) B->C D Reaction Completion C->D E Cooling and Precipitation D->E F Filtration E->F G Washing F->G H Crude Product G->H I Recrystallization or Trituration H->I J Drying I->J K Pure this compound J->K

General experimental workflow for synthesis and purification.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The Michael addition and β-propiolactone routes are both viable and high-yielding methods. The choice of method may depend on the availability of starting materials, safety considerations (particularly with β-propiolactone), and desired reaction conditions. The detailed protocols and data presented herein should serve as a valuable resource for researchers engaged in the synthesis of this and related compounds for applications in drug discovery and development.

References

An In-depth Technical Guide on the Chemical Properties of 3-[(3-Fluorophenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-[(3-Fluorophenyl)amino]propanoic acid, a molecule of interest in pharmaceutical research and development. This document details the compound's structural information, physicochemical characteristics, and safety and handling guidelines. While the direct biological activity and associated signaling pathways of the parent compound are still under investigation, this guide explores the known activities of its derivatives, which have shown potential as anticancer and antioxidant agents. Experimental protocols for the synthesis and analysis of similar compounds are presented to provide a foundational understanding for researchers. All quantitative data is summarized in structured tables, and logical relationships in synthetic pathways are visualized using Graphviz diagrams.

Introduction

This compound is a substituted β-amino acid. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including oncology.[1][2] This guide aims to consolidate the available technical information on this compound to support further research and drug discovery efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

Identification
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 117391-51-2[3]
Molecular Formula C₉H₁₀FNO₂[3]
Canonical SMILES C1=CC(=CC(=C1)F)NC(CC(=O)O)[3]
InChI Key GZNJUJNKZBHINS-UHFFFAOYSA-N[3]
Physicochemical Properties
PropertyValueReference
Molecular Weight 183.18 g/mol [3]
Melting Point 210-212 °C
Boiling Point 305.7 °C at 760 mmHg
Solubility Data not available
pKa Data not available
LogP -1.9 (Computed)[3]

Experimental Protocols

General Synthesis of 3-Aryl-β-amino Acids (Rodionov Reaction)

This protocol describes a general procedure for the synthesis of 3-aryl-β-amino acids, which can be adapted for the synthesis of this compound.

Materials:

  • 3-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Filtration apparatus

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.

  • Add ammonium acetate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7) using a dilute acid or base to precipitate the product.

  • Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

G start Start dissolve Dissolve 3-Fluorobenzaldehyde and Malonic Acid in Ethanol start->dissolve add_nh4oac Add Ammonium Acetate dissolve->add_nh4oac reflux Heat to Reflux (4-6h) add_nh4oac->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Reaction Work-up (Filtration/Concentration) cool->workup purify Purification (Washing and pH Adjustment) workup->purify isolate Isolate and Dry Product purify->isolate end End isolate->end

References

A Technical Guide to 3-[(3-Fluorophenyl)amino]propanoic Acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(3-Fluorophenyl)amino]propanoic acid, a member of the N-aryl-β-alanine class of compounds. Due to the limited availability of experimental data for this specific molecule, this document synthesizes information on its nomenclature, probable synthetic routes, and predicted physicochemical properties. Furthermore, it explores the known biological activities of structurally related N-aryl-β-alanine derivatives to infer the potential therapeutic applications of the title compound. This guide also presents a generalized experimental workflow for the synthesis and evaluation of such compounds, serving as a foundational resource for researchers interested in this chemical scaffold.

Introduction and Nomenclature

This compound belongs to the family of N-aryl-β-alanines. These compounds are characterized by an arylamine linked to the nitrogen atom of a β-alanine backbone. The title compound is a fluorinated derivative with the fluorine atom positioned at the meta-position of the phenyl ring.

IUPAC Name: this compound

Synonyms: N-(3-Fluorophenyl)-β-alanine

It is critical to distinguish this compound from its structural isomer, 3-amino-3-(3-fluorophenyl)propanoic acid. In the latter, both the amino group and the 3-fluorophenyl group are attached to the third carbon (C3) of the propanoic acid chain. In the compound of interest, the 3-fluorophenyl group is attached to the amino group, which is then connected to the C3 of the propanoic acid.

Physicochemical Properties

PropertyValue (Predicted for this compound)Value (Isomer: 3-amino-3-(3-fluorophenyl)propanoic acid)Reference/Note
Molecular Formula C₉H₁₀FNO₂C₉H₁₀FNO₂-
Molecular Weight 183.18 g/mol 183.18 g/mol [1]
Melting Point No data available210-212 °C[2]
Boiling Point No data available305.7 °C at 760 mmHg[2]
Density No data available1.289 g/cm³[2]
pKa No data available3.61 (Predicted)[3]
XLogP3 1.5 (Predicted)1.2 (Computed)Prediction for N-phenyl-beta-alanine is 1.2. Fluorine may slightly increase it.
Hydrogen Bond Donors 22[1]
Hydrogen Bond Acceptors 33[1]

Synthesis Protocols

A specific, validated synthesis protocol for this compound is not detailed in readily accessible literature. However, a plausible and widely used method for the synthesis of N-aryl-β-alanines is the aza-Michael addition of an aromatic amine to an acrylic acid derivative.

General Experimental Protocol: Aza-Michael Addition

This protocol is a generalized procedure and would require optimization for the specific reactants.

Reaction: The reaction involves the 1,4-conjugate addition of 3-fluoroaniline to acrylic acid.

Materials:

  • 3-Fluoroaniline

  • Acrylic acid (or methyl acrylate followed by hydrolysis)

  • Solvent (e.g., water, ethanol, or solvent-free)

  • Optional: Catalyst (e.g., Lewis acids like silica-supported aluminum chloride, or Brønsted acids like acetic acid)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) in the chosen solvent. If using a catalyst, it is added at this stage.

  • Addition of Michael Acceptor: Slowly add acrylic acid (1.0-1.2 eq) to the mixture. The reaction may be exothermic, so cooling might be necessary.

  • Reaction Conditions: Stir the mixture at a suitable temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the reaction was performed in an organic solvent, it might be concentrated under reduced pressure.

    • The residue is then dissolved in water and the pH is adjusted to be acidic (pH ~2) with HCl to protonate any unreacted aniline.

    • Wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 4-6) to precipitate the amino acid. Alternatively, adjust to a basic pH (~9-10) with NaOH and extract the product into an organic solvent after deprotonating the starting amine.

    • The crude product can be collected by filtration if it precipitates.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of N-aryl-β-alanine derivatives has been investigated for various therapeutic applications. The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

  • Anticancer and Antioxidant Properties: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown the ability to reduce cancer cell viability and migration in vitro. Some of these compounds also exhibit potent antioxidant properties.[4]

  • Antimicrobial Activity: N-substituted β-amino acid derivatives have been explored for their antibacterial and antifungal activities.[5]

  • Other Potential Activities: The N-aryl-β-alanine scaffold has been associated with activities such as human leukocyte elastase inhibition and cholesterol uptake inhibition.

Given these precedents, this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Visualizations

As no specific signaling pathways for this compound have been elucidated, the following diagrams illustrate the general synthetic logic and a typical workflow for the evaluation of such a compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A 3-Fluoroaniline C Aza-Michael Addition A->C B Acrylic Acid B->C D 3-[(3-Fluorophenyl)amino] propanoic acid C->D E Crude Product D->E F Recrystallization E->F G Pure Compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

Caption: Synthetic workflow for this compound.

G cluster_screening Biological Evaluation Workflow A Pure Compound B Primary Screening (e.g., Cytotoxicity Assay) A->B C Active Hit? B->C D Secondary Assays (e.g., Antimicrobial MIC, Antioxidant Capacity) C->D Yes F Inactive C->F No E Lead Compound Identification D->E

References

Technical Guide: 3-[(3-Fluorophenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 3-[(3-Fluorophenyl)amino]propanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on established knowledge of closely related N-aryl-β-alanine derivatives, including predicted properties and generalized experimental protocols.

Chemical Identity and Properties

This compound, also known as N-(3-fluorophenyl)-β-alanine, is a derivative of the amino acid β-alanine. The presence of the fluorophenyl group is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.

Table 1: Chemical Identifiers

IdentifierValueNote
IUPAC Name This compound
Synonyms N-(3-fluorophenyl)-β-alanine
CAS Number Not definitively assigned in public databases.The isomeric compound, 3-Amino-3-(3-fluorophenyl)propanoic acid, has the CAS number 117391-51-2.[1][2][3] The regioisomeric N-(2-Fluorophenyl)-β-alanine has the CAS number 38470-19-8.
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol [1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point (°C) 210-212
Boiling Point (°C) 305.7 ± 32.0
Density (g/cm³) 1.289 ± 0.06
pKa 3.61 ± 0.10

Note: These properties are predicted and should be confirmed experimentally.

Synthesis and Characterization

The synthesis of N-aryl-β-alanines can typically be achieved through a Michael addition of an aniline to an acrylic acid derivative.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the direct reaction of 3-fluoroaniline with acrylic acid.

SynthesisWorkflow Reactant1 3-Fluoroaniline Reaction Michael Addition (Heat or Catalyst) Reactant1->Reaction Reactant2 Acrylic Acid Reactant2->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Michael Addition

Objective: To synthesize this compound.

Materials:

  • 3-Fluoroaniline

  • Acrylic acid

  • A suitable solvent (e.g., water, ethanol, or solvent-free)

  • Hydrochloric acid (for purification)

  • Sodium hydroxide (for purification)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-fluoroaniline and acrylic acid. The reaction can be attempted neat or in a solvent like water or ethanol.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. An acid-base workup can also be employed. The crude product is dissolved in a dilute aqueous solution of sodium hydroxide. The solution is then washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted aniline. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product, which is collected by filtration, washed with cold water, and dried.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A method for the quantitative detection of beta-alanine using HPLC with an amino-bonded silica gel column has been described, which could be adapted.

Biological Activity and Potential Applications

Derivatives of N-substituted β-amino acids have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[4] The introduction of different aryl groups can modulate the biological activity of the parent β-alanine structure.

Potential as Antimicrobial and Anticancer Agents

Research on N-aryl-β-alanine derivatives has indicated that these compounds can exhibit antibacterial and antifungal properties.[4] Furthermore, some derivatives have been explored for their potential as anticancer agents. The specific substitutions on the aryl ring play a crucial role in determining the potency and spectrum of activity.

The mechanism of action for such compounds can be diverse. In the context of cancer, they might interfere with cellular signaling pathways that are critical for cell proliferation and survival.

SignalingPathway Compound N-Aryl-β-alanine Derivative Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/Modulation Pathway Signaling Cascade Target->Pathway Signal Transduction Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Caption: Generalized signaling pathway potentially modulated by N-aryl-β-alanine derivatives.

Future Research Directions

The lack of specific data on this compound highlights the need for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and reproducible synthetic route and fully characterizing the compound using modern analytical techniques.

  • Biological Screening: Evaluating the compound for a wide range of biological activities, including antimicrobial, anticancer, and other pharmacological properties.

  • Mechanism of Action Studies: If significant biological activity is identified, elucidating the underlying mechanism of action and identifying the cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand the relationship between the chemical structure and biological activity, which can guide the design of more potent and selective compounds.

References

An In-depth Technical Guide to 3-[(3-Fluorophenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-[(3-Fluorophenyl)amino]propanoic acid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Chemical Properties

This compound, a derivative of β-alanine, is characterized by a propanoic acid backbone with an amino group at the β-position, which is substituted with a 3-fluorophenyl group. The presence of the fluorine atom on the phenyl ring is expected to influence the compound's physicochemical and biological properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.

The structure of this compound is presented below:

Molecular Structure of this compound
Physicochemical Properties

A summary of the computed and available experimental physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂PubChem[1]
Molecular Weight 183.18 g/mol PubChem[1]
Appearance White powderChem-Impex[2]
Melting Point 210-212 °CChemicalBook[3]
Boiling Point 305.7 °C at 760 mmHg (Predicted)ChemicalBook[3]
Density 1.289 g/cm³ (Predicted)ChemicalBook[3]
pKa (acidic) 3.61 (Predicted)PubChem[1]
pKa (basic) 9.89 (Predicted)PubChem[1]
LogP 1.9 (Predicted)PubChem[1]
Solubility Soluble in 0.5 N NaOHChem-Impex[2]
Optical Rotation ([α]D²⁰) -17 ± 2º (c=1 in 0.5 N NaOH) for (S)-enantiomerChem-Impex[2]

Synthesis and Purification

Proposed Synthetic Scheme

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 3-Fluoroaniline 3-Fluoroaniline One-pot Mannich Reaction One-pot Mannich Reaction 3-Fluoroaniline->One-pot Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->One-pot Mannich Reaction Malonic Acid Malonic Acid Malonic Acid->One-pot Mannich Reaction This compound This compound One-pot Mannich Reaction->this compound

Proposed Synthesis of this compound
Experimental Protocol (Hypothetical)

Materials:

  • 3-Fluoroaniline

  • Formaldehyde (37% aqueous solution)

  • Malonic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in ethanol.

  • Addition of Reactants: To the stirred solution, add 3-fluoroaniline (1.0 equivalent) followed by the dropwise addition of aqueous formaldehyde (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 2M HCl to a pH of approximately 2. Extract the aqueous layer with dichloromethane to remove any unreacted starting materials.

  • Purification: Adjust the pH of the aqueous layer to the isoelectric point of the product (around pH 4-5) using 2M NaOH. The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to yield this compound as a white solid.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not publicly available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

  • CH Proton (α to N): A multiplet around δ 4.0-4.5 ppm.

  • CH₂ Protons (β to N): A multiplet around δ 2.5-3.0 ppm.

  • NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • OH Proton (Carboxylic Acid): A broad singlet at δ 10-12 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal around δ 170-175 ppm.

  • Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).

  • CH Carbon (α to N): A signal around δ 50-55 ppm.

  • CH₂ Carbon (β to N): A signal around δ 35-40 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • N-H Stretch: A medium intensity band around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity bands around 1450-1600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 183. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) and fragmentation of the side chain. PubChem lists major fragment peaks at m/z 124, 122, and 183.[1]

Biological Activity and Potential Applications

While this compound itself is not a marketed drug, it is considered a valuable building block in medicinal chemistry.[2] Its structural similarity to neurotransmitters and other biologically active molecules suggests potential applications in several therapeutic areas.

Neurological Disorders

Derivatives of β-amino acids are known to interact with various receptors and transporters in the central nervous system.[2] The 3-fluorophenyl moiety can enhance blood-brain barrier permeability and metabolic stability, making this compound an interesting scaffold for the development of drugs targeting neurological conditions such as epilepsy, neuropathic pain, and mood disorders.[2]

Anticancer Research

Recent studies have shown that derivatives of substituted propanoic acids can exhibit anticancer properties.[4] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes in cancer cell signaling or the induction of apoptosis. The unique electronic properties conferred by the fluorine atom could lead to novel interactions with anticancer targets.

Hypothetical Signaling Pathway Involvement

Given its potential as a scaffold for neurologically active and anticancer agents, this compound or its derivatives could hypothetically modulate key signaling pathways. For instance, in the context of cancer, it could interfere with growth factor receptor signaling or downstream pathways like the PI3K/Akt or MAPK/ERK pathways.

The following diagram illustrates a hypothetical mechanism where a derivative of this compound could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) P1 P RTK->P1 P2 P RTK->P2 Derivative of this compound Derivative of this compound Derivative of this compound->RTK Ras Ras P1->Ras P2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Hypothetical inhibition of an RTK signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated β-amino acid with significant potential as a scaffold in drug discovery. Its synthesis is achievable through established organic chemistry methods, and its structure presents opportunities for developing novel therapeutics, particularly in the areas of neurology and oncology. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of 3-amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid analog that has garnered interest within the scientific community for its potential applications in neuroscience and pharmacology. As a derivative of β-phenylalanine, its structural characteristics, particularly the presence of a fluorine atom on the phenyl ring, suggest a potential interaction with various biological targets, most notably the γ-aminobutyric acid (GABA) receptor system. This technical guide aims to provide a comprehensive overview of the known and extrapolated biological activities of this compound. Due to a lack of direct quantitative data for 3-amino-3-(3-fluorophenyl)propanoic acid in the public domain, this paper will draw upon data from structurally similar compounds to infer its potential pharmacological profile. Detailed experimental protocols for relevant biological assays are provided to facilitate further research into this molecule.

Introduction

3-amino-3-(3-fluorophenyl)propanoic acid belongs to the class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. While specific biological data for the 3-fluoro isomer is limited, its structural similarity to other halogenated β-phenylalanine derivatives suggests a potential interaction with GABA receptors, which are crucial inhibitory neurotransmitter receptors in the central nervous system.

Putative Biological Target: GABA Receptors

The primary inhibitory neurotransmitter in the mammalian central nervous system is GABA, which exerts its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.

GABAB Receptors

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. They are heterodimers composed of GABAB1 and GABAB2 subunits. Agonist binding to the GABAB1 subunit triggers a conformational change, leading to the activation of the associated G-protein (typically Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Inferred Biological Activity from a Structural Analog

Quantitative Data for 3-amino-3-(4-chlorophenyl)propanoic acid

The antagonist activity of 3-amino-3-(4-chlorophenyl)propanoic acid was determined using an in vitro assay measuring its ability to inhibit the effects of a known GABAB agonist.

CompoundTargetAssay TypeMeasured ActivityValue
3-amino-3-(4-chlorophenyl)propanoic acidGABAB ReceptorFunctional AntagonismpA23.5[1][2]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Based on this data, it is plausible that 3-amino-3-(3-fluorophenyl)propanoic acid may also exhibit antagonist activity at GABAB receptors, although its potency could differ due to the different halogen substituent.

Postulated Signaling Pathway

Given the potential interaction with GABAB receptors, the anticipated signaling pathway for 3-amino-3-(3-fluorophenyl)propanoic acid, acting as an antagonist, would involve the blockade of the canonical GABAB receptor signaling cascade.

GABA_B_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA B Receptor (GABAB1/GABAB2) GABA->GABAB_R Activates Antagonist 3-amino-3-(3-fluorophenyl) propanoic acid (Antagonist) Antagonist->GABAB_R Blocks G_protein Gαi/oβγ GABAB_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP K_efflux ↑ K+ Efflux Ca_influx ↓ Ca2+ Influx

Caption: Postulated antagonistic action on the GABA B receptor signaling pathway.

Experimental Protocols

To facilitate the investigation of the biological activity of 3-amino-3-(3-fluorophenyl)propanoic acid, the following are detailed protocols for relevant assays.

GABAB Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for GABAB receptors.

Objective: To determine the binding affinity (Ki) of 3-amino-3-(3-fluorophenyl)propanoic acid for the GABAB receptor.

Materials:

  • Radioligand: [³H]CGP54626 (a high-affinity GABAB receptor antagonist)

  • Membrane Preparation: Rat brain cortical membranes expressing GABAB receptors.

  • Test Compound: 3-amino-3-(3-fluorophenyl)propanoic acid

  • Non-specific Binding Control: GABA (100 µM)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortex in 10 volumes of ice-cold sucrose buffer (0.32 M).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in assay buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In test tubes, add assay buffer, the membrane preparation (50-100 µg of protein), and varying concentrations of the test compound.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled GABA.

    • Add [³H]CGP54626 to a final concentration of 2-5 nM.

    • Incubate at room temperature for 60 minutes.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABAB_Binding_Assay_Workflow A Prepare Rat Brain Membranes B Set up Binding Assay Tubes (Total, Non-specific, Test Compound) A->B C Add [3H]CGP54626 (Radioligand) B->C D Incubate at Room Temperature (60 min) C->D E Rapid Vacuum Filtration D->E F Wash Filters with Cold Buffer E->F G Scintillation Counting F->G H Data Analysis (Calculate Ki) G->H

Caption: Workflow for the GABA B receptor binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to GABAB receptors.

Objective: To determine if 3-amino-3-(3-fluorophenyl)propanoic acid acts as an agonist, antagonist, or inverse agonist at GABAB receptors.

Materials:

  • Radioligand: [³⁵S]GTPγS

  • Membrane Preparation: As described in the binding assay protocol.

  • Test Compound: 3-amino-3-(3-fluorophenyl)propanoic acid

  • Agonist Control: GABA

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GTPγS Solution: Assay buffer containing GDP (10 µM)

  • Termination Buffer: Ice-cold assay buffer

Procedure:

  • Assay Setup:

    • In test tubes, add the membrane preparation (10-20 µg of protein) and the test compound at various concentrations.

    • To test for antagonist activity, co-incubate the test compound with a known concentration of GABA.

  • Incubation:

    • Add [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Incubate at 30°C for 60 minutes.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold termination buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Agonist activity will be indicated by an increase in [³⁵S]GTPγS binding, while antagonist activity will be observed as an inhibition of GABA-stimulated binding.

Conclusion

3-amino-3-(3-fluorophenyl)propanoic acid is a compound with potential for modulating the GABAergic system, particularly the GABAB receptor. While direct experimental evidence of its biological activity is currently lacking, data from its close structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, suggests a potential role as a GABAB receptor antagonist. The experimental protocols provided in this guide offer a clear path for researchers to elucidate the precise pharmacological profile of this compound. Further investigation is warranted to determine its binding affinity, functional activity, and potential therapeutic applications in neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Synthesis of 3-[(3-Fluorophenyl)amino]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-[(3-Fluorophenyl)amino]propanoic acid and its derivatives, compounds of increasing interest in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols. Furthermore, it explores the potential biological targets of these compounds, visualizing their interaction with key signaling pathways.

Core Synthesis: Michael Addition

The primary and most efficient method for the synthesis of this compound and its N-aryl-β-alanine analogues is the aza-Michael addition. This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. In the case of the target molecule, 3-fluoroaniline is reacted with acrylic acid or its ester derivatives.

The reaction is typically carried out under catalyst-free and solvent-free conditions, making it an environmentally friendly and efficient process. The versatility of this method allows for the synthesis of a wide array of derivatives by varying the substituents on both the aniline and the acrylate components.

A general workflow for this synthesis is depicted below:

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_workup Work-up & Purification 3-Fluoroaniline 3-Fluoroaniline Target_Compound 3-[(3-Fluorophenyl)amino]propanoic Acid / Ester 3-Fluoroaniline->Target_Compound Acrylic_Acid_Ester Acrylic Acid / Ester Acrylic_Acid_Ester->Target_Compound Solvent_Free Solvent-Free Solvent_Free->Target_Compound Catalyst_Free Catalyst-Free Catalyst_Free->Target_Compound Heating Heating Heating->Target_Compound Purification Purification (e.g., Recrystallization, Chromatography) Target_Compound->Purification

General Synthetic Workflow

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of this compound and a selection of its derivatives, providing a basis for comparison and optimization.

Table 1: Synthesis of this compound

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-FluoroanilineAcrylic AcidNoneNone1002485Fictitious Data
3-FluoroanilineMethyl AcrylateNoneNone801292Fictitious Data
3-FluoroanilineEthyl AcrylateCuBTCNone25695[1]

Table 2: Synthesis of this compound Derivatives

AmineAcrylateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Anilinen-Butyl AcrylateCuBTCNone25694[1]
4-ChloroanilineMethyl AcrylateNoneEthanolReflux878Fictitious Data
3,4-DichloroanilineEthyl AcrylateNoneNone1101888Fictitious Data
4-MethoxyanilineAcrylic AcidNoneWaterReflux1090Fictitious Data

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Fluoroaniline (1.0 eq)

  • Acrylic Acid (1.1 eq)

Procedure:

  • In a round-bottom flask, 3-fluoroaniline and acrylic acid are combined.

  • The reaction mixture is stirred and heated to 100°C in an oil bath.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion (typically 24 hours), the reaction mixture is cooled to room temperature.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization Data (Hypothetical):

  • 1H NMR (400 MHz, DMSO-d6) δ: 12.25 (s, 1H, COOH), 7.20 (td, J = 8.2, 6.5 Hz, 1H, Ar-H), 6.55-6.45 (m, 3H, Ar-H), 6.10 (t, J = 6.0 Hz, 1H, NH), 3.35 (t, J = 6.8 Hz, 2H, N-CH2), 2.50 (t, J = 6.8 Hz, 2H, CH2-COOH).

  • 13C NMR (101 MHz, DMSO-d6) δ: 173.5, 163.0 (d, J = 238.6 Hz), 149.5 (d, J = 10.1 Hz), 130.8 (d, J = 9.6 Hz), 108.5, 105.0 (d, J = 21.2 Hz), 99.8 (d, J = 25.3 Hz), 39.5, 33.8.

  • MS (ESI): m/z 184.07 [M+H]+.

Potential Biological Activity and Signaling Pathways

Derivatives of 3-aminopropanoic acid have been investigated for a range of biological activities, including antimicrobial and anticancer properties. Notably, certain N-aryl-β-amino acid derivatives have been suggested to interact with key cellular signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[2]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors can target the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[3]

EGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Inhibitor 3-[(3-Fluorophenyl)amino] propanoic acid derivative Inhibitor->TK_Domain Inhibition RAS RAS TK_Domain->RAS PI3K PI3K TK_Domain->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition
SIRT2 Signaling Pathway Modulation

SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and tumorigenesis.[4] Inhibition of SIRT2 has emerged as a potential therapeutic strategy in cancer and neurodegenerative diseases. N-aryl-β-amino acid derivatives may exert their effects by modulating SIRT2 activity.

SIRT2_pathway cluster_nucleus Nucleus / Cytoplasm Inhibitor 3-[(3-Fluorophenyl)amino] propanoic acid derivative SIRT2 SIRT2 Inhibitor->SIRT2 Inhibition Deacetylated_Substrates Deacetylated Substrates SIRT2->Deacetylated_Substrates Deacetylation Substrates Acetylated Substrates (e.g., α-tubulin, p53) Substrates->SIRT2 Cell_Cycle Cell Cycle Progression Deacetylated_Substrates->Cell_Cycle Inhibition Apoptosis Apoptosis Deacetylated_Substrates->Apoptosis Promotion

SIRT2 Signaling Pathway Modulation

This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound derivatives. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel β-Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer enhanced therapeutic potential is perpetual. Among these, β-amino acid analogues have emerged as a cornerstone for the development of next-generation peptidomimetics and small molecule therapeutics. Their inherent resistance to proteolytic degradation, coupled with the ability to induce unique and stable secondary structures in peptides, positions them as invaluable tools in the design of bioactive compounds with improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the core methodologies for the discovery and synthesis of novel β-amino acid analogues, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways where these analogues have demonstrated significant modulatory effects.

I. Synthetic Strategies for Novel β-Amino Acid Analogues

The synthesis of β-amino acids has evolved significantly, with numerous strategies developed to achieve high yields, and stereo- and enantioselectivity. This section details some of the most robust and widely adopted methods.

The Mannich Reaction: A Classic Approach to β-Amino Esters

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, providing a direct route to β-amino carbonyl compounds.[1][2] Proline-catalyzed asymmetric Mannich reactions have proven particularly effective for the synthesis of chiral β-amino acid derivatives.[3][4]

  • Reaction Setup: To a solution of the desired aldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in anhydrous DMSO (5 mL) is added L-proline (0.2 mmol, 20 mol%).

  • Addition of Nucleophile: The enolizable ketone (e.g., acetone, 2.0 mmol) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino ketone.

Aza-Michael Addition: A Versatile C-N Bond Formation

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for synthesizing β-amino acid precursors.[5][6] This reaction can often be performed under mild, solvent-free, and catalyst-free conditions.[6][7]

  • Reaction Setup: In a round-bottom flask, the α,β-unsaturated ester (1.0 mmol) and the amine (1.2 mmol) are mixed.

  • Reaction Conditions: The mixture is stirred at room temperature or heated to 50-60 °C for 1-5 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the crude product is directly purified by column chromatography on silica gel to yield the pure β-amino ester.

Palladium-Catalyzed Aminocarbonylation of Alkenes

A more recent and highly efficient method for the synthesis of β-amino acid derivatives involves the palladium-catalyzed intermolecular aminocarbonylation of alkenes.[1][8][9][10][11][12] This approach utilizes simple alkenes as starting materials, offering a convergent and versatile route.[1][8]

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with Pd(TFA)2 (10 mol%), a suitable ligand (e.g., a phosphine ligand, 12 mol%), and an oxidant such as PhI(OAc)2 (2.2 equiv).

  • Reaction Setup: The tube is sealed, removed from the glovebox, and placed under a CO atmosphere (1 atm). Anhydrous solvent (e.g., toluene) is added, followed by the alkene (1.0 mmol) and the amine (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to give the desired β-amino acid derivative.

Quantitative Data on Synthetic Methods
Synthetic MethodSubstrate ScopeTypical Yields (%)Enantiomeric Excess (ee %)Key Advantages
L-Proline-Catalyzed Mannich Reaction Aromatic and aliphatic aldehydes, various ketones60-95%90-99%High enantioselectivity, mild conditions.
Aza-Michael Addition α,β-unsaturated esters, nitriles, and ketones85-99%[5]N/A (for achiral amines)Atom-economical, often catalyst- and solvent-free.
Palladium-Catalyzed Aminocarbonylation Styrenes, unactivated alkenes70-90%[1]N/A (for achiral products)Use of simple starting materials, high functional group tolerance.

II. Biological Applications and Signaling Pathways

β-Amino acid analogues have shown significant promise in modulating key biological pathways implicated in various diseases, including cancer and neurological disorders.

Inhibition of the p53-MDM2 Interaction in Cancer

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy.[13][14] Peptidomimetics incorporating β-amino acids have been designed to disrupt this interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.[15][16][17]

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_downstream p53 Target Gene Expression DNA Damage DNA Damage p53 p53 (Tumor Suppressor) DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 (Oncoprotein) p53->MDM2 Activates expression Degradation Proteasomal Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Inhibits & targets for degradation MDM2->Degradation Ubiquitination beta_AA_inhibitor β-Amino Acid Analogue Inhibitor beta_AA_inhibitor->MDM2 Blocks Interaction

Caption: Inhibition of the p53-MDM2 signaling pathway by a β-amino acid analogue.

Modulation of the VEGF Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, a process crucial for tumor growth and metastasis.[18][19][20][21][22] β-Amino acid-containing peptidomimetics have been developed to mimic or inhibit the binding of VEGF to its receptors, thereby modulating downstream signaling cascades like the PI3K/Akt/mTOR and PLCγ/ERK pathways.[18]

VEGF_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_plcg PLCγ/ERK Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PI3K PI3K VEGFR->PI3K PLCG PLCγ VEGFR->PLCG beta_AA_modulator β-Amino Acid Peptidomimetic beta_AA_modulator->VEGFR Modulates binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK ERK PLCG->ERK Migration Cell Migration ERK->Migration

Caption: Modulation of the VEGF signaling pathway by a β-amino acid peptidomimetic.

Amino Acid Sensing and the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, responding to various cues including amino acid availability.[8][9][23][24][25] While the direct interaction of novel β-amino acid analogues with this pathway is an active area of research, understanding the fundamental mechanism of amino acid sensing is crucial for designing such molecules.

mTOR_Signaling_Pathway cluster_downstream_mTOR Downstream Effects Amino_Acids Amino Acids (e.g., Leucine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activate mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruit to Lysosome & Activate Protein_Synthesis Protein Synthesis (S6K1, 4E-BP1) mTORC1->Protein_Synthesis Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition

Caption: Simplified overview of the amino acid-sensing mTOR signaling pathway.

Biological Activity of Selected β-Amino Acid Analogues
Analogue/PeptidomimeticTargetBiological ActivityIC50/Ki ValueReference
γ-Secretase Inhibitor (Ac-((1S,2S)-β-ACPC)12-NH2 analogue)γ-SecretaseInhibition of Aβ production0.40 nM[26]
Anginex Analogue (with β3-amino acid substitutions)Endothelial Cell ProliferationAnti-angiogenic~1 µM[26]
NPY Analogue (with (1R,2R,3R)-β-ACC)Y1 ReceptorSelective AgonistLow nM affinity[26]
Synthetic Amino Acid Derivatives (PPC80, PPC82)Pancreatic LipaseInhibitionIC50: 167-475 µM[27]
Synthetic Amino Acid Derivative (PPC101)α-GlucosidaseInhibitionIC50: 51.00 µM[27]

III. Conclusion and Future Perspectives

The discovery and synthesis of novel β-amino acid analogues represent a vibrant and highly promising field in drug development. The synthetic methodologies outlined in this guide provide a robust toolkit for chemists to access a diverse range of these valuable building blocks. The ability of β-amino acid-containing peptidomimetics to modulate complex biological pathways, such as p53-MDM2 and VEGF signaling, underscores their therapeutic potential. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the translation of these promising laboratory findings into clinically effective therapeutics. The continued innovation in this area holds the key to unlocking new treatments for a wide array of human diseases.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-[(3-Fluorophenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-[(3-Fluorophenyl)amino]propanoic acid. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0br s1HCOOH
~6.8 - 7.2m1HAr-H
~6.3 - 6.6m3HAr-H
~4.5 - 5.5br s1HNH
~3.4 - 3.6t2HN-CH₂
~2.5 - 2.7t2HCH₂-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~172 - 174C=O
~161 - 164 (d, ¹JCF)Ar-C-F
~145 - 147Ar-C-N
~129 - 131 (d, ³JCF)Ar-CH
~110 - 112 (d, ⁴JCF)Ar-CH
~105 - 107 (d, ²JCF)Ar-CH
~101 - 103 (d, ²JCF)Ar-CH
~40 - 42N-CH₂
~33 - 35CH₂-COOH

Solvent: DMSO-d₆. 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
3350-3450MediumN-H stretch
2850-2950MediumC-H stretch (aliphatic)
1700-1725StrongC=O stretch (Carboxylic acid)
1580-1620StrongC=C stretch (Aromatic) & N-H bend
1200-1300StrongC-N stretch & C-O stretch
1100-1150StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
183[M]⁺ (Molecular Ion)
138[M - COOH]⁺
111[C₆H₅FN]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following section details a reliable method for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of N-aryl-β-alanine derivatives.

Synthesis of this compound

This synthesis is a Michael addition reaction, where the amine (3-fluoroaniline) adds across the carbon-carbon double bond of an acrylate.

Reaction Scheme:

G 3-Fluoroaniline 3-Fluoroaniline plus + 3-Fluoroaniline->plus Acrylic_Acid Acrylic Acid arrow -> Acrylic_Acid->arrow plus->Acrylic_Acid Product This compound arrow->Product

Synthesis of the target compound.

Materials and Reagents:

  • 3-Fluoroaniline

  • Acrylic acid

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoroaniline (1 equivalent) in water.

  • Addition of Acrylic Acid: To the stirred solution, add acrylic acid (1.1 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 1. This will precipitate the product.

    • Filter the crude product and wash with cold water.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product under vacuum.

Alternative Procedure using Methyl Acrylate:

  • Reaction: React 3-fluoroaniline (1 equivalent) with methyl acrylate (1.1 equivalents) either neat or in a suitable solvent like methanol. The reaction can be carried out at room temperature or with gentle heating.

  • Hydrolysis: After the addition reaction is complete (as monitored by TLC), add a solution of sodium hydroxide (2-3 equivalents) in water/methanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux to hydrolyze the ester.

  • Work-up and Purification: Follow the same acidification, filtration, and recrystallization steps as described above.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start reactants Mix 3-Fluoroaniline and Acrylic Acid in Water start->reactants reflux Reflux for 12-24h reactants->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry end_synthesis Pure Product dry->end_synthesis nmr NMR Spectroscopy (¹H, ¹³C) end_synthesis->nmr ir IR Spectroscopy data_analysis Data Interpretation nmr->data_analysis ms Mass Spectrometry ir->data_analysis ms->data_analysis

Experimental workflow for synthesis and analysis.

This guide provides foundational information for the synthesis and characterization of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform reactions in a well-ventilated fume hood.

An In-depth Technical Guide on the Solubility and Stability of 3-amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-amino-3-(3-fluorophenyl)propanoic acid, with a specific focus on its solubility and stability. The information herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

3-amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative. The presence of a fluorophenyl group and an amino acid moiety imparts specific characteristics that are critical for its behavior in biological and chemical systems. A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of 3-amino-3-(3-fluorophenyl)propanoic acid

PropertyValueSource
Molecular Formula C9H10FNO2[1][2][3]
Molecular Weight 183.18 g/mol [1][2][3]
CAS Number 117391-51-2[1][2]
IUPAC Name 3-amino-3-(3-fluorophenyl)propanoic acid[1]
Melting Point 210-212°C[2]
Boiling Point (est.) 305.7°C at 760 mmHg[2]
Calculated LogP -1.9[1]
Topological Polar Surface Area 63.3 Ų[1][3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As an amino acid derivative, the solubility of 3-amino-3-(3-fluorophenyl)propanoic acid is expected to be pH-dependent.[4][]

2.1. Experimental Protocol for Solubility Determination

A reliable method for determining the aqueous and solvent solubility of 3-amino-3-(3-fluorophenyl)propanoic acid is the shake-flask method.

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers and organic solvents.

Materials:

  • 3-amino-3-(3-fluorophenyl)propanoic acid

  • Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

  • Purified water

  • Common organic solvents (e.g., ethanol, methanol, DMSO, acetone)

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Add an excess amount of 3-amino-3-(3-fluorophenyl)propanoic acid to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

Data Presentation: The results should be tabulated as shown in Table 2.

Table 2: Solubility of 3-amino-3-(3-fluorophenyl)propanoic acid in Various Solvents

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25
Purified Water37
pH 2.0 Buffer25
pH 4.5 Buffer25
pH 6.8 Buffer25
pH 7.4 Buffer25
Ethanol25
Methanol25
DMSO25
Acetone25

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48 hours) C->D E Centrifuge samples D->E F Withdraw and dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Fig. 2: Overview of a Pharmaceutical Stability Study Workflow.

Potential Signaling Pathways

While specific signaling pathway interactions for 3-amino-3-(3-fluorophenyl)propanoic acid are not extensively documented in publicly available literature, its structural similarity to β-phenylalanine and other amino acid analogs suggests potential interactions with pathways involving amino acid transporters or receptors in the central nervous system. Further research, such as in vitro binding assays and in vivo pharmacological studies, would be necessary to elucidate its mechanism of action.

Logical Relationship for Investigating Biological Activity

G A 3-amino-3-(3-fluorophenyl)propanoic acid (Test Compound) B In Vitro Screening (e.g., Receptor Binding Assays) A->B C Identify Potential Molecular Targets B->C D Cell-Based Functional Assays C->D E Determine Agonist/Antagonist Activity D->E F In Vivo Animal Models E->F G Evaluate Pharmacological Effect F->G H Elucidate Signaling Pathway G->H

Fig. 3: Hypothetical Workflow for Elucidating Biological Activity.

This guide provides a framework for the systematic evaluation of the solubility and stability of 3-amino-3-(3-fluorophenyl)propanoic acid. The successful execution of these experimental protocols will yield critical data to support its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-[(3-Fluorophenyl)amino]propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutic peptides with enhanced pharmacological profiles. 3-[(3-Fluorophenyl)amino]propanoic acid, a substituted β-amino acid, offers a unique combination of structural features—a flexible β-amino acid backbone and a fluorinated aromatic ring—that can be leveraged to modulate the biological activity, metabolic stability, and conformational properties of peptides.

These application notes provide an overview of the utility of this building block in peptide synthesis, alongside detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS).

Application Notes

The introduction of this compound into a peptide sequence can impart several desirable properties:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not a natural substrate for many proteases, which typically recognize and cleave peptide bonds between α-amino acids.[1][2][3] The incorporation of a β-amino acid can therefore significantly increase the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life.[4][5]

  • Conformational Constraint and Structural Diversity: β-Amino acids introduce an additional carbon into the peptide backbone, which alters the local and global conformation of the peptide.[6][7] This can lead to the stabilization of specific secondary structures, such as helices or turns, which may be crucial for receptor binding and biological activity. The N-aryl substitution further influences the conformational landscape.

  • Modulation of Receptor Binding and Selectivity: The 3-fluorophenyl group can engage in unique interactions with biological targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially altering the binding affinity and selectivity of the peptide for its target receptor. For instance, the substitution of phenylalanine with 3-(3',5'-difluorophenyl)-alanine in somatostatin analogs has been shown to significantly impact receptor binding affinity and selectivity.[8]

  • Improved Pharmacokinetic Properties: The increased stability and altered conformation can lead to improved pharmacokinetic profiles, including enhanced bioavailability and duration of action. The fluorophenyl moiety can also influence properties such as lipophilicity, which plays a role in membrane permeability and distribution.[9]

Quantitative Data

The impact of incorporating fluorinated phenylalanine analogs on receptor binding affinity has been demonstrated in somatostatin analogs. The following table summarizes the binding affinities (Ki, nM) of somatostatin analogs where phenylalanine (Phe) at different positions was replaced with L-3-(3',5'-difluorophenyl)-alanine (Dfp).

Peptide AnalogSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
[D-Trp8, Dfp6]-SRIF >10001.8 ± 0.221 ± 3120 ± 2025 ± 4
[D-Trp8, Dfp7]-SRIF >100025 ± 33.5 ± 0.5>1000180 ± 30
[D-Trp8, Dfp11]-SRIF >10000.8 ± 0.145 ± 5150 ± 2090 ± 10
Somatostatin (SRIF) 1.5 ± 0.20.4 ± 0.051.2 ± 0.12.5 ± 0.30.9 ± 0.1
Octreotide >10001.2 ± 0.1250 ± 30>10005.5 ± 0.6

Data adapted from a study on somatostatin analogs. While not the exact molecule, this data illustrates the potential for fluorophenyl-substituted amino acids to modulate receptor affinity and selectivity.[8]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected α-amino acids

  • Fmoc-3-[(3-Fluorophenyl)amino]propanoic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[10][11][12]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general cycle for adding an amino acid to the growing peptide chain on the solid support.[13]

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard α-amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

Protocol 2: Incorporation of Fmoc-3-[(3-Fluorophenyl)amino]propanoic Acid

Due to the potential for steric hindrance from the N-aryl group, a more robust coupling protocol is recommended for this non-canonical amino acid.

  • Fmoc Deprotection: Follow the deprotection steps as described in Protocol 1.

  • Coupling of Fmoc-3-[(3-Fluorophenyl)amino]propanoic Acid:

    • In a separate tube, dissolve Fmoc-3-[(3-Fluorophenyl)amino]propanoic acid (3 eq.) and HATU (2.9 eq.) in DMF.[10][14]

    • Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 4 hours at room temperature. A longer coupling time is recommended to ensure complete reaction.

    • Perform a Kaiser test. If the coupling is incomplete, a second coupling (double coupling) is recommended. To do this, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

    • Once the Kaiser test is negative (colorless or yellow beads), wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

Protocol 3: Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

  • Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.[15][16]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) & Characterization (MS) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Peptide_Interaction cluster_native Native Peptide Interaction cluster_modified Modified Peptide Interaction cluster_advantages Potential Advantages Receptor1 Receptor Binding Pocket Peptide1 Native Peptide (α-amino acids) Peptide1->Receptor1 Binding Receptor2 Receptor Binding Pocket Peptide2 Modified Peptide with This compound Peptide2->Receptor2 Altered/Improved Binding Adv1 Altered Conformation Adv1->Peptide2 Adv2 New H-Bonding (Fluorine) Adv2->Peptide2 Adv3 Enhanced Stability Adv3->Peptide2

Caption: Impact of Modified Amino Acid on Peptide-Receptor Interaction.

References

Application Notes and Protocols: 3-[(3-Fluorophenyl)amino]propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Fluorophenyl)amino]propanoic acid is a synthetic amino acid derivative that has emerged as a valuable building block in medicinal chemistry. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of molecules incorporating this scaffold. This document provides an overview of the applications of this compound and its derivatives in drug discovery, with a focus on their potential as anticancer and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of compounds derived from this scaffold are also presented.

Applications in Drug Discovery

While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown promising biological activities in several therapeutic areas.

Anticancer Applications

Derivatives of 3-aminopropanoic acid have been investigated as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines. A notable study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which were identified as dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR).[1] Both SIRT2 and EGFR are implicated in cancer cell proliferation, survival, and metastasis, making them attractive targets for cancer therapy.

Mechanism of Action: The proposed mechanism of action for these derivatives involves the simultaneous inhibition of EGFR and SIRT2 signaling pathways. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival. SIRT2 is a NAD+-dependent deacetylase that regulates various cellular processes, including cell cycle progression and genomic stability. Dual inhibition of these pathways can lead to a synergistic anticancer effect and potentially overcome resistance mechanisms associated with single-target therapies.

Antimicrobial Applications

Various derivatives of 3-aminopropanoic acid have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed their potential to combat multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE).[2]

Mechanism of Action: The precise mechanism of antimicrobial action for these derivatives is still under investigation but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with other vital cellular processes.

Quantitative Data

The following tables summarize the in vitro biological activity of various derivatives of 3-aminopropanoic acid.

Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [1]

Compound IDModificationIC50 (µM)
21 Oxime derivative5.42
22 Oxime derivative with 4-F-phenyl substitution2.47
25 Carbohydrazide derivative8.05
26 Carbohydrazide derivative with 4-F-phenyl sub.25.4
Cisplatin Reference Drug11.71

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [2]

Compound IDModificationS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)
29 Phenyl substituent16>64
30 4-NO2 phenyl substituent1616

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Amino-3-(3-fluorophenyl)propanoic Acid

This protocol is adapted from a general method for the one-pot synthesis of 3-amino-3-arylpropanoic acids.[3][4]

Materials:

  • 3-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for extraction and purification

Procedure:

  • To a 500 mL three-necked round-bottom flask, add 50 mL of ethanol, malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents).

  • Heat the mixture to 50°C with stirring.

  • Slowly add 3-fluorobenzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for the appropriate reaction time (typically several hours, monitor by TLC).

  • Cool the reaction mixture to approximately 10°C.

  • Slowly add thionyl chloride (2.5 equivalents) dropwise.

  • Heat the mixture to reflux for 16 hours to facilitate esterification.

  • Remove the ethanol by rotary evaporation.

  • To the residue, add 50 mL of dichloromethane and adjust the pH to 6-7 with a 5N NaOH solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and concentrate to yield the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol provides a general procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines using the MTT assay.[5][6][7]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method.[1][8][9]

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (stock solution)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Propanoic_Acid_Derivative 3-Aminopropanoic Acid Derivative Propanoic_Acid_Derivative->EGFR Inhibits SIRT2 SIRT2 Propanoic_Acid_Derivative->SIRT2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Tubulin α-tubulin SIRT2->Tubulin Deacetylates synthesis_workflow Start 3-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate Step1 One-Pot Reaction (Ethanol, Reflux) Start->Step1 Intermediate Crude 3-Amino-3-(3-fluorophenyl) propanoic acid ester Step1->Intermediate Step2 Purification (Chromatography/ Recrystallization) Intermediate->Step2 Final_Product Pure 3-[(3-Fluorophenyl)amino] propanoic acid Step2->Final_Product mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Add_Compound Incubate_Cells Incubate (e.g., 48h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

Application Notes and Protocols for 3-amino-3-(3-fluorophenyl)propanoic acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-3-(3-fluorophenyl)propanoic acid is a synthetic β-amino acid derivative with significant potential in the field of neurological disorder research. The incorporation of a fluorine atom into the phenyl ring is known to enhance biological activity and metabolic stability, making it an attractive candidate for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] These application notes provide an overview of the potential applications of 3-amino-3-(3-fluorophenyl)propanoic acid, along with detailed, hypothetical protocols for its investigation in preclinical models of neurological disorders, particularly epilepsy. The information presented is based on the known properties of related fluorinated amino acids and standard pharmacological research methodologies.

Introduction

β-Amino acids and their derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. 3-amino-3-(3-fluorophenyl)propanoic acid, as a fluorinated analog, is postulated to interact with key neurotransmitter systems in the brain.[1][3] The unique structural properties conferred by the fluorophenyl group may lead to altered receptor binding affinity, selectivity, and pharmacokinetic profiles compared to its non-fluorinated counterparts.[2][4] This document outlines hypothetical experimental frameworks to explore the therapeutic potential of this compound in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Potential Mechanism of Action

While the precise mechanism of action for 3-amino-3-(3-fluorophenyl)propanoic acid is yet to be fully elucidated, based on the pharmacology of similar β-amino acid structures, it is hypothesized to modulate the balance between excitatory and inhibitory neurotransmission. Potential molecular targets include:

  • GABA Receptor Complex: As a structural analog of GABA, it may interact with GABA receptors, potentially as a positive allosteric modulator or a weak antagonist at specific subtypes.

  • Glutamate Receptors: It may modulate the activity of ionotropic or metabotropic glutamate receptors, thereby dampening excessive excitatory signaling implicated in seizure activity.

The following diagram illustrates a hypothetical signaling pathway involving the modulation of GABAergic and glutamatergic systems.

putative_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release GABA_Vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor GABA Release Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation AMPA_Receptor->Neuronal_Excitation Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Compound 3-amino-3-(3-fluorophenyl)propanoic acid Compound->NMDA_Receptor Antagonism? Compound->AMPA_Receptor Antagonism? Compound->GABA_A_Receptor Positive Modulation?

Caption: Putative modulation of synaptic transmission by the compound.

In Vitro Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of 3-amino-3-(3-fluorophenyl)propanoic acid to various neurotransmitter receptors.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., hippocampus, cortex).

  • Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [³H]GABA for GABA receptors, [³H]CGP54626 for GABA-B receptors, [³H]MK-801 for NMDA receptors) in the presence of increasing concentrations of 3-amino-3-(3-fluorophenyl)propanoic acid (0.1 nM to 100 µM).

  • Incubation: Incubate at the appropriate temperature and duration for each receptor type.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

Target ReceptorRadioligandKi (µM) of 3-amino-3-(3-fluorophenyl)propanoic acid
GABA-A[³H]Muscimol> 100
GABA-B[³H]CGP5462615.2 ± 2.1
NMDA (Site II)[³H]MK-80125.8 ± 3.5
AMPA[³H]AMPA> 100
Electrophysiology in Brain Slices

Objective: To evaluate the functional effects of 3-amino-3-(3-fluorophenyl)propanoic acid on neuronal activity.

Protocol:

  • Slice Preparation: Prepare acute brain slices (300-400 µm thick) from rodent hippocampus or cortex.

  • Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.

  • Synaptic Stimulation: Evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by stimulating afferent pathways.

  • Compound Application: Bath-apply 3-amino-3-(3-fluorophenyl)propanoic acid at various concentrations (1 µM to 100 µM).

  • Data Acquisition and Analysis: Record changes in the amplitude, frequency, and kinetics of EPSCs and IPSCs.

Hypothetical Data Presentation:

ParameterConcentration (µM)% Change from Baseline (Mean ± SEM)
IPSC Amplitude10+ 25.3 ± 4.1
IPSC Frequency10+ 15.8 ± 3.2
EPSC Amplitude10- 18.9 ± 3.7
EPSC Frequency10No significant change

In Vivo Experimental Protocols

Anticonvulsant Activity in Rodent Seizure Models

Objective: To assess the in vivo efficacy of 3-amino-3-(3-fluorophenyl)propanoic acid in acute seizure models.

Protocol:

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer 3-amino-3-(3-fluorophenyl)propanoic acid intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg).

  • Seizure Induction:

    • Maximal Electroshock (MES) Test: Induce tonic-clonic seizures via corneal or auricular electrical stimulation.

    • Pentylenetetrazol (PTZ) Test: Induce clonic seizures via subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ.

  • Observation: Observe the animals for the presence or absence of seizures and record seizure severity scores.

  • Data Analysis: Determine the ED₅₀ (effective dose to protect 50% of animals from seizures).

Hypothetical Data Presentation:

Seizure ModelRoute of AdministrationED₅₀ (mg/kg) of 3-amino-3-(3-fluorophenyl)propanoic acid
MESi.p.45.2
PTZ (s.c.)i.p.28.7

digraph "in_vivo_workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Animal_Grouping" [label="Animal Grouping\n(e.g., Vehicle, Compound Doses)"]; "Compound_Admin" [label="Compound Administration\n(i.p. or p.o.)"]; "Pre-treatment_Time" [label="Pre-treatment Time\n(e.g., 30-60 min)"]; "Seizure_Induction" [label="Seizure Induction\n(MES or PTZ)"]; "Behavioral_Observation" [label="Behavioral Observation\n(Seizure Scoring)"]; "Data_Analysis" [label="Data Analysis\n(ED50 Calculation)"];

"Animal_Grouping" -> "Compound_Admin" [color="#4285F4"]; "Compound_Admin" -> "Pre-treatment_Time" [color="#4285F4"]; "Pre-treatment_Time" -> "Seizure_Induction" [color="#4285F4"]; "Seizure_Induction" -> "Behavioral_Observation" [color="#4285F4"]; "Behavioral_Observation" -> "Data_Analysis" [color="#4285F4"]; }

Caption: Workflow for in vivo anticonvulsant screening.

Synthesis

The synthesis of 3-amino-3-(3-fluorophenyl)propanoic acid can be achieved through various synthetic routes. One common approach is the asymmetric synthesis from 3-fluorobenzaldehyde.

synthesis_pathway Start 3-Fluorobenzaldehyde Intermediate1 Chiral Auxiliary Mediated Aldol Condensation Start->Intermediate1 Reagents Intermediate2 Stereoselective Reduction Intermediate1->Intermediate2 Reducing Agent Intermediate3 Hydrolysis Intermediate2->Intermediate3 Acid/Base Product 3-amino-3-(3-fluorophenyl)propanoic acid Intermediate3->Product

Caption: A generalized synthetic pathway.

Conclusion

3-amino-3-(3-fluorophenyl)propanoic acid represents a promising scaffold for the development of novel therapeutics for neurological disorders. The experimental protocols and hypothetical data presented herein provide a framework for the systematic evaluation of its pharmacological profile. Further research is warranted to fully characterize its mechanism of action, efficacy, and safety profile in relevant preclinical models.

References

Application Note & Protocol: Incorporation of 3-[(3-Fluorophenyl)amino]propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of the non-canonical β-amino acid, 3-[(3-Fluorophenyl)amino]propanoic acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). β-amino acids are valuable building blocks in medicinal chemistry, known for introducing unique conformational constraints and enhancing proteolytic stability in peptides.[1] The N-aryl substitution of this particular β-amino acid offers a scaffold for developing peptidomimetics with potential applications as modulators of protein-protein interactions (PPIs) or G-protein coupled receptors (GPCRs). This protocol details the synthesis of the Fmoc-protected amino acid, its efficient coupling during SPPS, and the final characterization of the resulting peptide.

Introduction

The integration of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with improved pharmacological profiles.[1] Peptides containing β-amino acids, in particular, often exhibit predictable secondary structures, such as helices and turns, and are resistant to degradation by proteases.[1] The specific building block, this compound, provides a unique combination of a flexible β-amino acid backbone and an aromatic side chain with a fluorine substitution, which can enhance binding affinity and metabolic stability.

Peptides designed with such building blocks are promising candidates for inhibiting challenging drug targets like protein-protein interactions (e.g., the p53-MDM2 interaction) or for acting as agonists or antagonists at GPCRs.[2][3][4] This application note provides the necessary protocols for researchers to successfully synthesize and characterize peptides containing this novel amino acid.

Materials and Reagents

The Fmoc-protected building block, Fmoc-(S)-3-amino-3-(3-fluorophenyl)propanoic acid, is commercially available from suppliers such as Chem-Impex International, Inc.[5][6]

Table 1: Key Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Fmoc-(S)-3-amino-3-(3-fluorophenyl)propanoic acidSynthesis GradeChem-Impex
Rink Amide or Wang Resin100-200 mesh, 0.4-0.8 mmol/gStandard peptide synthesis suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard chemical suppliers
Dichloromethane (DCM)ACS GradeStandard chemical suppliers
PiperidineReagent GradeStandard chemical suppliers
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis GradeStandard peptide synthesis suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard chemical suppliers
Trifluoroacetic Acid (TFA)Reagent GradeStandard chemical suppliers
Triisopropylsilane (TIS)Reagent GradeStandard chemical suppliers
Dithiothreitol (DTT)Reagent GradeStandard chemical suppliers
Acetonitrile (ACN)HPLC GradeStandard chemical suppliers
WaterHPLC Grade

Experimental Protocols

Synthesis of Fmoc-3-[(3-Fluorophenyl)amino]propanoic Acid (Optional)

While commercially available, the Fmoc-protected amino acid can be synthesized. A general approach involves the N-arylation of a β-alanine derivative. A plausible synthetic route is the reaction of 3-fluoroaniline with a suitable acrylic acid derivative, followed by Fmoc protection of the secondary amine.

A general procedure for the synthesis of N-aryl-β-alanine derivatives involves the reaction of an aniline with an acrylate in a suitable solvent.[7]

Workflow for Synthesis of the Building Block

G cluster_synthesis Building Block Synthesis start 3-Fluoroaniline + Methyl Acrylate reaction1 Michael Addition start->reaction1 product1 Methyl 3-[(3-fluorophenyl)amino]propanoate reaction1->product1 reaction2 Saponification (e.g., LiOH) product1->reaction2 product2 This compound reaction2->product2 reaction3 Fmoc Protection (Fmoc-OSu) product2->reaction3 final_product Fmoc-3-[(3-Fluorophenyl)amino]propanoic acid reaction3->final_product

Caption: Synthesis of the Fmoc-protected β-amino acid.

Solid-Phase Peptide Synthesis (SPPS)

The following protocol is based on the widely used Fmoc/tBu strategy.[8]

SPPS Workflow Diagram

G cluster_spps SPPS Cycle for Incorporation resin Resin Swelling (DMF, 1 hr) deprotection Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-β-AA-OH (3 eq) HATU (2.9 eq) DIPEA (6 eq) (DMF, 2-4 hr) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat for next AA wash2->next_cycle next_cycle->deprotection Yes cleavage Final Cleavage & Deprotection (TFA/TIS/H2O/DTT) next_cycle->cleavage No (Final AA)

Caption: General workflow for the SPPS cycle.

Detailed Protocol:

  • Resin Swelling: Swell the Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) in DMF for 1 hour in a peptide synthesis vessel.

  • Initial Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vial, pre-activate the Fmoc-3-[(3-Fluorophenyl)amino]propanoic acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the N-substituted β-amino acid.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will not work on the N-substituted amine of the β-amino acid itself, but it is useful for confirming the completion of the subsequent coupling step.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • Chain Elongation: Repeat steps 2, 3, 4, and 6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

Coupling Efficiency

The use of HATU as a coupling reagent is highly recommended for sterically hindered amino acids, including N-substituted variants.[9][10][11] It promotes rapid acylation and minimizes racemization.

Table 2: Representative Coupling Reagent Performance

Coupling ReagentActivating AgentBaseTypical Coupling TimeReported Efficiency for Hindered AA
HATU HOAtDIPEA1-4 hours>99%
HBTUHOBtDIPEA2-6 hours95-99%
DIC/HOBtHOBtN/A4-12 hours90-98%

Data is compiled from general peptide synthesis literature for sterically hindered amino acids and may vary for this specific β-amino acid.[9][11]

Peptide Characterization

The purity and identity of the synthesized peptide should be confirmed by analytical RP-HPLC and mass spectrometry.[12][13][14]

Table 3: Analytical Characterization Data (Example: A hypothetical 10-mer peptide)

AnalysisInstrumentConditionsExpected ResultObserved Result
Purity Analytical RP-HPLCC18 column, gradient of ACN/H2O with 0.1% TFASingle major peak>95% purity
Identity ESI-MSPositive ion modeCalculated [M+H]+Observed [M+H]+ ± 0.5 Da

Note: The specific HPLC gradient and mass spectrometry parameters will need to be optimized for each peptide sequence.

Application Example: Targeting a Protein-Protein Interaction

Peptides incorporating this compound can be designed to mimic one of the interacting partners in a protein-protein interaction, such as the p53-MDM2 pathway, which is a critical target in cancer therapy.[2][15] The β-amino acid can help to stabilize a helical or turn conformation that is crucial for binding to the target protein.

Signaling Pathway Diagram: Inhibition of p53-MDM2 Interaction

G cluster_ppi p53-MDM2 Signaling Pathway p53 p53 (Tumor Suppressor) degradation Proteasomal Degradation p53->degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis activates mdm2 MDM2 mdm2->p53 binds & inhibits ub Ubiquitination mdm2->ub peptide Peptidomimetic (with β-AA) peptide->mdm2 binds & inhibits ub->p53 targets

Caption: Inhibition of the p53-MDM2 interaction.

In this example, the peptidomimetic containing this compound binds to MDM2, preventing it from targeting p53 for degradation. This leads to an increase in p53 levels, which can then activate downstream pathways leading to apoptosis in cancer cells.[2]

Conclusion

The protocol outlined in this application note provides a reliable method for the incorporation of this compound into peptides. The use of this unique building block, combined with efficient SPPS chemistry and robust analytical techniques, opens up new avenues for the design and synthesis of novel peptidomimetics with enhanced stability and biological activity. These peptides have the potential to be developed into valuable research tools and therapeutic leads for a range of diseases.

References

Application Notes and Protocols: 3-[(3-Fluorophenyl)amino]propanoic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(3-Fluorophenyl)amino]propanoic acid is a valuable synthetic intermediate and a key structural motif in a variety of biologically active compounds. Its unique physicochemical properties, conferred by the fluorine atom and the β-amino acid scaffold, make it an attractive building block in medicinal chemistry and drug discovery. This document provides an overview of its applications, synthesis, and protocols for the development of novel bioactive molecules.

Introduction

β-Amino acids, such as this compound, are crucial components in the synthesis of peptidomimetics, natural products, and pharmaceuticals.[1][2][3] The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a molecule.[4] This versatile building block has been utilized in the development of agents targeting a range of conditions, including cancer, neurological disorders, and microbial infections.[4][5][6]

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various established synthetic methodologies. A common approach involves the conjugate addition of 3-fluoroaniline to an appropriate acrylate derivative.

General Synthetic Workflow

G cluster_inhibitor Inhibitor cluster_pathway Signaling Pathways inhibitor 3-[(3-Fluorophenyl)amino] propanoic acid Derivative EGFR EGFR inhibitor->EGFR inhibits SIRT2 SIRT2 inhibitor->SIRT2 inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT CellCycle Cell Cycle Control SIRT2->CellCycle Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation CellCycle->Proliferation G start Start: 3-((4-acetylphenyl)amino)propanoic acid step1 Step 1: Thiourea Formation (KSCN, Acetic Acid, Reflux) start->step1 step2 Step 2: Thiazole Ring Formation (Substituted 2-bromoacetophenone, Acetone, Reflux) step1->step2 step3 Step 3: Neutralization (CH3COONa, Water, Reflux) step2->step3 end_node Final Product: 3-[(4-acetylphenyl)(4-arylthiazol-2-yl)amino]propanoic acid derivative step3->end_node

References

Application Notes and Protocols for the Derivatization of 3-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-fluorophenylalanine (3-F-Phe), a non-canonical amino acid of significant interest in drug development and peptide design. The incorporation of fluorine can enhance metabolic stability, binding affinity, and hydrophobicity of peptides and proteins. Derivatization is a critical step for a range of applications, including solid-phase peptide synthesis (SPPS), analytical quantification, and chiral purity assessment. This document outlines procedures for N-terminal acylation (Fmoc-protection and acetylation), C-terminal esterification, and derivatization for chiral analysis using Marfey's reagent.

N-Terminal Derivatization: Fmoc Protection for Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS). Protecting the N-terminal amine of 3-fluorophenylalanine allows for its controlled incorporation into a growing peptide chain.

Application Note:

Fmoc-3-fluoro-L-phenylalanine is a key building block for introducing 3-F-Phe into synthetic peptides. The Fmoc group prevents unintended reactions at the amino terminus during the coupling of the subsequent amino acid. It is readily cleaved under mild basic conditions (e.g., using piperidine), leaving the amine free to react in the next coupling cycle. This strategy is central to the widely used Fmoc/tBu solid-phase synthesis methodology.

Experimental Protocol: Synthesis of Fmoc-3-fluoro-L-phenylalanine

This protocol describes the protection of the amino group of 3-fluorophenylalanine using Fmoc-chloride.

Materials:

  • 3-Fluoro-L-phenylalanine

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolution: Dissolve 3-fluoro-L-phenylalanine (1.0 eq) in 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

  • Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in dioxane or acetone.

  • Reaction: Add the Fmoc-Cl solution dropwise to the stirred amino acid solution over 30-60 minutes, maintaining the temperature at 0 °C and ensuring the pH remains basic (pH 8-9) by adding more sodium carbonate solution if necessary.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other impurities.

  • Acidification: Acidify the aqueous layer to pH 2 with cold 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with hexane.

  • Drying: Dry the product under vacuum to yield Fmoc-3-fluoro-L-phenylalanine as a white solid.

Quantitative Data

The following table provides representative yields for Fmoc-protection reactions based on similar amino acids.

ProductReagentsSolvent SystemReaction TimeTypical Yield
Fmoc-3-fluoro-L-phenylalanine3-F-Phe, Fmoc-Cl, Na₂CO₃Dioxane/Water2-4 hours85-95%

Workflow Diagram

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 3-F-Phe in aq. Na2CO3 at 0°C C Add Fmoc-Cl solution dropwise to 3-F-Phe solution A->C B Dissolve Fmoc-Cl in Dioxane B->C D Stir at room temperature for 2-4 hours C->D E Wash with diethyl ether D->E F Acidify with 1M HCl to pH 2 E->F G Filter precipitate F->G H Wash with water and hexane G->H I Dry under vacuum H->I Product Fmoc-3-F-Phe (White Solid) I->Product

Workflow for Fmoc-protection of 3-fluorophenylalanine.

N-Terminal Derivatization: N-Acetylation

N-acetylation, or "capping," is used to introduce a neutral acetyl group to the N-terminus of an amino acid or peptide. This modification can prevent further reaction at the N-terminus, remove a positive charge, and sometimes improve solubility.

Application Note:

N-acetyl-3-fluorophenylalanine can be used as a building block in medicinal chemistry or to cap the N-terminus of a peptide synthesized on resin. Capping is crucial when subsequent modifications are planned for side-chain amines, ensuring that only the desired amine is available for reaction.

Experimental Protocol: N-Acetylation of L-Phenylalanine Analogues

This protocol is adapted for 3-fluorophenylalanine from a procedure for L-phenylalanine.[1]

Materials:

  • 3-Fluoro-L-phenylalanine

  • Acetic anhydride

  • Acetic acid (80% in H₂O)

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve 3-fluoro-L-phenylalanine (1.0 eq) in 80% acetic acid in a round-bottom flask with stirring.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.

  • Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete within 2-3 hours. Monitor progress via NMR or LC-MS.[1]

  • Isolation: The product can be isolated by removing the solvent and excess reagents under reduced pressure. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data
ReactantReagentSolventReaction TimeTypical Yield
3-Fluoro-L-phenylalanineAcetic anhydride80% Acetic Acid2.5 hours>90% (based on NMR conversion)[1]

C-Terminal Derivatization: Fischer Esterification

Fischer esterification is a classic method to convert a carboxylic acid into an ester using an alcohol and a strong acid catalyst. This is a common way to protect the C-terminus of an amino acid.

Application Note:

Ester derivatives of 3-fluorophenylalanine, such as the methyl or ethyl ester, are valuable intermediates in peptide synthesis and for creating more complex derivatives. The ester group protects the carboxylate from participating in amide bond formation when the amino acid is used as the C-terminal residue in solution-phase peptide coupling.

Experimental Protocol: Methyl Esterification of 3-Fluorophenylalanine

Materials:

  • 3-Fluoro-L-phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure (using Thionyl Chloride):

  • Suspension: Suspend 3-fluoro-L-phenylalanine (1.0 eq) in anhydrous methanol at 0 °C in an ice bath under a nitrogen atmosphere.

  • Catalyst Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. The amino acid will gradually dissolve as the hydrochloride salt of the ester is formed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight, or gently reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Work-up: Dissolve the residue in water and neutralize by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the free ester into an organic solvent like ethyl acetate or diethyl ether (3x).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the 3-fluorophenylalanine methyl ester.

Quantitative Data
ProductAlcoholCatalystReaction TimeTypical Yield
3-F-Phe Methyl EsterMethanolThionyl Chloride4 hours (reflux)>90%
3-F-Phe Ethyl EsterEthanolSulfuric Acid4 hours (reflux)>90%

Derivatization for Chiral Analysis using Marfey's Reagent (FDAA)

Determining the enantiomeric purity of amino acids is critical in pharmaceutical development. Marfey's method is a reliable technique that involves derivatizing the amino acid with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), to form diastereomers that can be separated and quantified using standard reverse-phase HPLC.[2][3]

Application Note:

The FDAA reagent reacts with the primary amine of 3-fluorophenylalanine.[2] Since the reagent itself is chiral (L-configuration), the resulting derivatives of L-3-F-Phe and D-3-F-Phe will be diastereomers (L-L and L-D). These diastereomers have different physical properties and retention times on an achiral HPLC column, allowing for their separation and quantification. Typically, the L-D derivative has a longer retention time.[2]

Experimental Protocol: Derivatization with FDAA

This protocol is a standard procedure for derivatizing primary amines for HPLC analysis.[2]

Materials:

  • Sample containing 3-fluorophenylalanine (approx. 5 µmol)

  • 1% (w/v) FDAA in acetone (Marfey's reagent)

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M Hydrochloric acid (HCl)

  • Reaction vial (e.g., 1 mL Reacti-Vial)

  • Dry block heater or water bath

Procedure:

  • Sample Preparation: Place the amino acid sample (e.g., 100 µL of a 5 µmol solution) into a 1 mL reaction vial.

  • Reagent Addition: Add 200 µL of 1% FDAA in acetone.

  • Base Addition: Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction.

  • Incubation: Cap the vial and heat at 40 °C for 1 hour.

  • Quenching: Remove the vial from the heat and allow it to cool to room temperature.

  • Neutralization: Add 20 µL of 2 M HCl to quench the reaction. The sample is ready for HPLC analysis after any degassing has ceased.[2]

Workflow Diagram

FDAA_Derivatization_Workflow cluster_reaction Derivatization Reaction cluster_quench Quenching & Analysis A Place 3-F-Phe sample in reaction vial B Add 1% FDAA in Acetone A->B C Add 1M NaHCO3 B->C D Heat at 40°C for 1 hour C->D E Cool to room temperature D->E F Add 2M HCl to quench E->F HPLC HPLC Analysis (RP-C18 column, UV @ 340nm) F->HPLC

Workflow for chiral analysis using Marfey's Reagent (FDAA).

References

Application Notes: Investigating the Enzymatic Inhibition Profile of 3-[(3-Fluorophenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-[(3-Fluorophenyl)amino]propanoic acid is a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. Its structural similarity to endogenous signaling molecules and enzyme substrates suggests it may act as a modulator of enzyme activity. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition properties of this compound. Due to a lack of specific published data on the enzyme targets of this compound, this document outlines a generalized approach to screening for potential enzyme targets and establishing a robust inhibition assay.

Compound Profile

Compound Name Structure Molecular Formula Molecular Weight CAS Number
This compound[Image of the chemical structure of this compound]C₉H₁₀FNO₂183.18 g/mol 117391-51-2

Note: Specific quantitative data on the inhibitory activity (e.g., IC50, Ki) of this compound is not currently available in public literature. The following protocols are presented as a general guide for initiating such studies.

Hypothetical Target Enzyme Class: Proteases

Based on the core structure of this compound as a β-amino acid, a logical starting point for screening its inhibitory potential is against proteases. Many known protease inhibitors are peptide mimics or amino acid derivatives. For the purpose of illustrating a detailed protocol, we will consider a generic serine protease inhibition assay.

Experimental Protocols

General Protocol for Screening this compound against a Serine Protease

This protocol describes a colorimetric assay using a p-nitroanilide (pNA) substrate, which releases a yellow-colored product upon cleavage by the protease. The rate of product formation is monitored spectrophotometrically.

Materials:

  • Serine Protease (e.g., Trypsin, Chymotrypsin)

  • This compound

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare a stock solution of the chromogenic substrate in assay buffer.

    • Create a dilution series of this compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of varying concentrations of this compound.

    • Positive Control Wells: Add 20 µL of a known inhibitor of the protease.

    • Negative Control (No Inhibitor) Wells: Add 20 µL of assay buffer.

    • To all wells, add 160 µL of the serine protease solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the chromogenic substrate to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Quantitative data from such an experiment should be summarized in a table for clear comparison.

Table 1: Hypothetical Inhibition Data for this compound against a Serine Protease

Inhibitor Concentration (µM)% Inhibition
0.15.2
115.8
1048.9
5075.3
10092.1
IC50 (µM) ~10.5

This data is illustrative and not based on experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an enzyme inhibition assay.

experimental_workflow reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) assay_setup Assay Setup in 96-well Plate (Controls and Test Compounds) reagent_prep->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation reaction_init Reaction Initiation (Addition of Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Spectrophotometric Reading) reaction_init->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway Involvement

If this compound were found to inhibit a specific protease involved in a signaling cascade, such as a matrix metalloproteinase (MMP) in cancer metastasis, the pathway could be visualized as follows.

signaling_pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling (e.g., MAPK Pathway) Receptor->Signaling_Cascade Gene_Expression Gene Expression (e.g., MMPs) Signaling_Cascade->Gene_Expression MMP_inactive Pro-MMP (inactive) Gene_Expression->MMP_inactive MMP_active Active MMP MMP_inactive->MMP_active Activation ECM_Degradation ECM Degradation MMP_active->ECM_Degradation Invasion Cell Invasion and Metastasis ECM_Degradation->Invasion Inhibitor This compound Inhibitor->MMP_active Inhibition

Caption: Hypothetical inhibition of MMP-mediated cancer cell invasion.

While specific enzyme targets for this compound are not yet identified, the protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to initiate investigations into its enzyme inhibitory potential. The provided templates for data presentation and visualization can be adapted once experimental data becomes available. Further screening and detailed kinetic studies are necessary to elucidate the specific mechanism of action and potential therapeutic applications of this compound.

Application Notes and Protocols for Cell-Based Assays Using 3-amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its structural similarity to GABA, particularly the presence of a phenyl ring, suggests potential activity at GABA receptors. Analogues such as baclofen, a GABA-B receptor agonist, and other 3-aryl-β-amino acids have demonstrated significant pharmacological activity, indicating that 3-amino-3-(3-fluorophenyl)propanoic acid is a compelling candidate for investigation as a modulator of GABAergic signaling.

These application notes provide detailed protocols for cell-based assays to characterize the pharmacological activity of 3-amino-3-(3-fluorophenyl)propanoic acid, with a primary focus on the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1] The protocols described herein are for a cAMP (cyclic adenosine monophosphate) functional assay and a calcium mobilization assay, both standard methods for interrogating GABA-B receptor activation and modulation.

Signaling Pathways and Experimental Workflow

Activation of the GABA-B receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] Alternatively, in some cellular contexts, GABA-B receptors can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[2] The following diagrams illustrate the GABA-B receptor signaling pathway and the general workflow for the cell-based assays.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein_i Gi/o Protein GABAB_R->G_protein_i Activates G_protein_q Gq Protein GABAB_R->G_protein_q Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts from ATP PLC Phospholipase C IP3 IP3 PLC->IP3 Generates G_protein_i->AC Inhibits G_protein_q->PLC Activates Agonist GABA-B Agonist Agonist->GABAB_R Activates Test_Compound 3-amino-3-(3-fluorophenyl)propanoic acid Test_Compound->GABAB_R Modulates ATP ATP Ca_ER Ca²⁺ (ER) Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Increases IP3->Ca_ER Releases Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing GABA-B receptors Cell_Plating Plate cells in microplates Cell_Culture->Cell_Plating Compound_Addition Add compounds to cells Cell_Plating->Compound_Addition Compound_Prep Prepare dilutions of 3-amino-3-(3-fluorophenyl)propanoic acid and control compounds Compound_Prep->Compound_Addition Assay_Specific_Step cAMP Assay: Add Forskolin & Lysis/Detection Reagents Ca²⁺ Assay: Load with Ca²⁺-sensitive dye Measurement Measure signal (e.g., luminescence, fluorescence) Assay_Specific_Step->Measurement Incubation Incubate Compound_Addition->Incubation Incubation->Assay_Specific_Step Data_Normalization Normalize data Measurement->Data_Normalization Curve_Fitting Generate dose-response curves Data_Normalization->Curve_Fitting Parameter_Calculation Calculate EC₅₀ / IC₅₀ values Curve_Fitting->Parameter_Calculation

References

Application Notes and Protocols: The Role of 3-[(3-Fluorophenyl)amino]propanoic Acid and its Analogs in Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Fluorophenyl)amino]propanoic acid, and particularly its S-enantiomer, (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, represents a class of synthetic amino acid derivatives with significant potential in the field of neuroscience and drug discovery.[1] These compounds are recognized as valuable building blocks in the synthesis of novel pharmaceuticals targeting a range of neurological disorders, most notably epilepsy.[1] Their structural similarity to endogenous amino acid neurotransmitters, combined with the unique properties conferred by the fluorine substitution, makes them compelling tools for investigating the intricacies of neurotransmitter systems, especially those involving excitatory amino acids like glutamate.

The introduction of a fluorine atom into the phenyl ring of an amino acid analog can significantly enhance its biological activity, metabolic stability, and binding affinity for specific molecular targets.[2][3] This strategic modification allows for the fine-tuning of pharmacological properties, making these compounds ideal for probing receptor function and for the development of therapeutic agents with improved efficacy and safety profiles.

This document provides detailed application notes on the utility of this compound and its analogs in neurotransmitter research, alongside comprehensive protocols for key experimental procedures. While specific quantitative data for this compound itself is not extensively available in public literature, the following sections will detail its hypothesized role and provide data and protocols for structurally related fluorinated amino acid analogs that have been studied for their effects on the glutamate system.

Application Notes

Primary Applications in Neurotransmitter Research
  • Probing Excitatory Amino Acid (EAA) Systems: As analogs of β-phenylalanine, these compounds are valuable tools for studying the function and pharmacology of receptors and transporters for excitatory amino acids, primarily glutamate.[1] Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological and psychiatric disorders.

  • Anticonvulsant Drug Discovery: There is a strong rationale for exploring fluorinated amino acid derivatives as potential anticonvulsant agents.[4][5] By modulating excitatory neurotransmission, these compounds could potentially dampen the excessive neuronal firing characteristic of seizures. Their development as lead compounds for new antiepileptic drugs is an active area of research.

  • Development of CNS-Penetrant Therapeutics: The fluorination of molecules can improve their lipophilicity, which may enhance their ability to cross the blood-brain barrier (BBB). This is a critical property for any drug intended to act on targets within the CNS.

Mechanism of Action (Hypothesized)

Based on the structure of this compound and the known pharmacology of similar compounds, its primary mechanism of action in the context of neurotransmitter research is likely to involve the modulation of glutamate signaling. This could occur through several potential pathways:

  • Interaction with Glutamate Receptors: The compound may act as an agonist, antagonist, or allosteric modulator at ionotropic glutamate receptors (iGluRs) such as NMDA, AMPA, and kainate receptors, or at metabotropic glutamate receptors (mGluRs).

  • Inhibition of Excitatory Amino Acid Transporters (EAATs): It could potentially inhibit the reuptake of glutamate from the synaptic cleft by binding to one or more of the five subtypes of EAATs (EAAT1-5). This would lead to an increase in the extracellular concentration and duration of action of glutamate.

The precise mechanism would determine its utility as a research tool or therapeutic agent. For instance, an antagonist of glutamate receptors or a positive modulator of EAATs could be beneficial in conditions of glutamate excitotoxicity.

Quantitative Data for a Representative Fluorinated Phenylalanine Analog

Due to the limited availability of specific binding and functional data for this compound, the following table summarizes hypothetical, yet plausible, quantitative data for a representative fluorinated β-phenylalanine analog ("Analog-F") designed to interact with the glutamate system. This data is illustrative of the types of measurements that would be crucial in characterizing such a compound.

Parameter Target Assay Type Value Units
Binding Affinity (Ki) NMDA ReceptorRadioligand Binding Assay150nM
AMPA ReceptorRadioligand Binding Assay>10,000nM
Kainate ReceptorRadioligand Binding Assay>10,000nM
Functional Activity (IC50) EAAT1[³H]-Glutamate Uptake Assay850nM
EAAT2[³H]-Glutamate Uptake Assay1200nM
EAAT3[³H]-Glutamate Uptake Assay500nM
In Vivo Efficacy (ED50) Maximal Electroshock (MES) Seizure ModelAnticonvulsant Assay25mg/kg

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the role of compounds like this compound and its analogs in neurotransmitter research.

Protocol 1: Radioligand Binding Assay for Glutamate Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor using a radiolabeled antagonist.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • Radioligand: [³H]CGP 39653 (NMDA receptor antagonist)

  • Test Compound: this compound or analog

  • Non-specific binding control: L-glutamate (1 mM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw frozen rat cortical membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]CGP 39653 (final concentration ~2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of L-glutamate (1 mM), 50 µL of [³H]CGP 39653, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]CGP 39653, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of acute hippocampal slices to assess the effect of a test compound on synaptic transmission.

Materials:

  • Adult rat or mouse

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Test Compound: this compound or analog

Procedure:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

  • Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Elicit fEPSPs by delivering single voltage pulses through the stimulating electrode every 20 seconds. Establish a stable baseline recording for at least 20 minutes.

  • Compound Application: Add the test compound to the perfusion aCSF at the desired concentration.

  • Data Acquisition: Record the fEPSPs for at least 30-60 minutes in the presence of the compound.

  • Washout: Perfuse the slice with drug-free aCSF to observe any reversal of the compound's effects.

  • Data Analysis: Measure the slope or amplitude of the fEPSPs. Normalize the data to the baseline recording period and plot the time course of the effect of the compound on synaptic transmission.

Protocol 3: In Vivo Microdialysis for Extracellular Neurotransmitter Levels

This protocol describes the use of in vivo microdialysis to measure extracellular levels of glutamate and GABA in the hippocampus of a freely moving rat following administration of a test compound.

Materials:

  • Adult rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection

  • Test Compound: this compound or analog

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the hippocampus. Allow the animal to recover for at least 24 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: After a stabilization period of 1-2 hours, begin collecting dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes). Collect at least three baseline samples.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

  • Post-treatment Collection: Continue collecting dialysate samples for at least 2-3 hours following compound administration.

  • Neurotransmitter Analysis: Analyze the concentration of glutamate and GABA in the dialysate samples using a suitable HPLC method.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Plot the time course of the changes in extracellular glutamate and GABA levels induced by the test compound.

Visualizations

Signaling Pathway of Excitatory Neurotransmission

Excitatory_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glial Astrocyte Glutamate_Vesicle Glutamate in Vesicle Glutamate_cleft Glutamate Glutamate_Vesicle->Glutamate_cleft Action_Potential Action Potential VGCC Voltage-Gated Ca2+ Channel Action_Potential->VGCC opens Ca_ion Ca2+ VGCC->Ca_ion influx Ca_ion->Glutamate_Vesicle triggers release EAAT_pre EAAT Glutamate_cleft->EAAT_pre reuptake NMDA_R NMDA Receptor Glutamate_cleft->NMDA_R AMPA_R AMPA Receptor Glutamate_cleft->AMPA_R mGluR mGluR Glutamate_cleft->mGluR EAAT_glia EAAT Glutamate_cleft->EAAT_glia reuptake Postsynaptic_Signal Postsynaptic Signaling NMDA_R->Postsynaptic_Signal depolarization Ca2+ influx AMPA_R->Postsynaptic_Signal depolarization mGluR->Postsynaptic_Signal intracellular signaling

Caption: Glutamatergic synapse signaling pathway.

Experimental Workflow for In Vitro Compound Screening

Compound_Screening_Workflow start Start: Synthesize/Acquire This compound Analog binding_assay Primary Screen: Radioligand Binding Assays (NMDA, AMPA, Kainate Receptors) start->binding_assay uptake_assay Secondary Screen: [³H]-Glutamate Uptake Assays (EAAT1, EAAT2, EAAT3) binding_assay->uptake_assay Hits with receptor affinity electrophysiology Functional Characterization: In Vitro Electrophysiology (Hippocampal Slices) uptake_assay->electrophysiology Hits with transporter activity in_vivo In Vivo Validation: Animal Seizure Models (e.g., MES, PTZ) electrophysiology->in_vivo Compounds modulating synaptic transmission end End: Lead Compound for Further Development in_vivo->end Efficacious and non-toxic compounds

Caption: Workflow for screening neurotransmitter modulators.

Logical Relationship of Potential Mechanisms of Action

Mechanism_of_Action cluster_targets Potential Molecular Targets cluster_effects Cellular Effects cluster_outcome Physiological Outcome compound 3-[(3-Fluorophenyl)amino] propanoic Acid Analog glut_receptors Glutamate Receptors (NMDA, AMPA, mGluRs) compound->glut_receptors glut_transporters Glutamate Transporters (EAATs) compound->glut_transporters receptor_mod Modulation of Receptor Activity (Agonism/Antagonism) glut_receptors->receptor_mod uptake_inhib Inhibition of Glutamate Reuptake glut_transporters->uptake_inhib synaptic_mod Altered Synaptic Transmission and Plasticity receptor_mod->synaptic_mod uptake_inhib->synaptic_mod anticonvulsant Anticonvulsant Effect synaptic_mod->anticonvulsant

Caption: Potential mechanisms of anticonvulsant action.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3-[(3-Fluorophenyl)amino]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of a series of novel 3-[(3-Fluorophenyl)amino]propanoic acid derivatives. The protocols outlined below are intended to serve as a guide for the development of potential therapeutic agents targeting various cancer cell lines.

Introduction

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a fluorine atom into phenyl rings is a common strategy in drug design to enhance metabolic stability and binding affinity. This document details the synthesis of this compound derivatives and evaluates their potential as anticancer agents through cytotoxicity and cell migration assays.

Synthesis of this compound Derivatives

A representative synthetic scheme for the preparation of this compound is outlined below. This can be followed by derivatization to generate a library of compounds for screening.

General Synthesis of this compound

A plausible and efficient method for the synthesis of the core scaffold is the aza-Michael addition of 3-fluoroaniline to acrylic acid.

Protocol:

  • To a solution of acrylic acid (1.0 eq) in a suitable solvent such as ethanol, add 3-fluoroaniline (1.1 eq).

  • The reaction mixture is stirred at reflux for 24-48 hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of Derivatives

A series of amide derivatives can be synthesized from the parent carboxylic acid to explore structure-activity relationships (SAR).

Protocol for Amide Derivative Synthesis:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • The desired amine (1.2 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.

  • After completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Anticancer Activity Evaluation

The synthesized derivatives are evaluated for their anticancer properties using standard in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.[6][7][8]

Protocol:

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound at a non-lethal concentration (e.g., below the IC₅₀ value).

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Data Presentation

The quantitative data from the anticancer studies are summarized in the tables below for easy comparison. (Note: The following data are representative examples to illustrate the format).

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines.

Compound IDDerivative (R group)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
FPA-01 -OH (Parent Acid)>100>100>100
FPA-02 -NH-CH₃52.365.178.4
FPA-03 -NH-C₆H₅25.833.241.5
FPA-04 -NH-(4-Cl-C₆H₄)12.118.722.9
Doxorubicin (Positive Control)0.81.21.5

Table 2: Effect of Derivative FPA-04 on Cancer Cell Migration (Wound Closure %).

Time (hours)Control (Vehicle)FPA-04 (10 µM)
0 00
12 25 ± 3.115 ± 2.5
24 55 ± 4.228 ± 3.8
48 92 ± 5.545 ± 4.1

Visualizations

Experimental Workflow

The overall workflow for the synthesis and evaluation of the anticancer derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials (3-Fluoroaniline, Acrylic Acid) synth_core Synthesis of This compound start->synth_core derivatization Derivatization (Amide Coupling) synth_core->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity migration Cell Migration Assay (Wound Healing) purification->migration data_analysis Data Analysis (IC50, % Wound Closure) cytotoxicity->data_analysis migration->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for Synthesis and Anticancer Evaluation.

Postulated Signaling Pathway Inhibition

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival. A potential mechanism of action for the active derivatives could involve the inhibition of pathways such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-[(3-Fluorophenyl)amino] propanoic acid derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(3-Fluorophenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-[(3-Fluorophenyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the aza-Michael addition of 3-fluoroaniline to acrylic acid or an acrylate ester. This reaction, a type of conjugate addition, forms the desired carbon-nitrogen bond to create the β-amino acid structure.

Q2: I am experiencing very low to no yield. What are the primary reasons this might be happening?

A2: Low or no yield in this synthesis can be attributed to several factors:

  • Low Reactivity of 3-Fluoroaniline: Aromatic amines like 3-fluoroaniline are inherently less nucleophilic than aliphatic amines, which can lead to a sluggish reaction.

  • Reaction Reversibility: The aza-Michael addition is a reversible reaction. Under certain conditions, the equilibrium may favor the starting materials (a retro-Michael reaction).

  • Salt Formation: If using acrylic acid directly, an acid-base reaction between the acidic carboxylic acid and the basic amine can form a salt, sequestering the reactants and preventing the Michael addition.

  • Polymerization of Acrylic Acid: Acrylic acid and its esters can readily polymerize, especially at elevated temperatures or in the presence of impurities, consuming the starting material.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, consider the following strategies:

  • Use of a Catalyst: While the reaction can proceed without a catalyst, employing a suitable catalyst can significantly accelerate it. Options include Brønsted acids, Lewis acids, and certain ionic liquids.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improve yields for aza-Michael additions.

  • Solvent Choice: The use of polar protic solvents, particularly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can enhance the electrophilicity of the acrylate and facilitate the reaction.

  • Increase Temperature: Modestly increasing the reaction temperature can improve the rate, but caution must be exercised to avoid polymerization of the acrylic acid/ester and the retro-Michael reaction.

Q4: What are the common impurities I should look out for, and how can I minimize them?

A4: Common impurities include:

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction.

  • Poly(acrylic acid) or Polyacrylate: If polymerization occurs.

  • Bis-adduct: Although less common with aromatic amines, it's possible for a second molecule of acrylic acid/ester to react with the product.

To minimize these:

  • Use a Polymerization Inhibitor: Adding a small amount of an inhibitor like hydroquinone or phenothiazine can prevent the polymerization of the acrylate.

  • Control Stoichiometry: Use a slight excess of the amine to ensure the complete consumption of the acrylate, but be mindful that this can complicate purification.

  • Optimize Reaction Conditions: Carefully select the solvent, temperature, and reaction time to favor the formation of the desired product.

Q5: How can I purify the final product?

A5: A common and effective method for purifying this compound is through acid-base extraction. The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate) to form the carboxylate salt. This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidification of the aqueous layer with an acid (e.g., hydrochloric acid) to a pH of around 6 will precipitate the purified product, which can then be collected by filtration.

Troubleshooting Guide

Problem 1: Low Product Yield
Potential CauseSuggested Solution
Low Reactivity of 3-Fluoroaniline Use a catalyst (e.g., [Cho][Pro], CuBTC) to activate the substrate.[1][2] Consider using microwave irradiation to accelerate the reaction.[3][4]
Reaction Reversibility (Retro-Michael Reaction) Optimize the reaction temperature; avoid excessively high temperatures. Ensure the product is stable under the reaction conditions. The reversibility of the aza-Michael reaction has been noted, and lower temperatures can favor the product.[5]
Salt Formation with Acrylic Acid Use an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate) instead of acrylic acid. The resulting ester can be hydrolyzed to the carboxylic acid in a subsequent step.
Polymerization of Acrylate Add a polymerization inhibitor (e.g., hydroquinone, phenothiazine) to the reaction mixture.
Problem 2: Presence of Significant Impurities
ImpurityIdentification MethodMitigation Strategy
Unreacted 3-Fluoroaniline TLC, LC-MS, 1H NMRIncrease reaction time or temperature moderately. Use a slight excess of the acrylate. Purify via acid-base extraction.
Unreacted Acrylic Acid/Acrylate TLC, LC-MS, 1H NMRIncrease reaction time or use a slight excess of 3-fluoroaniline.
Polymer Visual (formation of a viscous or solid mass), 1H NMR (broad signals)Add a polymerization inhibitor. Avoid high temperatures.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the outcome of aza-Michael additions. Note that exact yields are highly dependent on the specific substrates and reaction setup.

Table 1: Influence of Solvent on Aza-Michael Addition of Anilines to Acrylates

AmineMichael AcceptorSolventTemperature (°C)Time (h)Yield (%)Reference
2-MethoxyanilineMethyl CrotonateHFIPRT2445
2-MethoxyanilineMethyl CrotonateMethanolRT240
AnilineMethyl AcrylateChloroformRT240[6]
AnilineMethyl AcrylateWater30590[6]

Table 2: Influence of Catalyst on Aza-Michael Addition

AmineMichael AcceptorCatalyst (mol%)ConditionsTimeYield (%)Reference
PiperidineMethyl AcrylateNoneNeat, RT>3 h-[7]
PiperidineMethyl AcrylateHydrothermal Carbon (15 mg)Neat, RT5 min90[7]
AnilineMethyl Acrylate[Cho][Pro] (10)Neat, 50°C30 min92[1]
BenzylamineMethyl AcrylateDBU (0.2 eq)Neat, 60°C2 h90[8]

Table 3: Effect of Temperature and Time on Aza-Michael Addition of Aniline to Methyl Acrylate

Temperature (°C)Time (h)Yield (%)Reference
4012~20[9]
5012~45[9]
6012~75[9]
7012~80[9]

Experimental Protocols

Key Experiment: Synthesis of this compound via Aza-Michael Addition

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluoroaniline

  • Acrylic Acid (or Methyl Acrylate)

  • Solvent (e.g., water, ethanol, or solvent-free)

  • Catalyst (optional, e.g., DBU)

  • Polymerization inhibitor (optional, e.g., hydroquinone)

  • Hydrochloric Acid (HCl) for workup

  • Sodium Hydroxide (NaOH) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure using Acrylic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluoroaniline (1.0 eq) in the chosen solvent (if not solvent-free).

  • Addition of Reactants: Slowly add acrylic acid (1.1 eq) to the solution. If using a catalyst or inhibitor, add it at this stage.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with water and make the solution basic (pH > 10) with NaOH. c. Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove unreacted 3-fluoroaniline. d. Carefully acidify the aqueous layer with HCl to a pH of ~6. The product should precipitate. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Procedure using Methyl Acrylate followed by Hydrolysis:

  • Aza-Michael Addition: Follow steps 1-3 above, substituting methyl acrylate for acrylic acid.

  • Workup for Ester: After the reaction is complete, remove the solvent under reduced pressure. The crude ester can be purified by column chromatography or taken directly to the next step.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous NaOH solution. Stir at room temperature or heat gently until the hydrolysis is complete (monitor by TLC).

  • Purification: Follow step 4 from the acrylic acid procedure for workup and purification of the final carboxylic acid product.

Visualizations

Synthesis_Pathway 3-Fluoroaniline 3-Fluoroaniline Product This compound 3-Fluoroaniline->Product Aza-Michael Addition Acrylic_Acid Acrylic Acid / Acrylate Acrylic_Acid->Product

Caption: Reaction pathway for the synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reactants 2. Add Reactants (3-Fluoroaniline, Acrylate, Solvent, Catalyst) Setup->Reactants Heat 3. Heat and Stir (Monitor by TLC/LC-MS) Reactants->Heat Cool 4. Cool Down Heat->Cool Extract 5. Acid-Base Extraction Cool->Extract Precipitate 6. Precipitate Product Extract->Precipitate Isolate 7. Filter and Dry Precipitate->Isolate

Caption: General experimental workflow.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Reactants Using Acrylic Acid Directly? Start->Check_Reactants Salt_Formation Potential Salt Formation Check_Reactants->Salt_Formation Yes Check_Temp Reaction Temperature Too Low? Check_Reactants->Check_Temp No Switch_Ester Switch to Acrylate Ester + Hydrolysis Salt_Formation->Switch_Ester Final Re-run Experiment Switch_Ester->Final Increase_Temp Increase Temperature Moderately (e.g., 60-80°C) Check_Temp->Increase_Temp Yes Check_Catalyst Catalyst Used? Check_Temp->Check_Catalyst No Increase_Temp->Final Add_Catalyst Add Catalyst (e.g., DBU, [Cho][Pro]) Check_Catalyst->Add_Catalyst No Check_Polymer Polymerization Observed? Check_Catalyst->Check_Polymer Yes Add_Catalyst->Final Add_Inhibitor Add Polymerization Inhibitor Check_Polymer->Add_Inhibitor Yes Check_Polymer->Final No Add_Inhibitor->Final

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 3-[(3-Fluorophenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-[(3-Fluorophenyl)amino]propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Question/Issue Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable. The volume of solvent is insufficient.Select a more polar solvent or a solvent mixture. Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. The solution is supersaturated.Use a lower-boiling point solvent. Allow the solution to cool more slowly (e.g., by insulating the flask). Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again.
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling time is too short. Nucleation has not initiated.Evaporate some of the solvent to increase the concentration. Allow the solution to stand for a longer period, potentially in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Crystal yield is low. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Concentrate the mother liquor and cool for a second crop of crystals. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of solvent used for washing the crystals. Ensure the filtration apparatus is pre-heated to prevent cooling during filtration.
The purified crystals are still colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Column Chromatography Troubleshooting

Question/Issue Possible Cause(s) Suggested Solution(s)
The compound does not bind to the column. The polarity of the eluent is too high. The stationary phase is inappropriate.Start with a less polar eluent and gradually increase the polarity (gradient elution). Consider using a different stationary phase (e.g., reverse-phase silica if using normal-phase).
The compound elutes too quickly with poor separation. The eluent is too polar.Use a less polar solvent system.
The compound does not elute from the column. The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. For zwitterionic compounds, adjusting the pH of the eluent with a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) can help with elution.
Tailing of peaks is observed. The column is overloaded. The compound is interacting too strongly with the stationary phase.Reduce the amount of sample loaded onto the column. Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent to improve peak shape.
Cracked or channeled column bed. Improper packing of the column. The column has run dry.Repack the column carefully, ensuring an even and compact bed. Never allow the solvent level to drop below the top of the stationary phase.

Experimental Protocols

The following are representative protocols for the purification of this compound. These should be optimized based on the specific impurities present in the crude material.

Protocol 1: Recrystallization from an Ethanol/Water Co-solvent System

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (95%). Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1 v/v) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and compact bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a relatively non-polar mobile phase (e.g., 95:5 dichloromethane:methanol).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., to 90:10, then 85:15 dichloromethane:methanol). To improve the elution and peak shape of the zwitterionic compound, a small amount of acetic acid (e.g., 0.1-1%) can be added to the mobile phase.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table presents hypothetical data for the purification of crude this compound to illustrate the potential effectiveness of each method. Actual results may vary depending on the nature and quantity of impurities.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Considerations
Recrystallization85>9870-85Effective for removing less soluble and more soluble impurities. Solvent selection is critical.
Column Chromatography85>9960-80Highly effective for separating closely related impurities. Can be more time-consuming and require larger solvent volumes.

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography dissolution Dissolution in Hot Solvent recrystallization->dissolution sample_prep Sample Preparation column_chromatography->sample_prep column_packing Column Packing column_chromatography->column_packing hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Crystallization & Cooling hot_filtration->crystallization isolation_recryst Isolation & Washing crystallization->isolation_recryst drying_recryst Drying isolation_recryst->drying_recryst pure_product_recryst Pure Product drying_recryst->pure_product_recryst elution Elution sample_prep->elution column_packing->elution fraction_collection Fraction Collection & TLC elution->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product_column Pure Product solvent_evaporation->pure_product_column

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram for Recrystallization

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool to Room Temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No isolate Isolate Crystals crystals_form->isolate Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch evaporate Evaporate Some Solvent no_crystals->evaporate scratch->cool evaporate->cool oil Compound Oils Out oiling_out->oil Yes oiling_out->isolate No reheat Reheat and Add More Solvent oil->reheat slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals_form

Caption: Troubleshooting logic for common recrystallization issues.

Technical Support Center: Synthesis of 3-Fluorophenyl Beta-Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-fluorophenyl beta-amino acid and improve yields.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of 3-fluorophenyl beta-amino acid.

Issue 1: Low Yield in Racemic Synthesis (e.g., Modified Rodionov or Mannich Reaction)

Question: My reaction to synthesize racemic 3-fluorophenyl beta-amino acid is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of racemic 3-fluorophenyl beta-amino acid can stem from several factors, including reagent quality, reaction conditions, and workup procedures. A logical approach to identifying the root cause is essential.

Troubleshooting Workflow:

LowYield_Troubleshooting start Low Yield Observed reagent_quality Step 1: Verify Reagent & Solvent Quality (Purity, Dryness) start->reagent_quality reaction_conditions Step 2: Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK workup Step 3: Evaluate Workup & Purification (Extraction pH, Crystallization/Chromatography) reaction_conditions->workup Conditions Optimized side_reactions Step 4: Investigate Side Reactions (Analyze byproducts by NMR, MS) workup->side_reactions Product Loss Identified solution Improved Yield side_reactions->solution Side Reactions Minimized EnzymaticResolution_Troubleshooting start Low Yield/ee in Enzymatic Resolution enzyme_activity Step 1: Check Enzyme Activity & Loading (Use fresh enzyme, vary concentration) start->enzyme_activity reaction_conditions Step 2: Optimize Reaction Conditions (pH, Temperature, Solvent, Water content) enzyme_activity->reaction_conditions Enzyme OK substrate_quality Step 3: Verify Substrate Quality (Purity of racemic ester) reaction_conditions->substrate_quality Conditions Optimized monitoring Step 4: Monitor Reaction Progress (Stop at ~50% conversion for kinetic resolution) substrate_quality->monitoring Substrate Pure solution Improved Yield/ee monitoring->solution Optimal Conversion

stability issues of 3-[(3-Fluorophenyl)amino]propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 3-[(3-Fluorophenyl)amino]propanoic acid in solution for researchers, scientists, and drug development professionals. Due to the limited publicly available stability data for this specific molecule, this guide is based on the general stability of β-amino acids and fluorophenyl-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a β-amino acid, it may be susceptible to degradation pathways such as hydrolysis, oxidation, and photodecomposition.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-purity solvent in which the compound is readily soluble. To minimize degradation, store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or by wrapping the container in aluminum foil. For aqueous solutions, using buffers to maintain a stable pH may be beneficial.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products have not been extensively documented, potential degradation could involve modifications to the amino group, the propanoic acid chain, or the fluorophenyl ring. Common degradation reactions for amino acids include deamination and decarboxylation. The fluorine-carbon bond is generally stable, but photolytic conditions could potentially lead to defluorination.

Q4: Can I expect precipitation of the compound from my solution?

A4: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent at a given temperature. Solubility can be affected by pH and the presence of co-solvents. If you observe precipitation, consider adjusting the solvent composition, pH, or temperature.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Avoid strong oxidizing and reducing agents, as they can potentially react with the amino or carboxylic acid functional groups. The compatibility with other reagents should be evaluated on a case-by-case basis.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound in solution.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound in solution.1. Prepare fresh solutions before each experiment. 2. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. 3. Perform a stability study under your experimental conditions using an appropriate analytical method (e.g., HPLC, LC-MS) to assess the compound's integrity over time.
Loss of compound potency or activity Chemical degradation leading to inactive products.1. Confirm the purity of the compound before use. 2. Minimize exposure of the solution to harsh conditions (e.g., high temperatures, extreme pH, direct light). 3. Analyze the solution for the presence of degradation products.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct forced degradation studies (thermal, photolytic, acid/base hydrolysis, oxidative) to intentionally generate degradation products and identify their retention times. 2. Use a stability-indicating analytical method capable of resolving the parent compound from its potential degradants.
Solution discoloration Oxidation or other degradation pathways.1. Prepare solutions in degassed solvents to minimize oxidation. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect solutions from light.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent system over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the desired solvent (e.g., water, buffer, DMSO) to a known concentration (e.g., 1 mg/mL).

  • Stability Study Setup:

    • Aliquot the stock solution into several vials appropriate for the storage conditions being tested (e.g., amber glass vials for photostability).

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, exposed to light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.

    • Analyze the sample by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from potential degradation products.

    • A typical reversed-phase HPLC method might use a C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Detection is typically by UV absorbance at a wavelength where the compound has significant absorbance.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Monitor for the appearance and increase of any new peaks, which may indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp Temperature Stress (e.g., 4°C, RT, 40°C) light Photostability (Light Exposure) ph pH Stress (Acid/Base Hydrolysis) oxid Oxidative Stress (e.g., H2O2) sampling Sample at Time Points temp->sampling light->sampling ph->sampling oxid->sampling hplc_analysis Analyze by HPLC/LC-MS sampling->hplc_analysis calc_purity Calculate % Remaining hplc_analysis->calc_purity identify_degradants Identify Degradants calc_purity->identify_degradants report Generate Stability Report identify_degradants->report

Caption: Workflow for a forced degradation study.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound in Solution Degradation Chemical Degradation compound->Degradation Precipitation Precipitation compound->Precipitation pH pH pH->Degradation Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Presence of Oxygen Oxygen->Degradation Solvent Solvent Type Solvent->Precipitation LossOfPotency Loss of Potency Degradation->LossOfPotency

Technical Support Center: Optimizing Reaction Conditions for 3-[(3-Fluorophenyl)amino]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-[(3-Fluorophenyl)amino]propanoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, primarily through the aza-Michael addition of 3-fluoroaniline to an acrylic acid derivative.

Question 1: Why is the yield of my this compound derivative consistently low?

Answer:

Low yields in the aza-Michael addition of 3-fluoroaniline to acrylates can stem from several factors. Here are the most common causes and their solutions:

  • Insufficient Catalyst Activity or Inappropriate Catalyst Choice: The nucleophilicity of 3-fluoroaniline is reduced due to the electron-withdrawing nature of the fluorine atom. A suitable catalyst is often necessary to promote the reaction.

    • Solution: Screen different catalysts. While the reaction can sometimes proceed without a catalyst, especially in polar protic solvents, Lewis acids (e.g., silica-supported aluminum chloride) or Brønsted acids can enhance the reaction rate. For related aza-Michael additions, ionic liquids and phosphines have also been used as catalysts.[1][2][3] It is recommended to start with a catalytic amount and optimize the loading.

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution: Optimize the reaction parameters systematically. Solvent-free conditions or the use of polar protic solvents like water, trifluoroethanol, or hexafluoroisopropanol (HFIP) can favor the conjugate addition of anilines.[4][5] Temperature should be optimized; while higher temperatures can increase the reaction rate, they may also lead to side reactions. Monitor the reaction progress by TLC or another suitable technique to determine the optimal reaction time.

  • Formation of Side Products: The primary amine of 3-fluoroaniline can react with two equivalents of the acrylate, leading to the formation of a bis-adduct.

    • Solution: Adjust the stoichiometry of the reactants. Using a slight excess of the aniline can sometimes suppress the formation of the bis-adduct.[2]

  • Reversibility of the Reaction (Retro-Michael Reaction): The aza-Michael addition can be reversible, especially at elevated temperatures.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Once the product is formed, it should be isolated promptly.

Question 2: I am observing the formation of significant amounts of a bis-adduct side product. How can I minimize this?

Answer:

The formation of a bis-adduct, where the nitrogen atom of 3-fluoroaniline reacts with two molecules of the acrylate, is a common side reaction.

  • Stoichiometric Control: The most straightforward approach is to adjust the ratio of your reactants.

    • Solution: Use an excess of 3-fluoroaniline relative to the acrylate. A 1.5:1 to 2:1 ratio of aniline to acrylate can significantly favor the formation of the mono-adduct.[2] While this may require removal of excess aniline during workup, it is often effective.

  • Slow Addition: Adding the acrylate slowly to the reaction mixture containing 3-fluoroaniline can maintain a low concentration of the acrylate, thereby disfavoring the second addition.

    • Solution: Use a syringe pump to add the acrylate derivative to the reaction mixture over a prolonged period.

Question 3: My purification process is difficult, and I am struggling to isolate a pure product. What are the best purification techniques?

Answer:

Purification of β-amino acid derivatives can be challenging due to their amphoteric nature and potential for zwitterion formation.

  • Column Chromatography: This is a common and effective method.

    • Solution: Use silica gel chromatography. The choice of eluent is critical. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Adding a small amount of a volatile base like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Solution: Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate/petroleum ether, and water.[6]

  • Acid-Base Extraction: This technique can be used to separate the amine product from non-basic impurities.

    • Solution: Dissolve the crude reaction mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. Be cautious with the pH, as the carboxylic acid (or ester) functionality can be sensitive to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound derivatives?

The most common and direct method is the aza-Michael addition of 3-fluoroaniline to an acrylic acid derivative (e.g., acrylic acid, methyl acrylate, or ethyl acrylate).[2] This reaction involves the conjugate addition of the amine to the electron-deficient alkene.

Q2: What are the key parameters to consider when optimizing the reaction conditions?

The key parameters to optimize are:

  • Catalyst: While the reaction can proceed without a catalyst, various acids, bases, or metal salts can be used to improve the rate and yield.

  • Solvent: The choice of solvent can significantly influence the reaction. Polar protic solvents are often preferred for the addition of anilines.[4][5]

  • Temperature: The reaction temperature should be carefully controlled to balance the reaction rate with the potential for side reactions and decomposition.

  • Stoichiometry: The ratio of 3-fluoroaniline to the acrylate can affect the product distribution, particularly the formation of mono- versus bis-adducts.[2]

  • Reaction Time: Monitoring the reaction is crucial to determine the point of maximum product formation before significant side reactions occur.

Q3: What are the potential side reactions in this synthesis?

Besides the formation of the bis-adduct, other potential side reactions include:

  • Polymerization of the acrylate: This is more likely at higher temperatures or in the presence of radical initiators.

  • Amide formation: If acrylic acid is used directly, there is a possibility of amide bond formation between the aniline and the carboxylic acid, though this is generally less favorable than the Michael addition under typical conditions.

  • Retro-Michael reaction: The reverse reaction can occur, especially at higher temperatures, leading to a decrease in product yield over time.

Q4: How can I confirm the structure of my final product?

Standard analytical techniques should be used for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the connectivity of atoms and the presence of characteristic functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups such as N-H, C=O, and C-F bonds.

  • Melting Point: For solid products, a sharp melting point is an indicator of purity. The melting point of 3-amino-3-(3-fluorophenyl)propanoic acid is reported to be around 210-212°C.[4]

Data Presentation

The following tables summarize quantitative data for the aza-Michael addition of anilines to acrylates from the literature. This data is for related compounds and should be used as a starting point for the optimization of this compound derivative synthesis.

Table 1: Effect of Solvent on the Aza-Michael Addition of Aniline to Methyl Acrylate *

EntrySolventTemperature (°C)Time (h)Yield (%)
1Solvent-free604Quant.
2Acetonitrile50-60-Lower Yield
3Dichloromethane50-60-Lower Yield
4Tetrahydrofuran50-60-Lower Yield
5Toluene50-60-Lower Yield

*Data adapted from a study using silica-supported aluminum chloride as a catalyst.[1]

Table 2: Effect of Catalyst on the Aza-Michael Addition of Amines to Methyl Acrylate *

EntryAmineCatalystCatalyst Loading (mol%)Time (min)Yield (%)
1Morpholine[Cho][Pro]25599
2Dibutylamine[Cho][Pro]251099
3Aniline[Cho][Pro]2518099

*Data adapted from a study using choline prolinate ([Cho][Pro]) as an ionic liquid catalyst under solvent-free conditions at room temperature.[2]

Experimental Protocols

General Procedure for the Aza-Michael Addition of 3-Fluoroaniline to Ethyl Acrylate (Illustrative Protocol)

This protocol is a general guideline and should be optimized for specific experimental setups.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.0 eq) and the chosen solvent (if not solvent-free).

  • Catalyst Addition: If a catalyst is used, add it to the reaction mixture at this stage (e.g., 5-10 mol%).

  • Reactant Addition: Slowly add ethyl acrylate (1.0-1.2 eq) to the stirred mixture. For better control over the reaction and to minimize side products, the acrylate can be added dropwise over a period of time.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed without a solvent, dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification:

    • Wash the organic solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure this compound ethyl ester.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reactants (3-Fluoroaniline, Acrylic Acid Derivative) C Aza-Michael Addition (Temperature & Time Control) A->C B Solvent & Catalyst Selection B->C D Quenching & Extraction C->D Reaction Mixture E Column Chromatography or Crystallization D->E Crude Product F Characterization (NMR, MS, IR) E->F Purified Product G Purity & Yield Determination F->G

Caption: Experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Impure Product P1 Low Conversion? Start->P1 P2 Multiple Products? P1->P2 No S1 Optimize Catalyst (Type & Loading) P1->S1 Yes S2 Vary Solvent & Temperature P1->S2 S3 Adjust Reactant Stoichiometry P2->S3 Yes (e.g., bis-adduct) S4 Modify Purification Strategy P2->S4 Yes (other impurities) End Optimized Reaction S1->End S2->End S3->End S4->End

Caption: Troubleshooting logic for optimizing the synthesis of this compound derivatives.

References

Technical Support Center: Synthesis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental work.

Troubleshooting Guides

This section provides solutions to common side reactions and challenges encountered during the synthesis of fluorinated amino acids.

Nucleophilic Fluorination (e.g., using DAST, Deoxo-Fluor)

Issue 1: Low yield of the desired fluorinated product and formation of elimination byproducts.

  • Question: My reaction with DAST is resulting in a significant amount of alkene byproduct instead of the fluorinated amino acid. How can I minimize this elimination side reaction?

  • Answer: Elimination is a common side reaction in nucleophilic fluorination, especially with reagents like DAST (Diethylaminosulfur trifluoride).[1][2] It competes with the desired substitution reaction.[3][4][5][6] Here’s how to troubleshoot:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78°C) can favor the SN2 substitution pathway over the E2 elimination pathway.[7]

    • Choice of Solvent: Using a non-polar, aprotic solvent like dichloromethane (DCM) is generally recommended.[7]

    • Substrate Structure: Tertiary alcohols are more prone to elimination. If possible, consider a synthetic route that avoids the fluorination of a tertiary alcohol.

    • Alternative Reagents: Consider using alternative deoxyfluorination reagents that are known to produce fewer elimination byproducts, such as PyFluor.[2]

Issue 2: Observation of rearranged products.

  • Question: I am observing unexpected rearranged products in my DAST-mediated fluorination. What is causing this and how can I prevent it?

  • Answer: Reagents like DAST can promote carbocationic rearrangements, such as Wagner-Meerwein or pinacol rearrangements, especially if the reaction proceeds through an SN1-like mechanism.[8][9][10]

    • Mechanism: The reaction of an alcohol with DAST can form an intermediate that, upon loss of the leaving group, generates a carbocation. This carbocation can then undergo rearrangement to a more stable carbocation before being trapped by the fluoride ion.

    • Mitigation Strategies:

      • Neighboring Group Participation: In some cases, neighboring groups can participate in the reaction, leading to the formation of intermediates like aziridinium ions, which can influence the stereochemical outcome and potentially lead to rearranged products.[11][12]

      • Use Milder Reagents: Consider using fluorinating agents that are less prone to inducing carbocation formation.

      • Control Reaction Conditions: As with elimination, lower reaction temperatures can sometimes suppress rearrangement by favoring a more concerted SN2 pathway.

Electrophilic Fluorination (e.g., using Selectfluor)

Issue 1: Racemization of the chiral center.

  • Question: My fluorinated amino acid product is showing a loss of enantiomeric purity. How can I prevent racemization during electrophilic fluorination?

  • Answer: Racemization is a significant concern, particularly when the alpha-proton of the amino acid derivative is acidic.[13] The strong electron-withdrawing nature of fluorine can exacerbate this issue.[14]

    • Mechanism: Racemization often proceeds through the formation of a planar enolate or a 5(4H)-oxazolone intermediate, which is achiral.[13]

    • Troubleshooting:

      • Base Selection: Avoid strong bases that can readily deprotonate the alpha-carbon. Use of hindered, non-nucleophilic bases can be beneficial.

      • Protecting Groups: The choice of protecting group on the amine is crucial. Some protecting groups are more prone to forming oxazolone intermediates.

      • Coupling Reagents: When coupling a fluorinated amino acid in peptide synthesis, use coupling reagents known to suppress racemization, such as HATU or COMU.[13] Additives like HOBt or HOAt can also help.

      • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Issue 2: Formation of non-fluorinated byproducts.

  • Question: My reaction with Selectfluor is producing a significant amount of the starting material or a protonated byproduct. What could be the cause?

  • Answer: The formation of protonated byproducts can occur in radical-mediated fluorination reactions where the intermediate radical is quenched by a hydrogen atom source instead of the fluorine radical.[15]

    • Troubleshooting:

      • Solvent Choice: Ensure the solvent is anhydrous and free of protic impurities.

      • Reaction Concentration: Higher concentrations of the fluorinating reagent and the substrate can favor the desired bimolecular fluorination reaction over quenching by trace impurities.

      • Radical Initiator/Photocatalyst: In photoredox-catalyzed reactions, the efficiency of the catalyst and the reaction setup (e.g., light source intensity) can influence the reaction pathway.[16]

Radical Fluorination

Issue 1: Low reaction efficiency and multiple byproducts.

  • Question: My photoredox-catalyzed fluorination is giving a complex mixture of products with low conversion of the starting material. How can I optimize this reaction?

  • Answer: Radical fluorination reactions can be sensitive to various parameters.[17]

    • Troubleshooting:

      • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can quench excited states of the photocatalyst and react with radical intermediates.

      • Light Source: The wavelength and intensity of the light source should be appropriate for the chosen photocatalyst.

      • Catalyst Loading: The concentration of the photocatalyst can be optimized. Too low a concentration may lead to slow reaction rates, while too high a concentration can sometimes lead to side reactions or light absorption issues.

      • Reagent Stoichiometry: The equivalents of the radical precursor and the fluorine source may need to be adjusted to optimize the formation of the desired product over byproducts.[15]

FAQs

Q1: What are the main advantages of using fluorinated amino acids in drug development? A1: Fluorination can significantly alter the physicochemical properties of amino acids and the peptides or proteins they are incorporated into. Key advantages include:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic degradation, increasing the in vivo half-life of a drug.[15]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity.

  • Modulation of Conformation: The stereoelectronic effects of fluorine can influence the local conformation of the peptide backbone, potentially stabilizing desired secondary structures.

  • Improved Membrane Permeability: The increased lipophilicity of fluorinated amino acids can enhance the ability of a peptide to cross cell membranes.[15]

Q2: How do I choose the right fluorinating reagent for my synthesis? A2: The choice of fluorinating reagent depends on several factors, including the functional group to be fluorinated, the desired stereochemistry, and the overall sensitivity of your substrate.

  • For hydroxyl groups (alcohols): Nucleophilic deoxyfluorinating reagents like DAST or Deoxo-Fluor are commonly used.[18] Be mindful of potential elimination and rearrangement side reactions.[1][9][10]

  • For electron-rich C-H bonds (e.g., aromatic rings): Electrophilic fluorinating reagents like Selectfluor are often the reagents of choice.[1][11]

  • For radical-mediated fluorination: Reagents like Selectfluor or NFSI can act as fluorine atom sources in the presence of a radical initiator or a photocatalyst.[15]

Q3: What are the key safety precautions to take when working with fluorinating reagents? A3: Many fluorinating reagents are hazardous and require careful handling.

  • DAST and related reagents: These are corrosive and react violently with water, releasing toxic hydrogen fluoride (HF). Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous conditions.[19]

  • Selectfluor: While more stable and less toxic than many other fluorinating agents, it is still a strong oxidizing agent and should be handled with care.[5][11][14]

  • Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and follow all institutional safety protocols.

Data Presentation

Table 1: Comparison of Side Products in the Fluorination of Dehydroalanine Derivatives

Radical PrecursorFluorinated Product Yield (%)Protonated Byproduct Yield (%)
HomobenzylicHighLow
Tertiary PentylHighLow
α-AlkoxymethylModerateHigher

Data adapted from a study on photoredox-catalyzed carbofluorination, suggesting that the stability of the radical intermediate can influence the selectivity between fluorination and protonation.[15]

Experimental Protocols

Protocol 1: Nucleophilic Fluorination of a Hydroxy Amino Acid Derivative using DAST

This protocol is adapted from a general procedure for the fluorination of alcohols.[7][19]

Materials:

  • Protected hydroxy amino acid derivative (e.g., N-Boc-Serine methyl ester)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected hydroxy amino acid derivative (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fluorinated amino acid derivative.

Protocol 2: Electrophilic Fluorination of a Tyrosine Derivative using Selectfluor

This protocol is based on the late-stage fluorination of tyrosine residues.[1][13]

Materials:

  • N-protected Tyrosine derivative

  • Selectfluor

  • Acetonitrile or other suitable solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected Tyrosine derivative (1.0 eq) in the chosen solvent in a reaction flask.

  • Add Selectfluor (1.0 - 1.2 eq) to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Protected Amino Acid Precursor reaction Fluorination Reaction (Nucleophilic, Electrophilic, or Radical) start->reaction Fluorinating Reagent quench Reaction Quenching reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Drying & Concentration extraction->drying purification Chromatographic Purification (e.g., HPLC, Column Chromatography) drying->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis and purification of fluorinated amino acids.

rearrangement_mechanism substrate β-Hydroxy Amino Acid Derivative dast DAST intermediate1 Intermediate Formation substrate->intermediate1 + DAST carbocation Carbocation Formation (SN1-like pathway) intermediate1->carbocation sn2_product Direct Substitution Product (SN2 pathway) intermediate1->sn2_product SN2 attack by F- rearrangement Wagner-Meerwein or Pinacol Rearrangement carbocation->rearrangement rearranged_carbocation Rearranged Carbocation rearrangement->rearranged_carbocation rearranged_product Rearranged Fluorinated Product rearranged_carbocation->rearranged_product + F-

Caption: Potential rearrangement side reaction pathway in DAST-mediated fluorination.

References

challenges in the characterization of 3-[(3-Fluorophenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(3-Fluorophenyl)amino]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a β-amino acid derivative. β-amino acids are of significant interest in medicinal chemistry as building blocks for peptidomimetics and other bioactive molecules. The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. It is primarily used in research and development, particularly in the synthesis of novel therapeutic agents.

Q2: What is the expected appearance and purity of this compound?

A2: this compound is typically a white to off-white solid or powder. For most research and drug development applications, a purity of greater than 97% is recommended, as impurities can interfere with subsequent reactions and biological assays.

Q3: What are the primary analytical techniques for characterizing this compound?

A3: The primary techniques for characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural elucidation, and Mass Spectrometry (MS) for confirmation of molecular weight and fragmentation analysis.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing in Reversed-Phase HPLC

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for this compound, which is polar and contains a basic amino group, is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.

    Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with the protonated amine of your analyte.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase, such as a polymer-based column, which is less prone to silanol interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable alternative for highly polar compounds.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing the issue.

Issue 2: Poor Retention on a C18 Column

  • Question: The compound is eluting very early, close to the solvent front, on my C18 column. How can I improve its retention?

  • Answer: Being a polar molecule, this compound may have weak interaction with the hydrophobic C18 stationary phase.

    Troubleshooting Steps:

    • Decrease Organic Solvent Percentage: Reduce the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can form a more hydrophobic ion pair with the analyte, increasing its retention on the nonpolar stationary phase.

    • Switch to HILIC: As mentioned previously, HILIC is an excellent alternative for retaining and separating polar analytes.

NMR Spectroscopy

Issue 1: Broad Peaks in ¹H NMR Spectrum

  • Question: The peaks in my ¹H NMR spectrum are broad, especially the N-H and O-H protons. What is the reason for this?

  • Answer: Broadening of N-H and O-H peaks is common and can be due to several factors including hydrogen bonding, chemical exchange with residual water in the solvent, and the quadrupolar nature of the nitrogen atom.

    Troubleshooting Steps:

    • Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. The exchangeable N-H and O-H protons will be replaced by deuterium, causing their signals to disappear from the spectrum, which can help in peak assignment and simplify the spectrum.

    • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen peaks by altering the rates of exchange and molecular tumbling.

Issue 2: Complex Splitting Patterns in the Aromatic Region of ¹⁹F NMR

  • Question: The ¹⁹F NMR spectrum shows complex splitting. How can I interpret this?

  • Answer: The fluorine atom on the phenyl ring will couple with neighboring protons, leading to splitting. The large chemical shift dispersion in ¹⁹F NMR can make these patterns appear complex.

    Troubleshooting Steps:

    • Proton Decoupling: Run a proton-decoupled ¹⁹F NMR experiment. This will collapse the multiplets into singlets, simplifying the spectrum and confirming the number of distinct fluorine environments.

    • 2D NMR: For unambiguous assignment, consider running 2D correlation experiments such as ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HSQC/HMBC to identify which protons and carbons are coupled to the fluorine atom.

Mass Spectrometry

Issue 1: Weak or Absent Molecular Ion Peak

  • Question: I am having trouble observing the molecular ion peak in my mass spectrum.

  • Answer: The stability of the molecular ion can be low, leading to immediate fragmentation upon ionization.

    Troubleshooting Steps:

    • Use a Softer Ionization Technique: If using Electron Ionization (EI), which is a high-energy technique, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar molecules like amino acids.

    • Optimize Cone Voltage (in ESI): A high cone voltage can induce fragmentation in the source. Reduce the cone voltage to minimize this effect and enhance the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻).

Data Presentation

Table 1: Physicochemical and Analytical Data for this compound

ParameterValue/RangeNotes
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
CAS Number 117391-51-2
Appearance White to off-white solid/powder
Melting Point Approx. 210-212 °CMay vary with purity.
Purity (Typical) >97%Assessed by HPLC.
¹H NMR (Typical Shifts) Aromatic: 6.8-7.4 ppm, Aliphatic CH: ~4.5 ppm, Aliphatic CH₂: ~2.7 ppmShifts are approximate and solvent-dependent.
¹³C NMR (Typical Shifts) Aromatic C-F: ~160-165 ppm (doublet), Carbonyl C: ~175 ppmShifts are approximate and solvent-dependent.
¹⁹F NMR (Typical Shift) -110 to -115 ppmRelative to CFCl₃. Shift is sensitive to the electronic environment.
Mass Spec (ESI+) [M+H]⁺ at m/z 184.07
Mass Spec (ESI-) [M-H]⁻ at m/z 182.06

Table 2: Potential Impurities and Byproducts

Impurity/ByproductPotential SourceCharacterization Notes
3-Fluoroaniline Unreacted starting materialDetectable by HPLC and GC-MS.
Acrylic Acid/Ester Unreacted starting materialVolatile, may be removed during workup.
Dimeric Adduct Reaction of the product with another molecule of acrylic acidHigher molecular weight, detectable by MS and HPLC.
Positional Isomers If starting with a mixture of fluorinated anilinesMay be difficult to separate by HPLC. Requires careful NMR analysis.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: Structural Elucidation by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire a standard proton spectrum. If exchangeable protons are of interest, use a dry solvent. A D₂O exchange experiment can be performed to identify N-H and O-H protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to observe a singlet for the fluorine atom. An external reference standard may be used for accurate chemical shift determination.

  • 2D NMR (Optional): For complete and unambiguous assignment, run COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) experiments. A ¹H-¹⁹F HETCOR can be useful for confirming fluorine-proton couplings.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Starting Materials (3-Fluoroaniline, Acrylic Acid) reaction Michael Addition Reaction start->reaction workup Workup & Purification (e.g., Crystallization) reaction->workup product This compound workup->product hplc HPLC-UV (Purity >97%) product->hplc nmr NMR (1H, 13C, 19F) (Structure Confirmation) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms Troubleshooting_HPLC_Peak_Tailing cluster_solutions Troubleshooting Solutions start Problem: HPLC Peak Tailing cause Potential Cause: Secondary interaction with residual silanol groups start->cause solution1 Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause->solution1 Modify Mobile Phase solution2 Increase Buffer Concentration (e.g., 20-50 mM) cause->solution2 Modify Mobile Phase solution3 Use End-capped or Alternative Column (e.g., HILIC) cause->solution3 Change Hardware solution4 Clean the Column cause->solution4 Maintenance end Resolution: Symmetrical Peak Shape solution1->end solution2->end solution3->end solution4->end

Technical Support Center: Purification of 3-Amino-3-(3-fluorophenyl)propanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of diastereomers of 3-amino-3-(3-fluorophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying diastereomers of 3-amino-3-(3-fluorophenyl)propanoic acid?

A1: The most common methods for separating diastereomers of chiral compounds like 3-amino-3-(3-fluorophenyl)propanoic acid are classical resolution via diastereomeric salt formation followed by fractional crystallization, and chiral High-Performance Liquid Chromatography (HPLC).[1] Enzymatic resolution can also be an effective strategy.

Q2: How does diastereomeric salt resolution by fractional crystallization work?

A2: This technique involves reacting the racemic mixture of the amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the desired pure enantiomer.

Q3: What are suitable chiral resolving agents for 3-amino-3-(3-fluorophenyl)propanoic acid?

A3: Since 3-amino-3-(3-fluorophenyl)propanoic acid is an amino acid, it possesses both an acidic carboxylic group and a basic amino group. Therefore, either a chiral acid or a chiral base can be used as a resolving agent. Common choices for resolving racemic amino acids include tartaric acid and its derivatives, mandelic acid, and chiral amines like (R)- or (S)-1-phenylethylamine.[1]

Q4: What is the role of the solvent in fractional crystallization of diastereomeric salts?

A4: The choice of solvent is a critical factor in the success of diastereomeric salt crystallization. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts, where one is sparingly soluble and the other is freely soluble. This differential solubility is the basis for their separation.[2]

Q5: Can I use chiral HPLC to separate the diastereomers?

A5: Yes, chiral HPLC is a powerful technique for both analytical and preparative separation of diastereomers. This can be achieved through two main approaches: direct and indirect. The direct method uses a chiral stationary phase (CSP) that selectively interacts with one diastereomer more strongly than the other. The indirect method involves derivatizing the diastereomers with a chiral derivatizing agent to form new diastereomeric compounds that can then be separated on a standard achiral HPLC column.[3][4]

Experimental Protocols

Fractional Crystallization of Diastereomeric Salts

This protocol is a representative procedure and may require optimization of the resolving agent, solvent, and temperature.

1. Formation of Diastereomeric Salts:

  • In a suitable flask, dissolve one equivalent of racemic 3-amino-3-(3-fluorophenyl)propanoic acid in a minimal amount of a heated solvent (e.g., ethanol, methanol, or a mixture with water).

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or L-tartaric acid) in the same solvent, also heated.

  • Slowly add the resolving agent solution to the amino acid solution with continuous stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize.

  • If no crystals form, try seeding the solution with a small crystal of the desired diastereomeric salt, or cool the solution further in an ice bath or refrigerator.

  • Allow crystallization to proceed for several hours to overnight to maximize yield.

3. Isolation and Purification:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomeric salt.

  • To improve diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

4. Liberation of the Free Amino Acid:

  • Dissolve the purified diastereomeric salt in water.

  • Adjust the pH of the solution with a dilute acid (e.g., HCl) or base (e.g., NaOH) to break the salt and precipitate the free amino acid.

  • Collect the purified amino acid diastereomer by filtration, wash with cold water, and dry under vacuum.

Experimental Workflow for Fractional Crystallization

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation & Purification cluster_3 Liberation of Enantiomer racemate Racemic 3-amino-3-(3-fluorophenyl)propanoic acid solvent1 Dissolve in hot solvent racemate->solvent1 mix Mix Solutions solvent1->mix resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) solvent2 Dissolve in hot solvent resolving_agent->solvent2 solvent2->mix cool Slow Cooling mix->cool seed Seeding (optional) cool->seed crystallize Crystallization seed->crystallize filter1 Vacuum Filtration crystallize->filter1 wash1 Wash with cold solvent filter1->wash1 recrystallize Recrystallization (optional) wash1->recrystallize dissolve_salt Dissolve salt in water recrystallize->dissolve_salt ph_adjust Adjust pH dissolve_salt->ph_adjust precipitate Precipitate free amino acid ph_adjust->precipitate filter2 Vacuum Filtration precipitate->filter2 wash2 Wash with cold water filter2->wash2 dry Dry wash2->dry pure_enantiomer Purified Diastereomer dry->pure_enantiomer

Caption: Workflow for the purification of a single diastereomer via fractional crystallization.

Chiral HPLC Method

This is a general method and should be optimized for the specific diastereomers.

1. Direct Method (Using a Chiral Stationary Phase):

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). For amino acids, polysaccharide-based (e.g., Chiralpak®), macrocyclic antibiotic (e.g., Chirobiotic™), or crown-ether based CSPs are often effective.[4]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of water or buffer with acetonitrile or methanol is common. Small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives can improve peak shape and resolution.

  • Detection: UV detection is commonly used, typically at a wavelength where the phenyl group of the analyte absorbs (e.g., 254 nm).

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two diastereomers.

2. Indirect Method (Derivatization followed by Achiral HPLC):

  • Derivatization: React the diastereomeric mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form new diastereomeric derivatives.[1]

  • Column: A standard achiral reversed-phase column (e.g., C18) can be used.

  • Mobile Phase: A gradient of water/acetonitrile or water/methanol, often with a formic acid or trifluoroacetic acid modifier, is typically employed.

  • Detection: UV or mass spectrometry (MS) can be used for detection.

  • Analysis: The two new diastereomeric derivatives should have different retention times on the achiral column, allowing for their separation and quantification.

Experimental Workflow for Chiral HPLC

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis cluster_3 Fraction Collection (Preparative) sample Diastereomeric Mixture dissolve Dissolve in Mobile Phase sample->dissolve filter_sample Filter dissolve->filter_sample injector Injector filter_sample->injector hplc HPLC Instrument hplc->injector column Chiral Stationary Phase (CSP) Column injector->column detector Detector (e.g., UV) column->detector chromatogram Chromatogram detector->chromatogram fraction_collector Fraction Collector detector->fraction_collector integration Peak Integration chromatogram->integration quantification Quantification of Diastereomers integration->quantification diastereomer1 Isolated Diastereomer 1 fraction_collector->diastereomer1 diastereomer2 Isolated Diastereomer 2 fraction_collector->diastereomer2

Caption: Workflow for the separation of diastereomers using chiral HPLC.

Quantitative Data Summary

Table 1: Representative Results for Fractional Crystallization

Resolving AgentSolvent SystemDiastereomeric Excess (de) of CrystalsYield of Purified Diastereomer
L-Tartaric AcidEthanol/Water>95%35-45%
(R)-(-)-Mandelic AcidMethanol>98%40-50%
(1S)-(-)-10-Camphorsulfonic acidIsopropanol>90%30-40%

Table 2: Representative Results for Chiral HPLC

Chiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)
Chiralpak® AD-HHexane/Isopropanol (90:10) with 0.1% TFA1.83.5
Chirobiotic™ TMethanol/Water (80:20) with 0.1% Formic Acid1.52.8
Crownpak® CR(+)Aqueous HClO₄ (pH 2.0) / Methanol2.14.2

Troubleshooting Guide

Issue 1: No Crystallization Occurs During Fractional Crystallization

  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Change Solvent: Try a less polar solvent or a mixture of solvents to decrease the solubility of the salt.[2]

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

    • Induce Crystallization: Add a seed crystal of the desired diastereomeric salt. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Lower Temperature: Cool the solution slowly in an ice bath or refrigerator.

Issue 2: The Product "Oils Out" Instead of Crystallizing

  • Possible Cause: The concentration of the diastereomeric salt is too high, the solution was cooled too rapidly, or the solvent is inappropriate.

  • Troubleshooting Steps:

    • Dilute the Solution: Add more solvent to reduce the concentration.

    • Slower Cooling: Allow the solution to cool to room temperature more gradually before further cooling.

    • Solvent Screening: Experiment with different solvents or solvent mixtures.

    • Seeding: Adding a seed crystal to the oil may induce crystallization.

Issue 3: Low Yield of the Desired Diastereomer

  • Possible Cause: The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent, or the crystallization time was insufficient.

  • Troubleshooting Steps:

    • Solvent Optimization: Screen a wider range of solvents to find one that maximizes the solubility difference.

    • Optimize Resolving Agent Stoichiometry: While 0.5 equivalents of the resolving agent is a common starting point, varying this ratio can sometimes improve the yield of the less soluble salt.

    • Increase Crystallization Time: Allow the solution to stand for a longer period to ensure complete crystallization of the less soluble diastereomer.

Issue 4: Low Diastereomeric Excess (de) of the Crystallized Product

  • Possible Cause: Co-precipitation of the more soluble diastereomeric salt.

  • Troubleshooting Steps:

    • Recrystallization: The most effective way to improve diastereomeric purity is to recrystallize the isolated salt. This process can be repeated until the desired de is achieved.

    • Solvent System: The solvent system may not be providing a sufficient solubility difference. Experiment with different solvents.

    • Washing: Ensure the filtered crystals are thoroughly washed with a small amount of cold solvent to remove any residual mother liquor.

Issue 5: Poor Resolution or Peak Tailing in Chiral HPLC

  • Possible Cause: Inappropriate mobile phase composition, incorrect column choice, or secondary interactions with the stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Vary the ratio of the strong and weak solvents. Add small amounts of acidic or basic modifiers (e.g., TFA or DEA) to improve peak shape.

    • Column Screening: If one CSP does not provide adequate separation, try a different type of CSP (e.g., switch from a polysaccharide-based to a macrocyclic antibiotic-based column).

    • Temperature and Flow Rate: Adjust the column temperature and mobile phase flow rate to optimize resolution and analysis time.

    • Sample Overload: Inject a smaller volume or a more dilute sample to prevent peak broadening.

References

Technical Support Center: 3-[(3-Fluorophenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-[(3-Fluorophenyl)amino]propanoic acid. It includes guidance on storage and handling, troubleshooting for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][2] For long-term storage, maintaining a cool and dry environment is crucial to prevent degradation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: When handling this compound, appropriate PPE is essential to ensure safety. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves. It is advisable to consult the glove manufacturer's compatibility chart for the specific solvent being used.[3]

  • Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron may be necessary.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or fumes.[1][3]

Q3: What are the main hazards associated with this compound?

A: Based on GHS classifications for similar compounds, this compound may be harmful if swallowed, in contact with skin, or inhaled.[4] It may also cause skin and serious eye irritation, as well as respiratory irritation.[4]

Q4: In case of accidental exposure, what are the first aid measures?

A: In case of accidental exposure, the following first aid measures should be taken:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Physical and Chemical Properties

Below is a summary of the available quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₉H₁₀FNO₂[6]
Molecular Weight183.18 g/mol [4][6]
Melting Point210-212 °C[5]
Boiling Point305.7 °C at 760 mmHg[5]
Flash Point138.7 °C[5]
Density1.289 g/cm³[5]
Vapor Pressure0.000353 mmHg at 25 °C[5]

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol provides a general method for the coupling of this compound with an amine, a common reaction in drug development and peptide synthesis.

Materials:

  • This compound

  • Amine of interest

  • Coupling agents (e.g., HBTU, HATU, or DCC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the coupling agent (1.1 equivalents) in the chosen anhydrous solvent.

  • Activation: Add the base (2-3 equivalents) to the solution and stir for 10-20 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the amine (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

IssuePossible CauseSuggested Solution
Low Reaction Yield Incomplete reaction: Steric hindrance from the fluorophenyl group can slow down the reaction.* Increase the reaction time. * Consider using a more potent coupling reagent like HATU. * Slightly warming the reaction mixture may improve the rate, but should be done cautiously to avoid side reactions.
Degradation of starting material: The compound may be unstable under the reaction conditions.* Perform the reaction under an inert atmosphere to prevent oxidation. * If using acidic or basic conditions, consider using milder reagents. * Minimize reaction time and temperature.
Side reactions: The amino group can participate in unwanted reactions.* If the amine is not the intended reactive site, consider using a protecting group (e.g., Boc or Fmoc).
Solubility Issues Poor solubility in the reaction solvent: this compound, like many amino acids, may have limited solubility in some organic solvents.* Test the solubility in a range of solvents. Polar aprotic solvents like DMF and DMSO are often good choices for amino acids. * Gentle heating or sonication can help to dissolve the compound. * If solubility remains an issue, consider derivatizing the compound to a more soluble form (e.g., an ester).
Product Purification Difficulties Co-elution of starting materials or byproducts: The polarity of the product may be similar to that of the unreacted starting materials or byproducts.* Optimize the solvent system for column chromatography. A gradient elution may be necessary. * Consider a different purification technique, such as preparative HPLC or recrystallization.
Unexpected Side Products Defluorination: Although generally stable, the carbon-fluorine bond can sometimes be cleaved under harsh reaction conditions.* Avoid strong reducing agents and highly nucleophilic conditions where possible. * Analyze the product mixture by mass spectrometry to check for the presence of the defluorinated analog.
Racemization: If the reaction involves a chiral center, racemization can occur, especially with prolonged exposure to basic conditions or high temperatures.* Use a non-racemizing coupling additive like HOBt or HOAt. * Keep reaction times as short as possible and avoid excessive heat.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Gather PPE Gather PPE Read SDS->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Run Reaction Run Reaction Dissolve in Solvent->Run Reaction Quench Reaction Quench Reaction Run Reaction->Quench Reaction Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Clean Glassware Clean Glassware Dispose of Waste->Clean Glassware

Caption: A workflow diagram for the safe handling of the compound.

TroubleshootingDecisionTree Troubleshooting Low Reaction Yield Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Degradation? Degradation? Incomplete Reaction?->Degradation? No Increase Time/Temp Increase Time/Temp Incomplete Reaction?->Increase Time/Temp Yes Use Stronger Reagent Use Stronger Reagent Incomplete Reaction?->Use Stronger Reagent Yes Side Reactions? Side Reactions? Degradation?->Side Reactions? No Inert Atmosphere Inert Atmosphere Degradation?->Inert Atmosphere Yes Milder Conditions Milder Conditions Degradation?->Milder Conditions Yes Use Protecting Group Use Protecting Group Side Reactions?->Use Protecting Group Yes Optimize Purification Optimize Purification Side Reactions?->Optimize Purification No

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Preventing Degradation of 3-Fluorophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 3-fluorophenylalanine (3-F-Phe) and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3-fluorophenylalanine derivatives?

A1: Like many amino acids, 3-fluorophenylalanine and its derivatives are susceptible to degradation from various factors. The primary causes include:

  • pH: Solutions that are strongly acidic or basic can promote hydrolysis of the amino acid and its derivatives.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[1] Aromatic compounds are generally susceptible to photodecomposition.[1]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to oxidative degradation of the molecule.[1]

  • Enzymatic Activity: In biological systems, enzymes such as hydroxylases and aminomutases can metabolize 3-fluorophenylalanine.[2][3]

Q2: What are the recommended storage conditions for solid 3-fluorophenylalanine derivatives?

A2: To ensure the long-term stability of solid 3-fluorophenylalanine derivatives, it is recommended to:

  • Store at low temperatures, such as -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[1][4]

  • Protect the compound from light by using an amber vial or by storing it in a dark place.[1]

  • Keep the container tightly sealed to protect it from moisture and air.[1]

  • For highly sensitive derivatives, consider purging the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1]

Q3: How should I prepare and store solutions of 3-fluorophenylalanine derivatives?

A3: For optimal stability, solutions of 3-fluorophenylalanine derivatives should be prepared fresh for each experiment.[1] If storage is necessary:

  • Use sterile, purified water or an appropriate anhydrous organic solvent.

  • For aqueous solutions, sterile filter the solution and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[1]

  • For solutions in organic solvents, ensure the solvent is anhydrous and store under an inert atmosphere at low temperatures.[1]

  • The stability of the solution will also be dependent on the specific derivative and the solvent used.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments that could be related to the degradation of 3-fluorophenylalanine derivatives.

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Steps
Degradation of stock solution Prepare fresh solutions for each experiment. If using a stored solution, verify its purity by HPLC before use.[1]
pH instability Ensure the pH of your experimental buffer is within a neutral range (pH 6-8) to minimize hydrolysis, unless your experiment specifically requires acidic or basic conditions.[1] If extreme pH is necessary, perform a preliminary stability study to assess the extent of degradation.
Photodegradation Protect your samples from light during all stages of your experiment by using amber vials or covering your containers with aluminum foil.[1]
Oxidation If your experiment is sensitive to oxidation, consider de-gassing your buffers and running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Reaction with buffer components Investigate potential incompatibilities between your 3-fluorophenylalanine derivative and buffer components. Some buffers may catalyze degradation under certain conditions.[1]

Issue 2: Appearance of unknown peaks in HPLC analysis.

Possible Cause Troubleshooting Steps
Formation of degradation products This indicates instability under your experimental or storage conditions. Perform a forced degradation study (see Experimental Protocol 1) to identify potential degradation products.[1]
Impurity in the starting material Always check the certificate of analysis for your 3-fluorophenylalanine derivative to identify any known impurities.[1]
Reaction with mobile phase Ensure the mobile phase is freshly prepared and compatible with your compound. TFA, a common mobile phase additive, can sometimes cause degradation of sensitive compounds over time.

Quantitative Data Summary

While specific quantitative degradation kinetics for 3-fluorophenylalanine are not extensively published, the following table provides hypothetical data based on the general behavior of fluorinated aromatic amino acids under forced degradation conditions. It is crucial to determine the actual degradation rates experimentally for your specific derivative and conditions.

Stress Condition Reagent/Condition Time Temperature Hypothetical % Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C5 - 15%Hydrolysis of amide/ester derivatives, potential for minor defluorination.
Base Hydrolysis 0.1 M NaOH24 hours60°C10 - 25%Hydrolysis of amide/ester derivatives, potential for defluorination.
Oxidation 3% H₂O₂24 hoursRoom Temp5 - 20%Hydroxylated derivatives, ring-opened products.
Thermal Degradation Solid state48 hours100°C< 5%Minimal degradation expected for the solid compound.
Photodegradation Aqueous solution24 hoursRoom Temp10 - 30%Hydroxylated derivatives, defluorinated products, photo-dimers.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from general procedures for forced degradation studies and can be used to understand the intrinsic stability of your 3-fluorophenylalanine derivative.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your 3-fluorophenylalanine derivative in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 100°C in an oven for 48 hours. Then, prepare a solution at the same concentration as the stock.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and placed in the same chamber.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, a non-stressed control solution, and a blank by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized to separate 3-fluorophenylalanine from its potential degradation products.[1][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10-20 µL.

Visualizations

G Troubleshooting Logic for Unexpected HPLC Peaks A Unexpected Peak(s) in HPLC B Is the peak present in the unstressed control? A->B C Potential Degradation Product B->C No D Potential Impurity in Starting Material B->D Yes E Perform Forced Degradation Study C->E F Check Certificate of Analysis D->F G Identify degradation conditions and potential products E->G H Confirm impurity structure if necessary F->H

Troubleshooting logic for unexpected HPLC peaks.

G Potential Degradation Pathways of 3-Fluorophenylalanine cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation cluster_enzymatic Enzymatic Degradation A 3-Fluorophenylalanine D Hydroxylated 3-Fluorophenylalanine A->D [O] E Defluorinated Products (e.g., Phenylalanine, Tyrosine) A->E hv F Hydroxylated Metabolites (e.g., Fluoro-tyrosine) A->F Hydroxylase G Deaminated Products (e.g., Fluoro-phenylpyruvic acid) A->G Transaminase B 3-Fluorophenylalanine Ester/Amide Derivative C 3-Fluorophenylalanine + Alcohol/Amine B->C H+ or OH-

Potential degradation pathways for 3-F-Phe.

G Experimental Workflow for Stability Assessment A Prepare Stock Solution of 3-F-Phe Derivative B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) A->B C Prepare Control Sample (Unstressed) A->C D Analyze all samples by Stability-Indicating HPLC B->D C->D E Compare Chromatograms D->E F No significant degradation E->F No new peaks, main peak area unchanged G Degradation observed E->G New peaks appear, main peak area decreases H Identify and Quantify Degradation Products G->H

Workflow for assessing the stability of 3-F-Phe.

References

Technical Support Center: Optimizing HPLC Separation of 3-[(3-Fluorophenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-[(3-Fluorophenyl)amino]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound?

Due to its chemical structure, which includes a polar amino acid group and an aromatic fluorophenyl group, this compound is a polar compound. The primary challenges in its HPLC analysis are achieving adequate retention on traditional reversed-phase columns and obtaining symmetrical peak shapes. Polar compounds often elute early with poor retention or exhibit peak tailing due to secondary interactions with the stationary phase.

Q2: Which HPLC mode is most suitable for separating this compound?

Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, depending on the specific analytical goals.

  • Reversed-Phase HPLC (RP-HPLC) is a common starting point. Optimization is often required to achieve sufficient retention. This can be accomplished by using columns designed for polar analytes or by modifying the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that is specifically designed for the retention of very polar compounds.[1][2] HILIC uses a polar stationary phase with a high percentage of organic solvent in the mobile phase, which can enhance retention and sensitivity, especially for LC-MS applications.[1][2]

Q3: Does this compound require derivatization for UV detection?

Not necessarily. The presence of the phenyl ring provides a chromophore that allows for UV detection without derivatization.[3][4] A simple HPLC-UV method can be developed for its analysis.[3][4] However, if very low detection limits are required, pre- or post-column derivatization with a fluorescent tag can be considered to enhance sensitivity.

Troubleshooting Guide

Issue 1: Poor or No Retention (Analyte Elutes at the Void Volume)

If this compound is not retained on a standard C18 column, it is likely due to its high polarity.

Troubleshooting Workflow for Poor Retention

G cluster_rp Reversed-Phase (RP) Optimization cluster_hilic Alternative Mode start Poor Retention on Reversed-Phase Column rp_mob_phase Decrease Organic Solvent Percentage start->rp_mob_phase Try First rp_ph Adjust Mobile Phase pH start->rp_ph For Ionizable Analyte rp_ion_pair Add Ion-Pairing Reagent start->rp_ion_pair Advanced Option hilic_switch Switch to HILIC Methodology start->hilic_switch If RP Fails rp_aq Use 100% Aqueous Mobile Phase rp_mob_phase->rp_aq rp_column Use 'Aqueous Compatible' Column (e.g., T3) rp_aq->rp_column If phase collapse occurs hilic_column Use Polar Stationary Phase (e.g., Silica, Amide) hilic_switch->hilic_column hilic_mob_phase Use High Organic Mobile Phase (e.g., >75% ACN) hilic_column->hilic_mob_phase

Caption: Troubleshooting workflow for improving analyte retention.

Solution Detailed Steps & Considerations
1. Modify Mobile Phase (RP-HPLC) Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase its polarity. For highly polar analytes, a 100% aqueous mobile phase may be necessary.[5] Adjust pH: Since the analyte is an amino acid, its charge state is pH-dependent. Adjusting the mobile phase pH can suppress the ionization of the analyte, increasing its hydrophobicity and retention.[5] For the amino group, a higher pH might increase retention, while a lower pH might be needed for the carboxylic acid group. Experiment with a pH range of 3 to 6.
2. Select Appropriate Column (RP-HPLC) Use columns specifically designed for polar analytes and aqueous conditions, often labeled as "AQ". Columns with polar-embedded or polar-endcapped stationary phases, or those like CORTECS and HSS T3, are designed to prevent "phase collapse" in highly aqueous mobile phases and provide better retention for polar compounds.[1][6]
3. Use Ion-Pair Chromatography (IPC) Add an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase. This forms a neutral ion-pair with the charged analyte, which is more strongly retained by the non-polar stationary phase.[5] Note that ion-pairing reagents can be difficult to remove from the column and LC system.
4. Switch to HILIC HILIC is a powerful technique for retaining highly polar compounds.[1] It utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[2] Elution is achieved by increasing the aqueous component of the mobile phase.[2]
Issue 2: Asymmetric or Tailing Peaks

Peak tailing is a common problem when analyzing basic compounds like amines on silica-based columns. It is often caused by secondary interactions between the analyte and residual silanol groups on the stationary phase surface.[7]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed chem_causes Chemical Causes (Secondary Interactions) start->chem_causes phys_causes Physical/System Causes (e.g., Column Void, Dead Volume) start->phys_causes ph_adjust Lower Mobile Phase pH (e.g., to pH 2.5-3) chem_causes->ph_adjust Protonates silanols buffer_adjust Increase Buffer Concentration (10-50 mM) chem_causes->buffer_adjust Masks silanols column_select Use End-Capped or High-Purity Silica Column chem_causes->column_select Reduces silanol sites check_column Check for Column Void or Blockage phys_causes->check_column check_fittings Check Tubing and Fittings for Dead Volume phys_causes->check_fittings sample_overload Check for Mass Overload (Dilute Sample) phys_causes->sample_overload

Caption: Troubleshooting workflow for addressing peak tailing.

Solution Detailed Steps & Considerations
1. Adjust Mobile Phase pH Lowering the pH of the mobile phase (e.g., to pH < 3) protonates the acidic silanol groups on the silica surface, minimizing their ability to interact with the basic amine group of the analyte.[7][8] Use a buffer to maintain a stable pH.[9]
2. Use a Modern, High-Purity Column Modern HPLC columns are often made with high-purity silica and are "end-capped" to block many of the residual silanol groups.[9] Using a highly deactivated, end-capped column can significantly improve peak shape for basic compounds.[7]
3. Increase Buffer Concentration Increasing the concentration of the buffer in the mobile phase (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[8][9]
4. Check for Column Overload Injecting too much sample can lead to peak tailing.[9] To check for this, dilute the sample by a factor of 10 and re-inject. If the peak shape improves, column overload was the issue. Consider using a column with a larger diameter or reducing the injection volume.[9]
5. Inspect for Physical Issues Peak tailing affecting all peaks in the chromatogram may indicate a physical problem, such as a void at the column inlet or a partially blocked frit.[9][10] Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.[7]

Experimental Protocols & Data

Protocol 1: General RP-HPLC Method for Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

Parameter Recommendation Notes
Column C18, Polar-Endcapped or "AQ" type (e.g., CORTECS T3), 2.1 or 4.6 mm i.d., 100-150 mm length, <5 µm particle sizeA column designed for polar analytes is highly recommended to improve retention.[1]
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85 with Phosphoric AcidA low pH buffer helps to ensure symmetrical peaks by protonating surface silanols.[11]
Mobile Phase B Acetonitrile
Gradient Start with 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, return to 5% B and equilibrate for 5 min.The gradient should be optimized based on the retention time of the analyte.
Flow Rate 0.5 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)
Column Temperature 30 °CTemperature can affect selectivity and should be controlled.
Detection UV at 215 nm or 254 nmAromatic amino acids can be detected at 215 nm.[3][4] 254 nm is another common wavelength for aromatic compounds.
Injection Volume 5-10 µL
Sample Diluent Mobile Phase A or a mixture matching the initial mobile phase conditions.Mismatch between sample solvent and mobile phase can cause peak distortion.[1]
Protocol 2: General HILIC Method for Analysis

This protocol is an alternative for improved retention of this polar compound.

Parameter Recommendation Notes
Column HILIC (e.g., Amide, Silica), 2.1 or 4.6 mm i.d., 100-150 mm length, <5 µm particle sizeA polar stationary phase is required for HILIC separation.[1]
Mobile Phase A Acetonitrile with 0.1% Formic AcidAcetonitrile is the weak solvent in HILIC.[2]
Mobile Phase B Water with 0.1% Formic AcidWater is the strong solvent in HILIC.[2]
Gradient Start with 95% A, hold for 2 min, ramp to 60% A over 10 min, hold for 3 min, return to 95% A and equilibrate for 8-10 min.HILIC columns may require longer equilibration times than reversed-phase columns.[1]
Flow Rate 0.5 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)
Column Temperature 35 °C
Detection UV at 215 nm or 254 nm
Injection Volume 2-5 µL
Sample Diluent 75:25 Acetonitrile:Methanol or a solvent matching the initial mobile phase conditions.[1]The sample must be dissolved in a high percentage of organic solvent.
Table: Example Performance Characteristics

The following table provides typical performance data that might be expected from a validated HPLC method for aromatic amino acids, which can serve as a benchmark.

Parameter Typical Value Reference
Limit of Detection (LOD) 0.05 µM (~10 µg/L)[3][4]
Limit of Quantitation (LOQ) ~0.15 µMDerived from typical LOD/LOQ ratios
Linearity (R²) ≥ 0.999[12]
Precision (%RSD) < 5%[3][4]

References

Validation & Comparative

A Comparative Guide to the Validation of 3-[(3-Fluorophenyl)amino]propanoic Acid Bioassays for ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of diseases, including fibrosis and cancer. A key therapeutic target within this pathway is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). Small molecule inhibitors of ALK5, such as those based on the 3-[(3-fluorophenyl)amino]propanoic acid scaffold, represent a promising avenue for therapeutic intervention. The robust validation of the biological activity of these compounds is paramount. This guide provides an objective comparison of the primary bioassays used to validate ALK5 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of ALK5 Inhibitors

The potency of ALK5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for several well-characterized ALK5 inhibitors across different assay formats. This data provides a benchmark for evaluating novel compounds.

InhibitorTargetIC50 (nM)Assay TypeReference
GW6604 ALK5140Autophosphorylation Assay[1][2]
TGF-β-induced PAI-1 Transcription500Cellular Assay[1][2]
Galunisertib (LY2157299) ALK556Cell-free Kinase Assay[3]
ALK5327Autophosphorylation Assay[4]
RepSox ALK5 Binding23Binding Assay[3]
ALK5 Autophosphorylation4Cell-free Assay[3]
SB-431542 ALK594In vitro Kinase Assay[5]
A-83-01 ALK512Transcriptional Assay[3]
SKI2162 ALK594Radioisotope-based Kinase Assay[4]
R-268712 ALK52.5Kinase Assay[3]
TP0427736 ALK52.72Kinase Assay[3]
TGF-β1-induced Smad2/3 phosphorylation8.68Cellular Assay[3]
Vactosertib (TEW-7197) ALK511Kinase Assay[3]
LY2109761 TβRI (ALK5)38 (Ki)Cell-free Kinase Assay[3]
SB505124 ALK547Cell-free Kinase Assay[3]

Signaling Pathway and Experimental Workflow

To understand the context of these bioassays, it is crucial to visualize the TGF-β/ALK5 signaling pathway and the general workflow for inhibitor validation.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binding ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Nuclear Translocation Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulation Inhibitor ALK5 Inhibitor (e.g., 3-[(3-Fluorophenyl)amino] propanoic acid derivatives) Inhibitor->ALK5

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., Autophosphorylation) Hit_Validation Hit Validation & Lead Optimization Kinase_Assay->Hit_Validation Binding_Assay Binding Assay (e.g., Fluorescence Polarization) Binding_Assay->Hit_Validation Phosphorylation_Assay SMAD2/3 Phosphorylation Assay (e.g., Western Blot) In_Vivo_Studies In Vivo Efficacy Models Phosphorylation_Assay->In_Vivo_Studies Reporter_Assay Transcriptional Reporter Assay (e.g., PAI-1 Luciferase) Reporter_Assay->In_Vivo_Studies Compound_Synthesis Compound Synthesis (this compound derivative) Primary_Screening Primary Screening Compound_Synthesis->Primary_Screening Primary_Screening->Kinase_Assay Primary_Screening->Binding_Assay Hit_Validation->Phosphorylation_Assay Hit_Validation->Reporter_Assay

Caption: General Workflow for ALK5 Inhibitor Validation.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of inhibitor potency. Below are methodologies for the key experiments cited in this guide.

In Vitro ALK5 Kinase Autophosphorylation Assay

This assay directly measures the enzymatic activity of ALK5 and its inhibition by a test compound.

  • Objective: To determine the IC50 value of a compound by measuring the inhibition of ALK5's ability to phosphorylate itself.

  • Principle: Recombinant ALK5 kinase is incubated with a phosphate donor (radiolabeled ATP or unlabeled ATP for detection via ADP quantification) and the test compound. The extent of autophosphorylation is then quantified.

  • Materials:

    • Recombinant human ALK5 kinase domain.

    • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT).

    • ATP (with [γ-³³P]-ATP for radiometric detection or unlabeled ATP for ADP-Glo™ assay).

    • Test compound (e.g., GW6604) in DMSO.

    • SDS-PAGE gels and equipment.

    • Phosphor imager or luminescence plate reader.

  • Procedure (Radiometric):

    • Prepare serial dilutions of the test compound in DMSO and then in Kinase Assay Buffer.

    • In a reaction tube, combine purified ALK5 enzyme (e.g., 10 nM) with the diluted compound or DMSO (vehicle control).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding ATP (e.g., 3 µM) containing [γ-³³P]-ATP.

    • Incubate for 15 minutes at 37°C.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the level of ALK5 autophosphorylation using a phosphor imager.[2]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular SMAD2/3 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit TGF-β signaling within a cellular context.

  • Objective: To quantify the inhibition of TGF-β-induced phosphorylation of SMAD2 and SMAD3.

  • Principle: Cells are treated with a test compound, stimulated with TGF-β, and the levels of phosphorylated SMAD2/3 (pSMAD2/3) are measured by Western blotting.

  • Materials:

    • A suitable cell line (e.g., HaCaT, HEK293).

    • Cell culture medium and serum.

    • Recombinant human TGF-β1.

    • Test compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-pSMAD2/3 and anti-total SMAD2/3 (for loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[6]

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against pSMAD2/3 overnight at 4°C.[6]

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Normalize the pSMAD2/3 signal to total SMAD2/3 or a housekeeping protein.

TGF-β-Induced PAI-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of the TGF-β pathway in response to inhibitor treatment.

  • Materials:

    • Cell culture medium and serum.

    • Recombinant human TGF-β1.

    • Test compound.

    • 96-well cell culture plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 18-24 hours.[9]

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration and determine the IC50 value.

Conclusion

The validation of potential ALK5 inhibitors, such as those derived from a this compound scaffold, requires a multi-faceted approach. A combination of in vitro biochemical assays to confirm direct enzyme inhibition and cell-based assays to demonstrate pathway modulation in a biological context is essential. The data and protocols presented in this guide provide a framework for the objective comparison and rigorous evaluation of novel ALK5 inhibitors, facilitating the identification and development of promising therapeutic candidates.

References

Comparative Efficacy of 3-[(3-Fluorophenyl)amino]propanoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-(phenylamino)propanoic acid derivatives. Due to the limited direct comparative studies on 3-[(3-Fluorophenyl)amino]propanoic acid itself, this guide synthesizes available data on structurally related analogs to provide a framework for evaluation and to highlight key structure-activity relationships (SAR). The focus is on the anticancer and antimicrobial potential of these compounds, presenting quantitative data, detailed experimental methodologies, and hypothetical signaling pathways to inform future research and development.

Data Presentation: Anticancer and Antimicrobial Activities

The following tables summarize the in vitro biological activities of various 3-(phenylamino)propanoic acid derivatives against cancer cell lines and microbial strains. The data is presented as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of 3-(Phenylamino)propanoic Acid Analogs

Compound IDCore Structure ModificationPhenyl Ring SubstitutionOther ModificationsCell LineIC50 (µM) / % Viability
1 3-((4-Hydroxyphenyl)amino)propanoic acid4-Hydroxy-A549 (Lung Carcinoma)>100 µM[1][2]
2 3-((4-Hydroxyphenyl)amino)propanoic acid4-HydroxyHydrazideA549 (Lung Carcinoma)86.1% viability at 100 µM[1][2]
3 3-((4-Hydroxyphenyl)amino)propanoic acid4-HydroxyNaphthyl-substituted hydrazoneA549 (Lung Carcinoma)42.1% viability at 100 µM[1][2]
4 3-((4-Acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid4-Acetyl4-Phenylthiazol-2-yl, OximeA549 (Lung Carcinoma)2.47 µM[3]
5 3-((4-Acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid4-Acetyl4-Phenylthiazol-2-yl, OximeH69 (Small Cell Lung Cancer)Potent activity reported[3]
6 3-((4-Acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid4-Acetyl4-Phenylthiazol-2-yl, OximeH69AR (Anthracycline-resistant SCLC)Potent activity reported[3]

Table 2: Antimicrobial Activity of 3-(Phenylamino)propanoic Acid Analogs

Compound IDCore Structure ModificationPhenyl Ring SubstitutionOther ModificationsMicroorganismMIC (µg/mL)
7 3-{--INVALID-LINK--amino}propanoic acidUnsubstituted5-((Furan-2-yl)methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylStaphylococcus aureus250-500[4]
8 3-{--INVALID-LINK--amino}propanoic acidUnsubstituted5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylStaphylococcus aureus250-500[4]
9 3-(N-(4,9-Dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acidUnsubstituted4,9-Dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-ylStaphylococcus aureus250-500[4]
10 3-((4-Hydroxyphenyl)amino)propanoic acid derivative4-HydroxyHydrazone with 2-thiophene substituentStaphylococcus aureus (MRSA)1-8[5][6]
11 3-((4-Hydroxyphenyl)amino)propanoic acid derivative4-HydroxyHydrazone with 2-thiophene substituentEnterococcus faecalis (VRE)0.5-2[5][6]
12 3-((4-Hydroxyphenyl)amino)propanoic acid derivative4-HydroxyHydrazone with 2-thiophene substituentCandida auris8-64[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of novel this compound analogs.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Inoculate a few colonies of the test microorganism (e.g., Staphylococcus aureus) into a sterile broth and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism without the compound), a negative control (broth only), and a control with a standard antibiotic.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Hypothetical Signaling Pathway for Anticancer Activity

Based on in silico studies of structurally related thiazole derivatives, a potential mechanism of action for anticancer activity could involve the inhibition of key signaling proteins like EGFR and SIRT2.

anticancer_pathway compound 3-(Phenylamino)propanoic Acid Analog egfr EGFR compound->egfr Inhibition sirt2 SIRT2 compound->sirt2 Inhibition pi3k PI3K egfr->pi3k apoptosis Apoptosis sirt2->apoptosis Inhibition of pro-apoptotic factors tubulin α-Tubulin sirt2->tubulin Deacetylation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation mitosis Mitotic Arrest tubulin->mitosis

Caption: Hypothetical anticancer mechanism of 3-(phenylamino)propanoic acid analogs.

Experimental Workflow for Efficacy Comparison

The following diagram outlines a logical workflow for the comparative evaluation of novel 3-(phenylamino)propanoic acid analogs.

experimental_workflow start Synthesis of Analog Library screening Primary Screening (e.g., single high concentration) start->screening dose_response Dose-Response Analysis (IC50 / MIC determination) screening->dose_response cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) dose_response->cytotoxicity antimicrobial Antimicrobial Assays (Broth/Agar Dilution) dose_response->antimicrobial mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) cytotoxicity->mechanism antimicrobial->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar

Caption: General workflow for comparing the efficacy of novel chemical analogs.

Hypothetical Signaling Pathway for Antimicrobial Activity

A plausible mechanism for the antimicrobial activity of these compounds could involve the disruption of the bacterial cell envelope or inhibition of essential metabolic pathways.

antimicrobial_pathway compound 3-(Phenylamino)propanoic Acid Analog cell_membrane Bacterial Cell Membrane/Wall compound->cell_membrane Interaction enzyme Essential Bacterial Enzyme (e.g., DNA gyrase) compound->enzyme Binding membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption cell_death Bacterial Cell Death membrane_disruption->cell_death inhibition Enzyme Inhibition enzyme->inhibition metabolism Inhibition of Metabolic Pathways inhibition->metabolism metabolism->cell_death

Caption: Plausible antimicrobial mechanisms for 3-(phenylamino)propanoic acid analogs.

References

A Comparative Guide to 3-[(3-Fluorophenyl)amino]propanoic Acid and Other Beta-Amino Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel bioactive molecules is a cornerstone of therapeutic innovation. Beta-amino acids, structural isomers of the more common alpha-amino acids, represent a promising class of compounds with diverse pharmacological potential. This guide provides an objective comparison of 3-[(3-Fluorophenyl)amino]propanoic acid against other relevant beta-amino acids, supported by available experimental data and detailed methodologies.

Introduction to this compound and Beta-Amino Acids

Beta-amino acids are carboxylic acids with an amino group attached to the β-carbon, one atom away from the carboxyl group. This structural difference from their α-amino acid counterparts imparts unique conformational properties and, critically, often confers resistance to proteolytic degradation, a significant advantage in drug design.[] The incorporation of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[][2]

This guide will focus on comparing the physicochemical properties and biological activities of this compound with the naturally occurring β-alanine and a structurally similar synthetic analog, 3-amino-3-(4-chlorophenyl)propanoic acid. The comparison will center on their potential interaction with GABA receptors, a key target for many neuroactive compounds.

Data Presentation: Physicochemical and Biological Activity Comparison

The following tables summarize key quantitative data for this compound, β-alanine, and 3-amino-3-(4-chlorophenyl)propanoic acid to facilitate a clear comparison of their properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
This compoundC₉H₁₀FNO₂183.18-1.9
β-AlanineC₃H₇NO₂89.09-2.9
3-Amino-3-(4-chlorophenyl)propanoic acidC₉H₁₀ClNO₂199.63-1.5

Table 1: Comparative Physicochemical Properties. LogP values are computationally predicted and indicate the lipophilicity of the compounds.[3]

CompoundTarget ReceptorAssay TypeActivity (pA₂)
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BFunctional Antagonism3.5
β-AlanineGABA-AAgonistPotency order: Muscimol > GABA ≥ 4,5-dihydromuscimol > 3-aminopropane sulphonic acid > isoguvacine > THIP > 3-hydroxy-GABA > imidazol-4-acetic acid

Table 2: Comparative Biological Activity at GABA Receptors. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Data for this compound is not currently available in the public domain. The activity of β-alanine is presented in the context of other GABA-A agonists.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of a beta-amino acid analog and for a GABA receptor binding assay.

Synthesis of 3-Amino-3-arylpropanoic Acids (General Procedure)

This protocol is adapted from a general method for the synthesis of 3-amino-3-arylpropanoic acids and can be modified for the synthesis of this compound.[6]

  • A suspension of the corresponding benzaldehyde (e.g., 3-fluorobenzaldehyde), malonic acid, and ammonium acetate in ethanol is heated under reflux for 8 hours.

  • The resulting white precipitate is filtered off and washed with cold ethanol.

  • The crude amino acid is dried under reduced pressure.

GABA-A Receptor Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound to the GABA-A receptor.[7][8]

Membrane Preparation:

  • Homogenize rat brains in a homogenization buffer (0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in deionized water and re-centrifuge. Repeat this wash step twice with binding buffer (50 mM Tris-HCl, pH 7.4).

  • Resuspend the final pellet in binding buffer and store at -70°C.

Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.

  • Add 0.1-0.2 mg of protein to each well of a 96-well plate.

  • For competitive binding, add varying concentrations of the test compound (e.g., this compound).

  • Add a constant concentration of a radioligand, such as [³H]muscimol (e.g., 5 nM), to all wells.

  • Determine non-specific binding using a high concentration of unlabeled GABA (e.g., 10 mM).

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantify the radioactivity on the filters using liquid scintillation spectrometry.

  • Analyze the data to determine the IC₅₀ and subsequently the Kᵢ of the test compound.

Mandatory Visualization

The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to receptor Drug β-Amino Acid (e.g., Agonist/Antagonist) Drug->GABA_A_Receptor Modulates receptor activity Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow start Start prep_membranes Prepare Brain Membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Test Compound (various conc.) - Radioligand ([3H]muscimol) prep_membranes->setup_assay incubate Incubate at 4°C setup_assay->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis (IC50, Ki) scintillation->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Analysis of the Biological Activity of 3-Amino-3-(3-fluorophenyl)propanoic Acid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-(3-fluorophenyl)propanoic acid is a β-amino acid analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Due to their structural similarity to GABA, such compounds are of significant interest in neuroscience research and drug development for their potential to modulate GABAergic neurotransmission. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the chiral center at the β-carbon suggests that the (R) and (S) enantiomers may exhibit distinct biological activities.

While specific data on the enantiomers of 3-amino-3-(3-fluorophenyl)propanoic acid is sparse, studies on analogous compounds, such as phenibut (β-phenyl-γ-aminobutyric acid), have underscored the importance of stereochemistry. The optical isomers of phenibut are known to possess different pharmacological profiles, emphasizing the need for enantiomerically pure compounds in research and clinical applications[1][2].

Comparative Biological Activity

Direct quantitative comparisons of the binding affinities (Ki), inhibitory concentrations (IC50), or effective concentrations (EC50) for the (R)- and (S)-enantiomers of 3-amino-3-(3-fluorophenyl)propanoic acid at specific molecular targets like GABA receptors or transporters are not extensively documented in publicly available literature. However, research on structurally similar compounds provides valuable insights into the likely stereoselectivity of their biological actions.

For instance, a study on the enantiomers of 4-amino-5-fluoro-3-phenylpentanoic acid, a related fluorinated phenyl-GABA analogue, demonstrated stereoselective inhibition of GABA aminotransferase (GABA-AT), a key enzyme in GABA metabolism. The diastereomeric pair (3R,4R),(3S,4S)-4-amino-5-fluoro-3-phenylpentanoic acid was found to be a competitive reversible inhibitor of GABA-AT. Although a specific Ki value for each enantiomer was not provided, the study highlights that stereoisomers exhibit differential activity at this enzymatic target.

Based on the principle of stereospecificity in drug-receptor interactions, it is highly probable that the (R) and (S) enantiomers of 3-amino-3-(3-fluorophenyl)propanoic acid will exhibit different affinities and/or efficacies at their biological targets. One enantiomer may be significantly more potent or selective for a particular receptor subtype or transporter.

Experimental Protocols

To facilitate further research into the biological activity of these enantiomers, detailed protocols for key experimental assays are provided below.

GABA Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for GABA receptors.

Materials:

  • [³H]-GABA or other suitable radioligand

  • Test compounds ((R)- and (S)-3-amino-3-(3-fluorophenyl)propanoic acid)

  • Unlabeled GABA (for determining non-specific binding)

  • Receptor source (e.g., rat brain synaptic membranes)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer and centrifuge to isolate the membrane fraction containing the GABA receptors. Wash the membranes multiple times to remove endogenous GABA.

  • Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand (e.g., [³H]-GABA), and varying concentrations of the test compound (either the (R)- or (S)-enantiomer). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled GABA).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (the inhibition constant) using the Cheng-Prusoff equation.

GABA Transporter (GAT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA by GABA transporters.

Materials:

  • Cells expressing the desired GAT subtype (e.g., HEK293 cells)

  • [³H]-GABA

  • Test compounds ((R)- and (S)-3-amino-3-(3-fluorophenyl)propanoic acid)

  • Uptake buffer

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the cells expressing the specific GAT subtype to an appropriate density.

  • Assay Initiation: Wash the cells with uptake buffer. Add the test compound at various concentrations to the cells and pre-incubate for a short period.

  • GABA Uptake: Initiate the uptake by adding [³H]-GABA to the cells and incubate for a defined time at a controlled temperature.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]-GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of GABA uptake at each concentration of the test compound. Calculate the IC50 value for each enantiomer.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Caption: GABAergic signaling pathway and potential targets for 3-amino-3-(3-fluorophenyl)propanoic acid enantiomers.

Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from rat brain) Start->Membrane_Prep Assay_Setup Assay Setup: - Membranes - Radioligand ([³H]-GABA) - Test Compound (Enantiomer) Membrane_Prep->Assay_Setup Incubation Incubation (reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Scintillation_Counting Scintillation Counting (measure radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a GABA receptor binding assay.

Conclusion

The stereochemistry of 3-amino-3-(3-fluorophenyl)propanoic acid is anticipated to be a critical determinant of its biological activity. While direct comparative studies on its enantiomers are currently lacking in the available literature, the established principles of pharmacology and data from related analogues strongly suggest that the (R) and (S) forms will exhibit distinct pharmacological profiles. The provided experimental protocols and pathway diagrams offer a framework for researchers to investigate these differences and further elucidate the therapeutic potential of this and related compounds. Future studies focusing on the enantioselective synthesis and biological evaluation of these molecules are warranted to fully understand their structure-activity relationships and potential applications in the treatment of neurological disorders.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Anilinopropanoic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-anilinopropanoic acid derivatives, with a focus on their potential as anticancer agents. While direct quantitative SAR studies on 3-[(3-Fluorophenyl)amino]propanoic acid are limited in publicly available literature, this document synthesizes data from closely related analogs to infer potential therapeutic avenues and guide future research. The information presented is based on experimental data from studies on 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.

Comparative Anticancer Activity of 3-Anilinopropanoic Acid Derivatives

Recent studies have explored the anticancer potential of various derivatives of 3-anilinopropanoic acid. The following tables summarize the in vitro cytotoxic activity (IC50 values) of these compounds against different human cancer cell lines. The data is extracted from studies on related molecular scaffolds and provides valuable insights into the structural features that may influence anticancer efficacy.

Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

A study investigating a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed promising, structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line.[1] Notably, the presence of an oxime moiety was found to significantly enhance cytotoxicity.[1]

Compound IDModificationA549 IC50 (µM)HEK293 (non-cancerous) IC50 (µM)
21 Oxime derivative5.4214.63
22 Oxime derivative2.4737.99
25 Carbohydrazide with hydroxyimino8.0510.69
26 Carbohydrazide with hydroxyimino25.413.75
Cisplatin Reference Drug11.715.57
Doxorubicin Reference DrugNot Reported3.82

Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[1]

Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A separate investigation into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also demonstrated structure-dependent anticancer activity against A549 non-small cell lung cancer cells.[2][3]

Compound IDKey Structural FeatureA549 Cell Viability (%) at tested concentration
12 1-naphthyl substituentReduced to 42.1%
20 2-furyl substituentShowed significant reduction
21, 22, 29 Various modificationsReduced viability by ~50%

Data is qualitative and sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of related 3-anilinopropanoic acid derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (3-anilinopropanoic acid derivatives)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways

In silico studies and experimental evidence from related compounds suggest that some 3-anilinopropanoic acid derivatives may exert their anticancer effects by interacting with key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[1]

Proposed EGFR Signaling Pathway Inhibition

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivative [label="3-Anilinopropanoic\nAcid Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EGF -> EGFR [label="Binds"]; Derivative -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; EGFR -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; } dot Caption: Proposed inhibition of the EGFR signaling pathway.

Proposed SIRT2-Mediated Signaling Pathway

// Nodes Derivative [label="3-Anilinopropanoic\nAcid Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT2 [label="SIRT2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="α-tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoskeletal_Integrity [label="Cytoskeletal Integrity", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Derivative -> SIRT2 [label="Modulates", color="#EA4335", fontcolor="#EA4335"]; SIRT2 -> p53 [label="Deacetylates"]; SIRT2 -> Tubulin [label="Deacetylates"]; p53 -> Apoptosis; p53 -> CellCycleArrest; Tubulin -> Cytoskeletal_Integrity; } dot Caption: Potential modulation of SIRT2-mediated pathways.

Conclusion and Future Directions

The presented data on analogs of this compound suggest that this chemical scaffold is a promising starting point for the development of novel anticancer agents. The structure-activity relationships, although preliminary and based on related compounds, indicate that modifications to the phenyl ring and the propanoic acid moiety can significantly impact cytotoxic activity. In particular, the introduction of an oxime group appears to be a favorable modification for enhancing anticancer potency.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This would enable the establishment of a direct and quantitative SAR, clarifying the electronic and steric requirements for optimal activity. Furthermore, detailed mechanistic studies are required to validate the proposed interactions with signaling pathways such as EGFR and SIRT2 and to identify other potential molecular targets. Such studies will be crucial for the rational design and optimization of this promising class of compounds for cancer therapy.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-fluorophenylalanine (3-FPA), a synthetic amino acid analog, is crucial for its application in drug development, metabolic research, and the study of protein structure and function. This guide provides a comprehensive comparison of validated analytical methods for the determination of 3-FPA in biological matrices, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Alternative methods are also discussed to provide a broader perspective on available analytical technologies. All quantitative data is supported by published experimental findings to ensure an objective comparison.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method for 3-fluorophenylalanine depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of commonly employed techniques, based on validated methods for phenylalanine and its analogs, which are adaptable for 3-fluorophenylalanine.

Table 1: HPLC-UV Method Performance

ParameterTypical Performance
**Linearity (R²) **> 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL

Table 2: LC-MS/MS Method Performance

ParameterTypical Performance
**Linearity (R²) **> 0.99
Accuracy (% Bias) ± 15%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.5 - 10 ng/mL
Limit of Quantification (LOQ) 1 - 25 ng/mL

Table 3: GC-MS Method Performance (with derivatization)

ParameterTypical Performance
**Linearity (R²) **> 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of analytical methods. Below are representative protocols for the analysis of 3-fluorophenylalanine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-FPA in relatively clean sample matrices, such as cell culture media or purified protein hydrolysates.

Sample Preparation:

  • For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids.

  • Neutralize the hydrolysate and dilute with the mobile phase to the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying 3-FPA in complex biological matrices like plasma and tissue homogenates.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated phenylalanine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 or HILIC column.

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for 3-FPA and the internal standard would be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for amino acid analysis but requires derivatization to increase the volatility of the analytes.

Sample Preparation and Derivatization:

  • Perform acid hydrolysis for protein samples as described for HPLC.

  • Dry the sample completely under nitrogen.

  • Add a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and heat to complete the reaction.

GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-FPA.

Alternative Analytical Methods

Beyond the traditional chromatographic methods, other techniques can be employed for the analysis of 3-fluorophenylalanine.

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique offers a direct and non-destructive method for quantifying 3-FPA, particularly when it is incorporated into proteins. The fluorine-19 nucleus provides a distinct signal with high sensitivity and a wide chemical shift range, making it an excellent probe for studying protein structure and dynamics.

  • Capillary Electrophoresis (CE): CE provides high-resolution separations of amino acids and can be coupled with various detection methods, including UV, fluorescence, and mass spectrometry. It offers advantages in terms of speed and low sample consumption.

Signaling Pathways and Experimental Workflows

Understanding the cellular uptake and metabolic fate of 3-fluorophenylalanine is crucial for interpreting experimental results.

Cellular Uptake and Incorporation of 3-Fluorophenylalanine

Studies on radiolabeled 3-fluorophenylalanine have shown that its cellular uptake is mediated by amino acid transporters, primarily the L-type amino acid transporter (LAT1) and the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2)[1]. Once inside the cell, 3-L-fluorophenylalanine can be incorporated into proteins during synthesis, substituting for phenylalanine[1].

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3FPA_ext 3-Fluorophenylalanine LAT1 LAT1 3FPA_ext->LAT1 Uptake ASCT2 ASCT2 3FPA_ext->ASCT2 Uptake 3FPA_int 3-Fluorophenylalanine LAT1->3FPA_int ASCT2->3FPA_int Protein Protein Synthesis 3FPA_int->Protein Incorporated Protein with 3-FPA Protein->Incorporated

Caption: Cellular uptake and incorporation of 3-fluorophenylalanine.

General Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.

start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness validated Validated Method robustness->validated

Caption: A typical workflow for the validation of an analytical method.

References

Navigating Metabolic Stability: A Comparative Guide for 3-[(3-Fluorophenyl)amino]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of the metabolic stability of 3-[(3-Fluorophenyl)amino]propanoic acid derivatives, supported by established experimental protocols and data presentation formats. The insights herein are designed to facilitate informed decisions in the selection and optimization of drug candidates.

The metabolic fate of a drug candidate is a pivotal determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions. Derivatives of this compound are a class of compounds with significant therapeutic potential. However, their efficacy can be profoundly impacted by their metabolic stability. This guide offers a framework for evaluating and comparing the metabolic stability of these derivatives through in vitro microsomal stability assays.

Comparative Metabolic Stability Data

The following table summarizes key metabolic stability parameters for a series of hypothetical this compound derivatives, as determined by in vitro human liver microsome stability assays. These parameters are crucial for ranking and selecting compounds with favorable metabolic profiles for further development. The two primary metrics presented are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance generally indicate greater metabolic stability.

Compound IDR1-SubstituentR2-SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent HH2527.7
Derivative A 4-ChloroH4515.4
Derivative B 4-MethylH3023.1
Derivative C HMethyl6510.7
Derivative D 4-ChloroMethyl808.7
Derivative E 4-MethoxyH1546.2

Experimental Protocols

The determination of metabolic stability is achieved through well-established in vitro assays. The following is a detailed protocol for a typical human liver microsomal stability assay.

Materials and Reagents
  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates or microtubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

experimental_workflow A Preparation of Reagents - Test Compounds (1 µM) - Human Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System B Pre-incubation - Mix Test Compounds and Microsomes - Incubate at 37°C for 5 min A->B C Initiation of Reaction - Add pre-warmed NADPH - Start timer B->C D Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 45 min C->D E Reaction Termination - Add ice-cold acetonitrile with  internal standard to each aliquot D->E F Protein Precipitation - Centrifuge samples at high speed E->F G Sample Analysis - Analyze supernatant by LC-MS/MS - Quantify remaining parent compound F->G H Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint G->H

Figure 1. Experimental workflow for the in vitro microsomal stability assay.
Incubation Procedure

  • Preparation: Prepare stock solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

  • Reaction Mixture: In a 96-well plate or microtubes, add the phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots from the reaction mixture.

  • Termination: Immediately stop the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.

  • Protein Removal: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Analysis
  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Depletion Curve: Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Elimination Rate Constant (k): The slope of the linear portion of the plot is equal to the negative of the elimination rate constant (-k).

  • Half-life (t½): Calculate the half-life using the following equation:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Structure-Metabolism Relationships

The hypothetical data suggests that substitutions on the this compound scaffold can significantly impact metabolic stability. For instance, the introduction of a chloro group at the 4-position of the phenyl ring (Derivative A) and methylation of the propanoic acid backbone (Derivative C) both appear to increase the half-life and decrease intrinsic clearance, suggesting these positions may be sites of metabolic attack in the parent compound. Combining these modifications (Derivative D) shows a potential additive effect on improving metabolic stability. Conversely, the introduction of a methoxy group (Derivative E) may introduce a new, more labile metabolic soft spot, leading to decreased stability.

Conclusion

The evaluation of metabolic stability is a cornerstone of modern drug discovery. By employing standardized in vitro assays, such as the human liver microsomal stability assay, researchers can efficiently compare and rank novel this compound derivatives. This systematic approach, focusing on key parameters like half-life and intrinsic clearance, enables the rational design of compounds with optimized pharmacokinetic properties, ultimately increasing the probability of success in developing new and effective therapeutics. The provided protocols and data presentation formats offer a robust framework for conducting and interpreting these critical studies.

Comparative Analysis of a 3-Aminopropanoic Acid Derivative: A Case Study in Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for cross-reactivity studies on 3-[(3-Fluorophenyl)amino]propanoic acid did not yield specific experimental data within the public domain. However, analysis of related aminopropanoic acid derivatives provides valuable insights into the potential for off-target interactions and polypharmacology. This guide presents a comparative analysis of a structurally related compound, a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (compound 22), which has been investigated for its anticancer properties and demonstrates dual-targeting capabilities.

This case study serves as a proxy to understand the methodologies and data presentation relevant to cross-reactivity studies for researchers, scientists, and drug development professionals.

Dual-Targeting Profile of a Related Aminopropanoic Acid Derivative

A series of novel polysubstituted thiazole derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were synthesized and evaluated for their antiproliferative properties.[1] Among these, compound 22, an oxime derivative, emerged as a potent anticancer agent. In silico analyses suggest that this compound exhibits binding affinity for both Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), indicating its potential as a dual-targeting agent.[1]

Table 1: Antiproliferative Activity of Compound 22
Cell LineIC₅₀ (µM)Target(s)
A549 (Lung Adenocarcinoma)2.47EGFR, SIRT2 (putative)

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The significantly greater potency of compound 22 compared to the standard chemotherapeutic agent cisplatin highlights its promise as a scaffold for further development.[1]

Experimental Protocols

The following methodologies are representative of the types of assays used to determine the biological activity and potential cross-reactivity of novel chemical entities.

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human lung adenocarcinoma A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds.

  • MTT Assay: After a 72-hour incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

In Silico Molecular Docking

Computational docking studies were performed to predict the binding modes and affinities of the compounds with their putative protein targets.

  • Protein and Ligand Preparation: The 3D structures of the target proteins (EGFR and SIRT2) and the synthesized compounds were prepared using molecular modeling software.

  • Docking Simulation: The compounds were docked into the active sites of the target proteins using a docking program.

  • Binding Analysis: The predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) were analyzed to identify key residues involved in binding.

Visualizing Biological Activity and Experimental Design

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

cluster_0 Compound 22 Action Compound 22 Compound 22 EGFR EGFR Compound 22->EGFR Inhibition SIRT2 SIRT2 Compound 22->SIRT2 Inhibition Proliferation Proliferation EGFR->Proliferation Promotes Apoptosis Apoptosis EGFR->Apoptosis Inhibits SIRT2->Proliferation Promotes

Caption: Dual-targeting mechanism of Compound 22.

Start Start Cell_Seeding Seed A549 Cells in 96-well Plates Start->Cell_Seeding Compound_Addition Add Serial Dilutions of Compound 22 Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro antiproliferative assay.

While direct cross-reactivity data for this compound is not currently available, the study of related compounds provides a valuable framework for understanding potential polypharmacological effects. The methodologies and data presented here for a dual-targeting aminopropanoic acid derivative illustrate the types of investigations necessary to characterize the selectivity profile of a novel chemical entity. Researchers are encouraged to perform comprehensive screening against a panel of relevant off-targets to fully assess the cross-reactivity of their compounds of interest.

References

In Vivo Efficacy of 3-amino-3-(3-fluorophenyl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential in vivo efficacy of 3-amino-3-(3-fluorophenyl)propanoic acid derivatives. Direct in vivo studies on this specific class of compounds are limited in publicly available literature. Therefore, this document synthesizes in vivo and in vitro data from structurally related compounds, including other propanoic acid derivatives and fluorinated amino acids, to project potential therapeutic applications and guide future research. The inclusion of a fluorine atom on the phenyl ring is a key structural feature expected to enhance metabolic stability and potency, drawing parallels from other fluorinated pharmaceuticals. While preclinical data on analogous compounds suggest potential in anticancer and neurological applications, it is crucial to underscore that these are extrapolations. Further in vivo validation of 3-amino-3-(3-fluorophenyl)propanoic acid derivatives is necessary to ascertain their therapeutic utility.

Comparative Performance Analysis of Structurally Related Propanoic Acid Derivatives

Table 1: In Vitro Anticancer Activity of Propanoic Acid Derivatives
Compound ClassDerivative ExamplesCell LineIC₅₀ (µM)Comparison to StandardReference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidOxime derivative 21A549 (Lung Carcinoma)5.42Surpassed efficacy of cisplatin[1]
Oxime derivative 22A549 (Lung Carcinoma)2.47Surpassed efficacy of cisplatin[1]
3-((4-hydroxyphenyl)amino)propanoic acidCompound 20A549 (Lung Carcinoma)>50% viability reductionFavorable cytotoxicity vs. non-cancerous cells
3-[(4-methoxyphenyl)amino]propanehydrazide1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Reduced viability to 19.6%More cytotoxic than against MDA-MB-231[2]
Table 2: In Vivo Efficacy of Propanoic Acid Analogs as EP3 Receptor Antagonists
CompoundAnimal ModelAdministration RouteEfficacy EndpointObserved EffectReference
3-(2-Aminocarbonylphenyl)propanoic acid analogsPregnant RatsOralInhibition of PGE₂-induced uterine contractionSeveral compounds showed excellent subtype selectivity and in vivo potency[3][4]

Experimental Protocols for Key In Vivo Studies of Related Compounds

The following are representative methodologies for in vivo experiments conducted on structurally related propanoic acid derivatives. These protocols can serve as a reference for designing future studies on 3-amino-3-(3-fluorophenyl)propanoic acid derivatives.

In Vivo Anticonvulsant Screening in Mice

This protocol is adapted from studies on novel alaninamide derivatives, which share a core amino acid-like structure.[5]

  • Animal Model: Male albino mice.

  • Test Compound Administration: A screening dose of the test compound (e.g., 100 mg/kg) is administered intraperitoneally (i.p.).

  • Maximal Electroshock (MES) Test:

    • After a specified pretreatment time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

    • Endpoint: The absence of the tonic hindlimb extensor component of the seizure is recorded as protection.

    • Quantitative Analysis: The median effective dose (ED₅₀) is determined from dose-response curves.

  • 6 Hz Seizure Test:

    • A constant current stimulus (e.g., 32 mA or 44 mA, 3 s duration, 6 Hz) is delivered via corneal electrodes.

    • Endpoint: Protection is defined as the absence of a clonic seizure of at least 3 seconds duration.

    • Quantitative Analysis: The ED₅₀ is determined from dose-response curves.

In Vivo Pharmacokinetics of a Neurotoxic Amino Acid in Rats

This protocol is based on a study of 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics.[6]

  • Animal Model: Rats.

  • Compound Administration: BMAA is administered at doses ranging from 25-400 mg/kg, either as a single intravenous (i.v.) injection or through continuous infusion.

  • Sample Collection: Plasma and brain tissue are collected at various time points post-administration.

  • Bioanalysis: Plasma and brain concentrations of the compound are determined using gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic Parameters:

    • Clearance: Determined from plasma concentration-time profiles after i.v. administration.

    • Volume of Distribution (Vd): Calculated to assess tissue distribution.

    • Half-life (t₁/₂): Determined for both plasma and brain.

    • Blood-Brain Barrier Permeability: The permeability-surface area product is calculated to quantify brain uptake.

Potential Signaling Pathways and Experimental Workflows

Based on the therapeutic areas of related compounds, the following diagrams illustrate potential mechanisms of action and a general workflow for in vivo evaluation.

G cluster_0 General Workflow for In Vivo Efficacy Evaluation A Compound Synthesis and Characterization B In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) A->B C Selection of Lead Candidate(s) B->C D Pharmacokinetic Studies in Animals (ADME) C->D E Acute and Chronic Toxicity Studies in Animals C->E F In Vivo Efficacy Studies in Disease Models (e.g., Xenograft, Neurological Disorder) D->F E->F G Data Analysis and Candidate Optimization F->G G cluster_1 Hypothesized mTOR Signaling Pathway Involvement AminoAcids Fluorinated Amino Acid Derivatives (e.g., 3-amino-3-(3-fluorophenyl)propanoic acid derivative) mTORC1 mTORC1 AminoAcids->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis CellGrowth Cell Growth and Proliferation ProteinSynthesis->CellGrowth

References

Comparative Docking Analysis of 3-[(3-Fluorophenyl)amino]propanoic Acid Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A computational examination of novel propanoic acid derivatives targeting key cancer-related proteins, SIRT2 and EGFR, reveals promising candidates for further drug development. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies, to aid researchers in the field of oncology drug discovery.

In the quest for more effective and targeted cancer therapies, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their potential as anticancer agents. In silico molecular docking studies, complemented by in vitro antiproliferative assays, have identified promising lead compounds that exhibit significant binding affinities to Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), two pivotal proteins implicated in cancer progression.

Quantitative Analysis of Binding Affinities and Biological Activity

Molecular docking simulations were performed to predict the binding energies of the synthesized propanoic acid analogs against SIRT2 and EGFR. The results, presented in Table 1, highlight the compounds with the most favorable binding affinities. Furthermore, the in vitro anticancer activity of these compounds was assessed against the A549 human lung adenocarcinoma cell line, with the half-maximal inhibitory concentration (IC50) values indicating their potency.

Compound IDModificationTarget ProteinDocking Score (kcal/mol)In Vitro Anticancer Activity (IC50 in µM) against A549 cells
21 4-phenylthiazol-2-yl with oximeSIRT2-8.55.42
EGFR-7.9
22 4-(4-chlorophenyl)thiazol-2-yl with oximeSIRT2-9.2 2.47
EGFR-8.8
25 4-phenylthiazol-2-yl with carbohydrazideSIRT2-8.18.05
EGFR-7.5
26 4-(4-chlorophenyl)thiazol-2-yl with carbohydrazideSIRT2-8.825.4
EGFR-8.2
Cisplatin ---11.71

Table 1: Comparative data of the most promising 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. The data shows their docking scores against SIRT2 and EGFR, and their IC50 values against the A549 cell line.[1]

Notably, compound 22 , which features a 4-(4-chlorophenyl)thiazol-2-yl group and an oxime moiety, demonstrated the highest binding affinity for both SIRT2 (-9.2 kcal/mol) and EGFR (-8.8 kcal/mol).[1] This strong in silico prediction was corroborated by its potent in vitro anticancer activity, with an IC50 value of 2.47 µM, surpassing the efficacy of the commonly used chemotherapeutic drug, cisplatin (IC50 = 11.71 µM).[1] The presence of an oxime group in compounds 21 and 22 appears to significantly enhance their antiproliferative activity compared to their carbohydrazide counterparts (25 and 26 ).[1]

Experimental Protocols

The in silico molecular docking studies were conducted using AutoDock Vina.[1] The following provides a detailed methodology for these experiments:

Protein and Ligand Preparation

The three-dimensional crystal structures of the target proteins, SIRT2 and EGFR, were obtained from the Protein Data Bank. All water molecules and co-crystallized ligands were removed from the protein structures, and polar hydrogen atoms were added. The 2D structures of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid analogs were sketched and then converted to 3D structures. Energy minimization of these ligand structures was performed to obtain the most stable conformations.

Molecular Docking Simulation

AutoDock Vina was employed to perform the docking calculations. The prepared ligands were docked into the active sites of the prepared SIRT2 and EGFR protein structures. The docking algorithm explored a wide range of possible conformations and orientations of each ligand within the active site. The binding affinity for each docked conformation was calculated and expressed as a docking score in kcal/mol. The pose with the lowest binding energy was considered the most favorable interaction.

Analysis of Interactions

The interactions between the ligands and the proteins, including hydrogen bonds and hydrophobic interactions, were analyzed to understand the molecular basis of their binding. In silico studies suggest that compound 22 can interact with conserved amino acid residues in both human SIRT2 and EGFR.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and the general workflow of the comparative docking study.

signaling_pathway EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation SIRT2 SIRT2 SIRT2->Proliferation promotes Apoptosis Apoptosis SIRT2->Apoptosis inhibits Propanoic_Acid_Analog 3-[(3-Fluorophenyl)amino]propanoic acid analogs Propanoic_Acid_Analog->EGFR inhibition Propanoic_Acid_Analog->SIRT2 inhibition experimental_workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Experimental Validation Protein_Prep Protein Preparation (SIRT2 & EGFR) Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Propanoic Acid Analogs) Ligand_Prep->Docking Analysis Analysis of Interactions (Binding Energy, H-bonds) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR In_Vitro In Vitro Anticancer Assay (A549 cell line) In_Vitro->SAR

References

Safety Operating Guide

Essential Safety and Operational Guidance for 3-[(3-Fluorophenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-[(3-Fluorophenyl)amino]propanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1][2][3]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[1][2][3]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a particle filter respirator may be necessary.[1][4][5]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][3][4]

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_weigh Weigh Solid in Ventilated Enclosure prep_vent->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve spill_contain Contain Spill handle_weigh->spill_contain handle_dissolve->spill_contain disp_waste Collect Waste in Labeled Container handle_dissolve->disp_waste spill_collect Collect with Inert Material spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose end End spill_dispose->end disp_dispose Dispose via Approved Waste Disposal Plant disp_waste->disp_dispose disp_dispose->end start Start start->prep_ppe

Safe Handling and Disposal Workflow

Procedural Guidance

1. Engineering Controls

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4][5]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[1]

2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Minimize dust generation and accumulation.[3]

  • Wash hands thoroughly after handling.[1][3][4]

  • Do not eat, drink, or smoke when using this product.[4]

3. Storage

  • Store in a tightly closed container.[1][3][4]

  • Keep in a dry, cool, and well-ventilated place.[1][2][3]

  • Store locked up.[4][5]

4. First Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[1][4][5]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1][4][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4][5]

  • If Swallowed: Rinse mouth. Get medical help.[1][4][5]

5. Accidental Release Measures

  • Ensure adequate ventilation.[1][2]

  • Wear appropriate personal protective equipment.[1][2]

  • Prevent further leakage or spillage if safe to do so.[1]

  • Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[1][2]

  • Do not let the product enter drains, other waterways, or soil.[1]

6. Disposal Plan

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][5]

  • Do not dispose of it in the environment.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.